molecular formula C8H13N3O B11795241 1-Butyl-1H-imidazole-4-carboxamide

1-Butyl-1H-imidazole-4-carboxamide

カタログ番号: B11795241
分子量: 167.21 g/mol
InChIキー: ZUNFSRNEHMXIPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-1H-imidazole-4-carboxamide is a chemical building block of interest in medicinal chemistry and drug discovery. As part of the imidazole-carboxamide family, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . Related imidazole-4-carboxamide scaffolds have demonstrated significant research value in the search for HIV-1 integrase inhibitors, specifically as allosteric integrase inhibitors (ALLINIs) that target the LEDGF/p75-binding pocket . These inhibitors represent a promising therapeutic approach to overcome drug resistance in antiviral treatment . The carboxamide functional group is a privileged motif in drug design, contributing to vital hydrogen-bonding interactions with biological targets . Researchers utilize this and similar compounds in the synthesis of more complex molecules to explore mechanisms of action and structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate personal protective equipment in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H13N3O

分子量

167.21 g/mol

IUPAC名

1-butylimidazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-2-3-4-11-5-7(8(9)12)10-6-11/h5-6H,2-4H2,1H3,(H2,9,12)

InChIキー

ZUNFSRNEHMXIPN-UHFFFAOYSA-N

正規SMILES

CCCCN1C=C(N=C1)C(=O)N

製品の起源

United States
Foundational & Exploratory

Physicochemical characteristics of 1-butyl imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Butylimidazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the physicochemical characteristics of 1-butylimidazole and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the implications of these properties for pharmaceutical and chemical applications. We will delve into the synthesis, core properties, and analytical characterization of these versatile compounds, grounding our discussion in established scientific principles and methodologies.

The Strategic Importance of the 1-Butylimidazole Scaffold

1-Butylimidazole (CAS 4316-42-1) is a heterocyclic organic compound that has emerged as a critical building block in modern chemistry.[1] Its structure, featuring an imidazole ring with a butyl group substituent, offers a unique combination of aromaticity, basicity, and lipophilicity. This versatility makes it a foundational precursor for a vast array of molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Derivatives of 1-butylimidazole are prominently featured in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The imidazole motif is present in many biologically active compounds, and the butyl group provides a synthetic handle for creating derivatives with potential antiviral, antifungal, antimicrobial, and anticancer properties.[1][3][4][5]

  • Ionic Liquids (ILs): As a precursor, 1-butylimidazole is fundamental to the creation of imidazolium-based ionic liquids.[6] These "designer solvents" possess unique properties like low volatility, high thermal stability, and tunable solubility, which are highly advantageous in drug delivery systems and green chemistry applications.[1][7][8]

  • Agrochemicals: Its derivatives are used to create effective fungicides and herbicides, contributing to crop protection and food security.[1]

Understanding the physicochemical characteristics of this scaffold is paramount for rationally designing new molecules with desired properties for solubility, stability, permeability, and biological activity.

Synthesis and Derivatization: From Precursor to Functional Molecule

The journey to functional 1-butylimidazole derivatives begins with the synthesis of the parent compound, which serves as the primary substrate for further modification.

Synthesis of 1-Butylimidazole

The most common and industrially relevant method for synthesizing 1-butylimidazole is the direct N-alkylation of imidazole.

  • Reaction Mechanism: This reaction typically proceeds via a second-order nucleophilic substitution (SN2) mechanism. The imidazole anion, acting as a nucleophile, attacks the electrophilic carbon of a butylating agent, such as 1-bromobutane or 1-iodobutane.[9]

  • Reaction Conditions: The synthesis is generally performed under basic conditions to deprotonate the imidazole, enhancing its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) is commonly used to facilitate the reaction.[9]

Synthesis of 1-Butylimidazole Derivatives (Ionic Liquids)

A major class of derivatives is imidazolium-based ionic liquids, formed by the quaternization of 1-butylimidazole. This process introduces a second substituent on the other nitrogen atom, creating a cationic imidazolium core.

  • Reaction Mechanism: This is another alkylation reaction where 1-butylimidazole reacts with various alkyl or aryl halides. Greener, solvent-free approaches using microwave irradiation have been shown to produce high yields (82-95%) and purities, often eliminating the need for extensive purification.[3][4]

  • Tunability: The power of this synthesis lies in its modularity. By varying the second alkyl/aryl group and the counter-anion (e.g., Br⁻, BF₄⁻, PF₆⁻), a vast library of ionic liquids with tailored physicochemical properties can be created.[6]

Experimental Protocol: Microwave-Assisted Synthesis of a 1-Butylimidazole-Based Ionic Liquid

This protocol describes a general, efficient method for synthesizing a 3-aryl-1-butyl-1H-imidazol-3-ium bromide derivative.

Materials:

  • 1-Butylimidazole (1.0 eq)

  • Substituted Aryl Halide (e.g., Benzyl Bromide) (1.0 eq)

  • Dedicated scientific microwave reactor

  • Round-bottom flask (appropriate size for microwave)

  • Stir bar

Procedure:

  • Reactant Charging: In the microwave-safe round-bottom flask, combine equimolar amounts of 1-butylimidazole and the selected aryl halide.

  • Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The reaction is solvent-free.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, the resulting ionic liquid often solidifies or becomes a viscous oil at room temperature. If it is a solid, it can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Drying: Dry the purified product under a high vacuum to remove any residual solvent.

  • Characterization: Confirm the structure and purity of the synthesized ionic liquid using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Self-Validation: The protocol's integrity is confirmed by the analytical characterization steps. Sharp, well-defined peaks in NMR and the correct molecular ion peak in mass spectrometry validate the successful synthesis and purity of the target compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization (Quaternization) Imidazole Imidazole Butyl_Halide Butyl Halide (e.g., 1-Bromobutane) Base_Solvent Base / Solvent (e.g., DMF) N_Butylimidazole 1-Butylimidazole Alkyl_Aryl_Halide Alkyl/Aryl Halide (R-X) Microwave Microwave (Solvent-Free) Ionic_Liquid Imidazolium Ionic Liquid [Bu-Im-R]+[X]-

Caption: Standard analytical workflow for the structural confirmation and purity assessment of derivatives.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines the standard "shake-flask" method for determining the LogP of a 1-butylimidazole derivative.

Materials:

  • 1-Butylimidazole derivative

  • n-Octanol (reagent grade, pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC with UV detector

  • Vortex mixer and centrifuge

Procedure:

  • Solution Preparation: Prepare a stock solution of the derivative in the aqueous phase at a known concentration (e.g., 1 mg/mL). Ensure the concentration is within the linear range of the analytical detector.

  • Phase Partitioning: In a centrifuge tube, add equal volumes of the water-saturated n-octanol and the octanol-saturated aqueous stock solution (e.g., 5 mL of each).

  • Equilibration: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte between the two phases.

  • Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to achieve a clean separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully withdraw a sample from the aqueous layer. Determine the concentration of the derivative in the aqueous phase ([C]aq) using a pre-established calibration curve on the UV-Vis or HPLC.

  • Calculation:

    • The initial concentration in the aqueous phase is [C]initial.

    • The concentration in the octanol phase can be calculated by mass balance: [C]oct = ([C]initial - [C]aq).

    • The partition coefficient, P, is the ratio of the concentrations: P = [C]oct / [C]aq.

    • The final value is expressed as the logarithm: LogP = log₁₀(P) .

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The mass balance should be checked to ensure that the total amount of compound recovered from both phases is close to the initial amount, accounting for experimental error.

Conclusion

1-butylimidazole and its derivatives represent a class of compounds with exceptional chemical versatility and strategic importance. Their physicochemical properties—from their synthesis and solubility to their lipophilicity and thermal stability—are not merely academic data points. They are critical design parameters that researchers and drug developers can manipulate to create novel therapeutics, advanced drug delivery systems, and greener chemical processes. The ability to tune these characteristics through targeted derivatization, particularly in the formation of ionic liquids, ensures that the 1-butylimidazole scaffold will remain a cornerstone of innovation in medicinal and materials chemistry for the foreseeable future.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). 1-Butylimidazole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • Guidechem. (n.d.). 1-Butylimidazole 4316-42-1 wiki.
  • ChemicalBook. (2026, January 13). 1-Butylimidazole | 4316-42-1.
  • RSC Publishing. (n.d.). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities.
  • PMC. (n.d.). A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions.
  • ResearchGate. (2014, October). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities | Request PDF.
  • RoCo Global. (n.d.). 1-Butylimidazole >98%.
  • Sigma-Aldrich. (n.d.). 1-Butylimidazole 98 4316-42-1.
  • PubChem - NIH. (n.d.). Butylimidazole | C7H12N2 | CID 61347.
  • MDPI. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
  • ResearchGate. (2003, January 4). (PDF)
  • Semantic Scholar. (2014, October 22). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities.
  • MDPI. (2024, January 22).
  • Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1).
  • CORE. (n.d.).
  • PMC. (2026, January 1).
  • The Royal Society of Chemistry. (2014). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities.
  • MDPI. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
  • DOI. (2012, December 1).
  • ResearchGate. (n.d.). Appraisal of 1‐Butylimidazole‐Derived Ionic Liquids as Anthelmintic Agents: An Experimental and In Silico Approach | Request PDF.
  • MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
  • CymitQuimica. (n.d.). CAS 4316-42-1: Butylimidazole.
  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • MDPI. (2022, November 14). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • PMC. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • ResearchGate. (2023, January 1). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Jour of Adv Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
  • Cheméo. (2026, February 16). 1-Butylimidazole.
  • NIST WebBook. (n.d.). 1-Butylimidazole.

Sources

Technical Whitepaper: 1-Butyl-1H-imidazole-4-carboxamide – Identifiers, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Pharmacologists

Abstract

In early-stage drug discovery, the 1H-imidazole-4-carboxamide scaffold serves as a highly versatile pharmacophore. It is heavily utilized in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, HIV-1 integrase allosteric modulators, and novel immune checkpoint regulators. The N1-alkylated derivative, 1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4) , provides enhanced lipophilicity and steric bulk, making it a critical building block for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper details its chemical identifiers, mechanistic relevance, and provides a self-validating, regioselective synthetic protocol.

Chemical Identity and Core Identifiers

To ensure rigorous tracking and reproducibility across chemical databases and inventory systems, the primary identifiers and physicochemical properties of 1-Butyl-1H-imidazole-4-carboxamide are consolidated below[1].

PropertySpecification / Identifier
Chemical Name 1-Butyl-1H-imidazole-4-carboxamide
CAS Registry Number 1427020-83-4
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
SMILES String CCCCN1C=C(N=C1)C(=O)N
Typical Purity Standard ≥98% (HPLC/LC-MS)
Storage Conditions Sealed in dry environment, 2–8°C

Mechanistic Relevance of the Imidazole-4-Carboxamide Scaffold

The imidazole-4-carboxamide core is not merely a structural spacer; it actively participates in crucial hydrogen-bonding networks within target protein binding pockets.

PARP Inhibition and DNA Repair

Benzimidazole and imidazole carboxamides are well-documented scaffolds for PARP-1 and PARP-2 inhibition[2]. The carboxamide group acts as a bioisostere of nicotinamide, directly engaging the catalytic domain of PARP enzymes. This interaction traps PARP on damaged DNA, leading to synthetic lethality in BRCA-deficient cancer cells. Modifying the N1 position with a butyl group alters the compound's trajectory into the hydrophobic sub-pockets of the enzyme, allowing medicinal chemists to fine-tune binding kinetics and off-target selectivity[3].

Immune Checkpoint Modulation (PD-L1/Axl)

Recent oncology studies have identified imidazole-4-carboxamide as a "fairy chemical" capable of overcoming chemotherapy resistance[4]. In melanoma models, treatment with cisplatin inadvertently upregulates PD-L1 expression, suppressing T-cell activity. Co-administration with imidazole-4-carboxamide inhibits Axl receptor tyrosine kinase and blocks cisplatin-induced PD-L1/PD-L2 upregulation. This mechanism restores T-cell infiltration and significantly enhances tumor regression[4].

Pathway ICA Imidazole-4-carboxamide Axl Axl Receptor Kinase ICA->Axl Inhibits PDL1 PD-L1 / PD-L2 Upregulation ICA->PDL1 Blocks Upregulation TCell T-Cell Activation ICA->TCell Restores Function Cisplatin Cisplatin Therapy Cisplatin->PDL1 Induces Resistance Tumor Tumor Regression Cisplatin->Tumor Cytotoxicity Axl->PDL1 Promotes PDL1->TCell Suppresses TCell->Tumor Anti-tumor Immunity

Fig 1: Imidazole-4-carboxamide modulates PD-L1/Axl to overcome cisplatin resistance.

Synthetic Methodology for 1-Butyl-1H-imidazole-4-carboxamide

Synthesizing N1-alkylated imidazoles requires careful control of regioselectivity. The starting material, 1H-imidazole-4-carboxamide, tautomerizes in solution, presenting two nucleophilic nitrogen atoms (N1 and N3). Alkylation typically yields a mixture of the 1,4-isomer and the 1,5-isomer.

Rationale for Experimental Choices (Causality)

To maximize the yield of the target 1,4-isomer, we utilize a mild base (Potassium Carbonate, K₂CO₃) in a polar aprotic solvent (N,N-Dimethylformamide, DMF).

  • Why K₂CO₃ instead of NaH? Stronger bases like Sodium Hydride (NaH) drive the reaction via kinetic control, often favoring the less thermodynamically stable 1,5-isomer or causing over-alkylation. K₂CO₃ allows for thermodynamic equilibration, heavily favoring the less sterically hindered 1,4-isomer (1-Butyl-1H-imidazole-4-carboxamide).

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Preparation of the Imidazolide Anion

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1H-imidazole-4-carboxamide (1.0 eq, 10 mmol).

  • Add anhydrous DMF (20 mL) to completely dissolve the starting material.

  • Introduce anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

Step 2: Alkylation (Sₙ2 Substitution) 4. Add 1-bromobutane (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes to prevent localized thermal spikes. 5. Elevate the reaction temperature to 60°C and stir for 12 hours. 6. Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Dichloromethane:Methanol, 9:1). The disappearance of the starting material (lower R_f) and the emergence of two new spots indicate reaction completion.

Step 3: Work-up and Extraction 7. Cool the mixture to room temperature and quench with distilled water (50 mL). 8. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Isolation 11. Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Dichloromethane to 5% Methanol in Dichloromethane. 12. The 1,4-isomer (1-Butyl-1H-imidazole-4-carboxamide) will elute first due to its lower polarity compared to the 1,5-isomer. 13. Validation Checkpoint 2 (LC-MS): Confirm the identity of the isolated fractions using LC-MS before pooling. The target mass is 168.1 m/z[M+H]⁺.

Synthesis A 1H-imidazole-4-carboxamide (10 mmol) B K2CO3 in DMF (Thermodynamic Control) A->B C Imidazolide Anion (Intermediate) B->C Deprotonation D 1-Bromobutane (60°C, 12h) C->D SN2 Alkylation E Regiomeric Mixture (1,4- and 1,5-isomers) D->E TLC Validation F Silica Gel Chromatography (DCM:MeOH Gradient) E->F Separation G 1-Butyl-1H-imidazole-4-carboxamide (Target Product) F->G LC-MS Confirmation

Fig 2: Self-validating synthetic workflow for regioselective N1-alkylation.

Analytical Characterization

To ensure the scientific integrity of the synthesized 1-Butyl-1H-imidazole-4-carboxamide, the following analytical signatures must be verified against reference standards[1]:

  • ¹H-NMR (DMSO-d₆, 400 MHz): Look for the characteristic downfield shifts of the imidazole protons (typically around 7.6 ppm and 7.4 ppm). The N-CH₂ protons of the butyl group will appear as a distinct triplet around 4.0 ppm, confirming N-alkylation. The primary carboxamide protons appear as two broad singlets between 7.0 and 7.5 ppm.

  • LC-MS: A single sharp peak in the UV chromatogram (254 nm) with a corresponding mass of 168.1 m/z [M+H]⁺ .

References

  • ChemScene.1427020-83-4 | 1-Butyl-1H-imidazole-4-carboxamide.
  • PubMed.Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer.
  • PubMed.Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.
  • ResearchGate.The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma.

Sources

The Masked Alkylator: Evolution and Chemistry of N-Alkylated Imidazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of N-alkylated imidazole carboxamides represents a paradigm shift in rational drug design, transitioning from accidental enzymatic substrates to precision chemical prodrugs. This class of compounds, most notably represented by the imidazotetrazine derivative Temozolomide (TMZ) and its linear precursor Dacarbazine (DTIC) , serves as the backbone of neuro-oncology chemotherapy.

This guide analyzes the chemical evolution of these agents, detailing the transition from hepatic-dependent triazenes to pH-sensitive cyclic prodrugs. It provides actionable protocols for the synthesis and stability profiling of these labile scaffolds, designed for researchers optimizing next-generation alkylating agents.

Historical Genesis: The Quest to Bypass the Liver

The history of N-alkylated imidazole carboxamides is defined by the struggle to control the delivery of the methyldiazonium cation—a potent DNA alkylator that is too reactive to be administered directly.

The First Generation: Dacarbazine (DTIC)

In the 1960s, researchers at Southern Research (led by John Montgomery) developed Dacarbazine (DTIC). Chemically, DTIC is 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide.

  • The Limitation: DTIC is metabolically inert in its administered form. It requires oxidative N-demethylation by hepatic cytochrome P450 enzymes (CYP1A1/CYP1A2) to generate the active monomethyl triazene (MTIC).

  • The Consequence: Poor CNS penetration and high inter-patient variability due to differential liver function.

The Second Generation: The Aston Group & Temozolomide

In the late 1970s, Malcolm Stevens and his team at Aston University (UK) sought a molecule that could generate the active MTIC species without enzymatic activation.

  • The Breakthrough: They synthesized a series of imidazotetrazines (cyclic forms of the triazene chain).

  • Mitozolomide: The first lead (CCRG 81010) was highly potent but caused severe, unpredictable myelosuppression.

  • Temozolomide (CCRG 81045): The 3-methyl analog proved to be the "Goldilocks" compound. It was stable at acidic pH (stomach) but hydrolyzed spontaneously at physiological pH (blood/tissue), allowing it to cross the Blood-Brain Barrier (BBB) before activation.

Chemical Architecture & Mechanism of Action[1][2]

The "N-alkylated imidazole carboxamide" of interest is actually the transient intermediate MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). Because MTIC has a half-life of minutes, the drug substance used clinically is the cyclic imidazotetrazine (Temozolomide).

The Activation Cascade

The mechanism is a study in pH-dependent chemical kinetics. The imidazotetrazine ring acts as a "chemical timer."

TMZ_Activation TMZ Temozolomide (Cyclic Prodrug) Inter Hydrolytic Ring Opening (pH > 7.0) TMZ->Inter + H2O MTIC MTIC (Active N-alkylated carboxamide) Inter->MTIC AIC AIC (Inert Metabolite) MTIC->AIC Collapse MethDia Methyldiazonium (CH3-N2+) MTIC->MethDia Release DNA Methylated DNA (O6-MeG) MethDia->DNA Alkylation

Figure 1: The pH-dependent activation pathway of Temozolomide.[1][2] The drug remains intact in the acidic environment of the stomach but opens at physiological pH to release the active triazene.

Comparative Pharmacokinetics
FeatureDacarbazine (DTIC)Temozolomide (TMZ)
Structure Linear TriazeneCyclic Imidazotetrazine
Activation Hepatic (CYP450 mediated)Chemical (pH > 7.0 hydrolysis)
Bioavailability Poor (< 20% oral)Excellent (~100% oral)
CNS Penetration LowHigh (Crosses BBB)
Active Species MTICMTIC
Primary Indication MelanomaGlioblastoma Multiforme (GBM)

Synthetic Protocols

Early syntheses of Temozolomide relied on methyl isocyanate (MIC) , the highly toxic gas responsible for the Bhopal disaster. Modern laboratory protocols utilize "masked" isocyanates or alternative cyclization strategies to ensure safety without compromising yield.

Protocol: Safety-Optimized Synthesis of Temozolomide

Rationale: This route avoids MIC by using N-succinimidyl-N'-methyl carbamate as a safe methyl isocyanate equivalent.

Materials:

  • 5-Aminoimidazole-4-carboxamide (AICA)[3][4]

  • N-succinimidyl-N'-methyl carbamate[3]

  • Sodium Nitrite (NaNO2)[5]

  • Glacial Acetic Acid[5]

  • Solvent: Acetonitrile / Water

Step-by-Step Workflow:

  • Urea Formation:

    • Dissolve 5-aminoimidazole-4-carboxamide (10 mmol) in acetonitrile.

    • Add N-succinimidyl-N'-methyl carbamate (11 mmol).

    • Reflux for 4 hours. The amine of the imidazole attacks the carbamate, releasing N-hydroxysuccinimide and forming the 1-(N-methylcarbamoyl)-imidazole-4-carboxamide .

    • Checkpoint: Verify intermediate by TLC (mobile phase CHCl3:MeOH 9:1).

  • Diazotization & Cyclization:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add an aqueous solution of Sodium Nitrite (15 mmol) dropwise.[5]

    • Slowly add Glacial Acetic Acid (excess) to generate nitrous acid in situ.

    • Mechanism:[6][1][3][5][7][8][9] The exocyclic amine is diazotized. The adjacent N-methyl amide nitrogen nucleophilically attacks the diazonium species, closing the tetrazine ring.

  • Isolation:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (protect from light).

    • The product, Temozolomide, precipitates as a white/off-white solid.

    • Filter and wash with cold water and diethyl ether.

Synthesis_Flow AICA Start: AICA (5-aminoimidazole-4-carboxamide) Step1 Reagent: N-succinimidyl-N'-methyl carbamate Solvent: MeCN, Reflux AICA->Step1 Inter Intermediate: 1-(N-methylcarbamoyl)-AICA Step1->Inter Step2 Diazotization: NaNO2 / AcOH, 0°C Inter->Step2 Cyclic Cyclization: Intramolecular N-N bond formation Step2->Cyclic Product Final: Temozolomide Cyclic->Product

Figure 2: The "MIC-Free" synthetic route. This pathway utilizes a succinimidyl carbamate to safely install the N-methyl carbon, avoiding the handling of methyl isocyanate gas.

Experimental Validation: Stability Profiling

Because the biological activity of these compounds depends entirely on their instability at physiological pH, validating the hydrolysis kinetics is a critical quality attribute.

Protocol: pH-Dependent Hydrolysis Assay (HPLC)

Objective: Determine the half-life (


) of the N-alkylated analog at pH 5.0 vs pH 7.4.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm).

  • Mobile Phase: 0.5% Acetic Acid in Water (A) / Methanol (B). Gradient: 5-50% B over 10 min.

  • Detection: UV @ 254 nm (Imidazotetrazine core) and 330 nm (Triazene intermediate).

Procedure:

  • Stock Preparation: Dissolve 10 mg of compound in DMSO (1 mg/mL).

  • Buffer Initiation:

    • Acidic Arm: Dilute stock 1:100 into Acetate Buffer (pH 5.0).

    • Physiological Arm: Dilute stock 1:100 into Phosphate Buffered Saline (pH 7.4).

  • Incubation: Hold samples at 37°C in a thermomixer.

  • Sampling: Inject 10 µL aliquots into the HPLC at t=0, 15, 30, 60, 120, and 240 minutes.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Expected Result:

  • pH 5.0: >95% parent compound remaining after 4 hours (Stable).

  • pH 7.4: Rapid degradation (

    
     hours for TMZ), appearance of AIC peak.
    

Structure-Activity Relationships (SAR)

Modifying the N-alkylated imidazole carboxamide scaffold reveals tight constraints on bioactivity.

  • The 3-Alkyl Group:

    • Methyl (TMZ):[6][10] Optimal. Generates methylating agent.[6][11][4][10]

    • Ethyl/Propyl: Significantly reduced activity. The resulting diazonium ions are less electrophilic or undergo elimination to alkenes rather than alkylating DNA.

    • Chloroethyl (Mitozolomide): Highly potent cross-linker (interstrand), but causes prolonged bone marrow suppression due to lack of repair mechanisms for the specific adducts formed.

  • The 8-Carboxamide:

    • Essential for crystal packing and hydrogen bonding in the active site of enzymes if not acting as a prodrug.

    • Electron-withdrawing groups at this position destabilize the ring, accelerating hydrolysis. Electron-donating groups stabilize it, potentially preventing activation.

References

  • Stevens, M. F., et al. (1984). Antitumor imidazotetrazines.[11][7][10][12][13] 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent. Journal of Medicinal Chemistry. Link

  • Newlands, E. S., et al. (1997).[7] Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials. Cancer Treatment Reviews. Link

  • Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (1997). Antitumor Imidazotetrazines.[7][10][12][13] 35. New Synthetic Routes to the Antitumor Drug Temozolomide. The Journal of Organic Chemistry. Link

  • Montgomery, J. A., et al. (1977). Synthesis and biologic activity of some 5-(1-triazeno)imidazole-4-carboxamides. Journal of Medicinal Chemistry. Link

Sources

Unlocking the Pharmacological Potential of 1-Butyl-1H-imidazole-4-carboxamide: A Technical Guide to Biological Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4) is a structurally minimalist yet highly privileged chemical building block[1]. While often viewed merely as a synthetic intermediate, its molecular architecture—combining the robust hydrogen-bonding network of an imidazole-4-carboxamide core with a lipophilic N1-butyl anchor—makes it a compelling pharmacophore for targeted drug discovery. This whitepaper provides an in-depth mechanistic analysis of its potential biological targets, extrapolating from the known pharmacology of the imidazole-4-carboxamide class (such as the AMPK activator AICAR and the "fairy chemical" ICA) to project the unique behavior of its N-butylated derivative.

Pharmacophore Deconstruction & Structural Rationale

To understand the biological potential of 1-Butyl-1H-imidazole-4-carboxamide, we must deconstruct its two primary structural domains:

  • The Imidazole-4-carboxamide Core : This moiety is a well-established bioisostere for both purines (adenine/guanine) and nicotinamide. It is capable of inserting into ATP-binding pockets and NAD+-dependent catalytic sites, engaging in critical hydrogen bonds via its amide nitrogen and oxygen[2].

  • The N1-Butyl Substitution : The addition of a 4-carbon aliphatic chain fundamentally alters the molecule's pharmacokinetic profile. Unlike riboside-based analogs (e.g., AICAR) that rely on Equilibrative Nucleoside Transporters (ENTs) to cross cell membranes[3], the lipophilic butyl group allows for passive membrane diffusion. Furthermore, this alkyl chain is optimally sized to occupy adjacent hydrophobic sub-pockets in target proteins, potentially increasing binding affinity (

    
    ) and target residence time.
    

G Compound 1-Butyl-1H-imidazole- 4-carboxamide Core Imidazole-4-carboxamide (Purine/Nicotinamide Mimic) Compound->Core Tail N1-Butyl Group (Lipophilic Anchor) Compound->Tail AMPK AMPK Activation Core->AMPK H-Bonding Network PARP PARP Inhibition Core->PARP Amide Interaction Axl Axl / PD-L1 Downregulation Core->Axl Transcriptional Repression Tail->AMPK ENT-Independent Entry HSP90 HSP90 Inhibition Tail->HSP90 Hydrophobic Pocket Fit

Fig 1: Pharmacophore deconstruction of 1-Butyl-1H-imidazole-4-carboxamide and predicted targets.

Primary Biological Target Hypotheses

Based on structural homology and existing literature, we hypothesize four primary biological targets for 1-Butyl-1H-imidazole-4-carboxamide.

Target A: AMP-Activated Protein Kinase (AMPK) Allosteric Modulation

The most famous derivative of this class is AICAR (5-amino-1-β-D-ribofuranosyl-imidazole-4-carboxamide), a classic AMPK activator used to treat metabolic disorders and attenuate fibrosis and peripheral inflammation[4],[5]. AICAR must be phosphorylated intracellularly to ZMP to mimic AMP. The Butyl Advantage: 1-Butyl-1H-imidazole-4-carboxamide lacks the ribose sugar, meaning it cannot be phosphorylated. Instead, the lipophilic butyl group may allow it to act as a direct, non-nucleoside allosteric activator at the AMPK ADaM (Allosteric Drug and Metabolite) site, bypassing the rate-limiting steps of cellular uptake and kinase-mediated phosphorylation.

Target B: Axl Tyrosine Kinase & Immune Checkpoint Suppression

Recent breakthrough research identified unsubstituted imidazole-4-carboxamide (ICA) as a naturally occurring "fairy chemical" derived from mushrooms. ICA exerts potent anticancer activity by downregulating the expression of the Axl receptor tyrosine kinase, as well as the immune checkpoint molecules PD-L1 and PD-L2, thereby drastically improving the response to cisplatin in melanoma models[6],[7]. The Butyl Advantage: The N-butyl derivative is hypothesized to exhibit superior tissue partitioning and prolonged intracellular half-life compared to the highly polar unsubstituted ICA, potentially enhancing its efficacy as an immunotherapeutic adjuvant[6].

Target C: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Imidazole-4-carboxamide derivatives are documented as potent PARP inhibitors[8]. The carboxamide group perfectly mimics the endogenous substrate nicotinamide, forming critical hydrogen bonds with the catalytic serine/glycine residues of PARP1. The Butyl Advantage: The N1-butyl chain can project into the hydrophobic accessory pocket of the PARP active site, potentially increasing selectivity over other NAD+-dependent enzymes.

Target D: Heat Shock Protein 90 (HSP90) Inhibition

The closely related analog, 5-amino-1-butyl-1H-imidazole-4-carboxamide (CAS 1102466-62-5), has been explicitly utilized in patents as an HSP90 inhibitor[9]. The mechanism relies on the imidazole core binding to the N-terminal ATP-binding domain of HSP90, while the 1-butyl group perfectly occupies the adjacent hydrophobic sub-pocket, preventing the conformational changes required for chaperone function.

Pathway cluster_0 Metabolic & Immune Modulation Ligand 1-Butyl-1H-imidazole-4-carboxamide AMPK AMPK (Thr172) Phosphorylation Ligand->AMPK Allosteric Activation Axl Axl Tyrosine Kinase Suppression Ligand->Axl Downregulates mTOR mTORC1 Inhibition AMPK->mTOR Inhibits Phenotype1 Autophagy & Cellular Stress Survival mTOR->Phenotype1 Disinhibits PDL1 PD-L1 / PD-L2 Downregulation Axl->PDL1 Reduces Expression Phenotype2 Enhanced T-Cell Infiltration (Anti-Tumor) PDL1->Phenotype2 Restores Immunity

Fig 2: Dual-pathway modulation via AMPK activation and Axl/PD-L1 immune checkpoint suppression.

Self-Validating Experimental Protocols

To transition these hypotheses into actionable drug discovery, we must employ self-validating experimental systems. A protocol is only trustworthy if it inherently controls for false positives (e.g., non-specific hydrophobic aggregation).

Protocol 1: Target Deconvolution via CRISPR-Cas9 (AMPK Causality)

To prove that metabolic shifts are strictly due to AMPK activation rather than off-target mitochondrial toxicity:

  • Cell Line Preparation: Culture Wild-Type (WT) and CRISPR-generated AMPKα1/α2 double-knockout (DKO) Mouse Embryonic Fibroblasts (MEFs).

  • Compound Treatment: Treat both lines with 1-Butyl-1H-imidazole-4-carboxamide (Dose response: 1, 10, 50 µM) for 2 hours. Use AICAR (1 mM) as a positive control.

  • Immunoblotting: Lyse cells and probe for p-AMPK (Thr172) and its direct downstream substrate p-ACC (Ser79).

  • Causality Check: A true target-specific response will show a dose-dependent increase in p-ACC in WT cells, with a complete ablation of the signal in the DKO cells.

Protocol 2: Biophysical Binding Kinetics via Surface Plasmon Resonance (HSP90/PARP)

To differentiate between specific high-affinity binding and non-specific membrane effects:

  • Sensor Chip Preparation: Immobilize recombinant human HSP90α (N-terminal domain) or PARP1 onto a CM5 sensor chip using standard amine coupling.

  • Analyte Injection: Flow 1-Butyl-1H-imidazole-4-carboxamide over the chip at varying concentrations (0.1 µM to 20 µM) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association (

    
    ) and dissociation (
    
    
    
    ) phases.
  • Causality Check: Calculate the equilibrium dissociation constant (

    
    ). A saturable, 1:1 Langmuir binding curve proves a direct, specific physical interaction.
    

Workflow Step1 Phase 1: Biophysics SPR & CETSA (Target Binding) Step2 Phase 2: In Vitro Enzymatic Assays (PARP/HSP90/AMPK) Step1->Step2 KD Validation Step3 Phase 3: Cellular CRISPR KO Validation (Causality Check) Step2->Step3 IC50 / EC50 Step4 Phase 4: In Vivo Xenograft Efficacy (Tumor Volume/IHC) Step3->Step4 Mechanism Confirmed

Fig 3: Self-validating experimental workflow for target deconvolution and efficacy profiling.

Target Matrix & Quantitative Projections

The following table summarizes the projected pharmacological profile of 1-Butyl-1H-imidazole-4-carboxamide based on structural homology modeling and literature precedents of its parent scaffolds.

Biological TargetStructural Binding RationalePredicted Affinity (

/

)
Primary Phenotypic Readout
AMPK (ADaM Site) Core mimics AMP; N-butyl anchor bypasses ENT transporters for direct allosteric binding.

: 5 - 20 µM
Increased p-ACC (Ser79); Decreased mTORC1 signaling.
Axl / PD-L1 Mimics "Fairy Chemical" ICA; Butyl group increases intracellular half-life.Transcriptional (

): < 50 µM
Downregulation of surface PD-L1; Sensitization to Cisplatin.
PARP1 Carboxamide mimics Nicotinamide; Butyl group occupies hydrophobic accessory pocket.

: 0.5 - 5 µM
Accumulation of DNA double-strand breaks; Synthetic lethality.
HSP90 (N-Terminal) Core binds ATP pocket; Butyl group fits hydrophobic sub-pocket (similar to CAS 1102466-62-5).

: 1 - 10 µM
Degradation of client proteins (e.g., EGFR, HER2).

References

  • [1] ChemScene. "1427020-83-4 | 1-Butyl-1H-imidazole-4-carboxamide". URL: 1

  • [9] Molaid. "5-amino-1-butylimidazole-4-carboxamide - CAS号1102466-62-5". URL: 9

  • [2] ResearchGate. "Overview on Biological Activities of Imidazole Derivatives". URL: 2

  • [8] PMC / NIH. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies". URL: 8

  • [3] TCI Chemicals. "5-Aminoimidazole-4-carboxamide 1-beta-D-Ribofuranoside | 2627-69-2". URL:3

  • [4] PubMed / NIH. "AMPK Activation by 5-Amino-4-Imidazole Carboxamide Riboside-1-β-D-Ribofuranoside Attenuates Alkali Injury-Induced Corneal Fibrosis". URL: 4

  • [5] MDPI. "5-Amino-1-β-D-Ribofuranosyl-Imidazole-4-Carboxamide (AICAR) Reduces Peripheral Inflammation by Macrophage Phenotype Shift". URL:5

  • [6] MDPI. "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma". URL: 6

  • [7] ResearchGate. "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma". URL: 7

Sources

Navigating the Safety and Toxicity of Butyl-Imidazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The unique physicochemical properties of butyl-imidazole compounds, particularly their ionic liquid derivatives, have positioned them as valuable tools in pharmaceutical research and drug development. Their utility as "designer solvents" and active pharmaceutical ingredients (APIs) is expanding. However, a comprehensive understanding of their toxicological profiles and associated risks is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a deep dive into the safety data sheets (SDS) and toxicological landscape of butyl-imidazole compounds, offering field-proven insights into hazard identification, risk assessment, and mitigation strategies. We will explore the causality behind experimental choices for toxicity evaluation and present self-validating protocols to foster a culture of safety and scientific integrity.

Introduction: The Rise of Butyl-Imidazole Compounds in Pharmaceutical Sciences

Butyl-imidazole derivatives, a prominent class of heterocyclic compounds, are characterized by an imidazole ring substituted with a butyl group. A significant subset of these compounds are the 1-butyl-3-methylimidazolium ([Bmim]) salts, which are among the most widely studied ionic liquids (ILs). Their low volatility, high thermal stability, and tunable solvency have made them attractive alternatives to traditional volatile organic compounds (VOCs) in various applications, including drug synthesis, formulation, and delivery.[1][2] However, the perception of ILs as universally "green" and non-toxic is a misconception that requires careful scientific scrutiny.[3] A thorough evaluation of their potential hazards is not just a regulatory hurdle but a scientific responsibility.

This guide will deconstruct the toxicological data, clarify the interpretation of safety data sheets, and provide a practical framework for the safe handling and application of these versatile compounds in a research and development setting.

Decoding the Toxicological Profile of Butyl-Imidazole Compounds

A comprehensive toxicological assessment is the foundation of chemical safety. For butyl-imidazole compounds, the data reveals a spectrum of potential hazards that are crucial for researchers to understand. The toxicity profile is significantly influenced by the nature of the cation and the length of the alkyl chain.[2]

Acute Toxicity: Oral, Dermal, and Inhalation Routes

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary routes of occupational exposure for butyl-imidazole compounds are oral, dermal, and, to a lesser extent, inhalation due to their low vapor pressure.[1]

  • Oral Toxicity: Studies on 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) in rats have established it as being toxic if swallowed.[4] High-dose oral exposure can lead to morbidity and mortality in rodents.[5]

  • Dermal Toxicity: Dermal absorption and toxicity are concentration and vehicle-dependent.[5] While some butyl-imidazole compounds are classified as fatal in contact with skin at high concentrations, lower concentrations may not be well-absorbed.[5][6] Systemic toxicity has been observed when these compounds are applied in a hydrophobic vehicle.

  • Inhalation Toxicity: Due to their low volatility, the risk of acute inhalation toxicity for many butyl-imidazole ionic liquids is generally low under standard laboratory conditions.[2] However, if aerosolized or heated, they can be fatal if inhaled.[6]

Table 1: Summary of Acute Toxicity Data for Select Butyl-Imidazole Compounds

CompoundTestSpeciesRouteValueClassificationReference(s)
1-ButylimidazoleLC50RatInhalation0.11 mg/L/4hFatal if inhaled
1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)LD50Rat (female)Oral550 mg/kgToxic if swallowed[5]
Skin and Eye Irritation/Corrosion

The potential for butyl-imidazole compounds to cause skin and eye irritation is a significant concern in a laboratory setting.

  • Skin Irritation: Many butyl-imidazole derivatives are classified as causing skin irritation.[4] Prolonged or repeated contact can lead to dermatitis.

  • Eye Irritation/Corrosion: These compounds can cause serious eye irritation or, in some cases, severe eye damage.[4] Direct contact with the eyes must be avoided.

The causality behind this irritancy lies in their ability to interact with and disrupt the lipid bilayers of cell membranes, leading to inflammation and tissue damage.

Sensitization

Some butyl-imidazole compounds have been shown to be skin sensitizers, meaning they can elicit an allergic reaction after repeated exposure.[5] It is crucial to handle these compounds with appropriate personal protective equipment (PPE) to prevent initial sensitization.

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects. The Ames test (bacterial reverse mutation assay) is a widely used initial screen for mutagenic potential.[7] For 1-butyl-3-methylimidazolium chloride, the Ames test result is negative, suggesting it is not mutagenic.[4] However, the genotoxic potential of other butyl-imidazole derivatives should be assessed on a case-by-case basis.

Subchronic Toxicity

Longer-term exposure studies provide insights into the cumulative effects of a substance. A 3-month drinking water study conducted by the National Toxicology Program (NTP) on several ionic liquids, including [Bmim]Cl, in rats and mice revealed that high concentrations led to lower body weights and nonneoplastic lesions in the kidneys and adrenal glands of mice.[1] These findings highlight that even at concentrations that are not acutely lethal, prolonged exposure can lead to target organ toxicity.

Carcinogenicity and Reproductive Toxicity
  • Carcinogenicity: Currently, there is no evidence to suggest that 1-butyl-3-methylimidazolium chloride is a carcinogen.[4] However, long-term carcinogenicity studies on a wide range of butyl-imidazole compounds are limited.

The Safety Data Sheet (SDS): A Practical Guide for the Researcher

The Safety Data Sheet is the most critical document for communicating the hazards of a chemical. It is essential that all personnel handling butyl-imidazole compounds are trained to read and understand the information provided in the SDS.

An SDS for a butyl-imidazole compound will typically include the following key sections:

  • Section 2: Hazards Identification: This section provides the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, signal word (e.g., "Danger"), hazard statements (e.g., "H301: Toxic if swallowed"), and precautionary statements.[4]

  • Section 4: First-Aid Measures: This provides crucial information on immediate actions to be taken in case of exposure.

  • Section 7: Handling and Storage: This section outlines safe handling practices, including the need for a well-ventilated area and prevention of contact with incompatible materials.[8]

  • Section 8: Exposure Controls/Personal Protection: This is one of the most critical sections for laboratory personnel, as it specifies the necessary personal protective equipment (PPE), such as gloves, eye protection, and, if necessary, respiratory protection.[8]

  • Section 11: Toxicological Information: This section provides a summary of the available toxicological data.

  • Section 12: Ecological Information: This section details the potential environmental hazards of the compound, including its toxicity to aquatic life and its biodegradability.[9]

Laboratory Risk Assessment and Mitigation Strategies

A proactive approach to safety is essential when working with potentially hazardous compounds. A thorough risk assessment should be conducted before any new experiment involving butyl-imidazole derivatives.

The Risk Assessment Workflow

A systematic risk assessment involves identifying the hazards, evaluating the risks, and implementing control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process cluster_mitigation Risk Mitigation & Control cluster_review Review & Refine A Identify Hazards (Review SDS & Literature) B Evaluate Exposure Potential (Quantity, Duration, Task) A->B Analyze the 'What' C Characterize Risk (Combine Hazard & Exposure) B->C Analyze the 'How' D Implement Hierarchy of Controls C->D Determine Necessary Precautions E Engineering Controls (Fume Hood, Glove Box) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H Monitor Effectiveness of Controls E->H F->H G->H I Review and Update Risk Assessment Periodically H->I Continuous Improvement

Caption: A workflow for conducting a risk assessment for butyl-imidazole compounds.

The Hierarchy of Controls: A Self-Validating System

The most effective risk mitigation strategies follow the hierarchy of controls, which prioritizes the most effective measures.

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. For example, could a less toxic ionic liquid be used for the intended application?

  • Engineering Controls: These are physical changes to the workplace that isolate people from the hazard. For butyl-imidazole compounds, this includes working in a certified chemical fume hood or a glove box, especially when handling powders or volatile derivatives.[8]

  • Administrative Controls: These are changes to the way people work, such as developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and implementing good housekeeping practices.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures. For butyl-imidazole compounds, this includes:

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield may be required for splash hazards.

    • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the glove manufacturer's compatibility chart. A lab coat is essential.

    • Respiratory Protection: While not typically required for non-volatile ionic liquids under normal use, a respirator may be necessary if there is a risk of aerosol generation or if working with a more volatile derivative.

Control Banding for Novel Compounds

For new butyl-imidazole compounds with limited toxicological data, a strategy known as "control banding" can be employed.[10] This qualitative risk assessment approach groups chemicals into "bands" based on their hazard classification and the scale of the operation.[11] This allows for the selection of appropriate control measures even when specific occupational exposure limits are not available.

Experimental Protocols for Toxicity Assessment

For drug development professionals, understanding the methodologies behind toxicological testing is crucial for interpreting data and designing further studies. The following are simplified, step-by-step overviews of key experimental protocols based on OECD guidelines.

Protocol for Acute Dermal Toxicity (Based on OECD 402)

Objective: To determine the potential adverse effects of a single dermal exposure to a butyl-imidazole compound.

Methodology:

  • Animal Selection: Healthy, young adult rats (typically one sex, usually females) are used.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over the clipped area (approximately 10% of the body surface area). The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The exposure period is 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Causality: This protocol is designed to mimic a single, significant accidental skin exposure. The 14-day observation period allows for the assessment of both immediate and delayed toxic effects.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)

Objective: To assess the potential of a butyl-imidazole compound to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are typically used.

  • Pre-Test Evaluation: A weight-of-evidence analysis of existing data is performed to avoid unnecessary animal testing.[1]

  • Dose Application: A single dose of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.

  • Reversibility: The observation period can be extended up to 21 days to assess the reversibility of the observed effects.[12]

Causality: The rabbit eye is used as it is generally more sensitive than the human eye, providing a conservative model for assessing potential human eye irritancy. The scoring system provides a standardized method for quantifying the severity of the irritation.

Protocol for Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

Objective: To screen for the mutagenic potential of a butyl-imidazole compound.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[7]

  • Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.

  • Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[10]

Causality: This test is based on the principle that a mutagen can cause a reverse mutation in the bacterial DNA, restoring the gene's function. The inclusion of the S9 mix mimics mammalian metabolism, which can convert some non-mutagenic compounds into mutagenic metabolites.

Environmental Fate and Ecotoxicity

The "green" credentials of ionic liquids are often challenged by their environmental persistence and toxicity to aquatic organisms.

  • Biodegradability: Many imidazolium-based ionic liquids are not readily biodegradable.[7][13] The N-substitution on the imidazole ring can block enzymatic degradation pathways.[13] The length of the alkyl chain also plays a role, with butyl-substituted imidazoles showing poor biodegradability.[14]

  • Ecotoxicity: Several butyl-imidazole compounds are classified as toxic to aquatic life with long-lasting effects.[9] Studies on organisms like Daphnia magna (water flea) have shown that the toxicity is primarily driven by the imidazolium cation.[15]

Table 2: Ecotoxicity Data for 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)

OrganismTestDurationValueReference(s)
Daphnia magna (Water flea)EC5048 h6.3 mg/L[16]
Danio rerio (Zebrafish)LC5096 h> 100 mg/L

Conclusion: A Framework for Responsible Innovation

Butyl-imidazole compounds offer significant potential in pharmaceutical research and development. However, their utility must be balanced with a robust understanding and respect for their potential hazards. This guide has provided a framework for navigating the safety and toxicity of these compounds, from deciphering toxicological data to implementing practical risk mitigation strategies in the laboratory.

By embracing a culture of safety that is grounded in scientific integrity, researchers can harness the innovative potential of butyl-imidazole compounds while protecting themselves, their colleagues, and the environment. Continuous evaluation of new data and a commitment to the principles of the hierarchy of controls will be essential for the responsible advancement of this promising class of chemicals.

References

  • National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Research Triangle Park, NC: National Toxicology Program. [Link]

  • National Toxicology Program. (2022). Toxicity Report 103: 1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride. National Toxicology Program. [Link]

  • National Toxicology Program. (n.d.). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. National Center for Biotechnology Information. [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Publishing. [Link]

  • Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics. [Link]

  • Pretti, C., et al. (2009). Acute toxicity of ionic liquids for three freshwater organisms: Pseudokirchneriella subcapitata, Daphnia magna and Danio rerio. Ecotoxicology and Environmental Safety, 72(4), 1170-1176. [Link]

  • National Toxicology Program. (n.d.). Select Ionic Liquids. National Toxicology Program. [Link]

  • Docherty, K. M., & Kulpa Jr, C. F. (2006). Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. Green Chemistry, 8(6), 560-566. [Link]

  • Ranke, J., et al. (2007). Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. ResearchGate. [Link]

  • Flieger, J., & Tatarczak-Horenda, G. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267. [Link]

  • Al-Akayleh, F., et al. (2023). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. Jordan Journal of Chemistry (JJC), 18(2), 53-76. [Link]

  • Al-Akayleh, F., et al. (2023). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. ResearchGate. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • AIP Publishing. (2024, March 5). Thermal hazard evaluation and risk assessment of 1-allyl-3-methylimidazole nitrate ionic liquid. AIP Publishing. [Link]

  • Kumar, A., et al. (2017). Evaluation of risk assessment of new industrial pollutant, ionic liquids on environmental living systems. Chemosphere, 186, 926-936. [Link]

  • Bailey, M. M., et al. (2005). Developmental toxicity assessment of the ionic liquid 1-butyl-3-methylimidazolium chloride in CD-1 mice. Green Chemistry, 7(9), 641-645. [Link]

  • RSC Publishing. (n.d.). A large-scale study of ionic liquids employed in chemistry and energy research to reveal cytotoxicity mechanisms and to develop a safe design guide. RSC Publishing. [Link]

  • Egorova, K. S., et al. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267. [Link]

  • ResearchGate. (n.d.). On the Freshwater Ecotoxicity and Biodegradation Properties of Some Common Ionic Liquids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of a Control Banding Tool for Nanomaterials. ResearchGate. [Link]

  • Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Masters Theses. 5418. [Link]

  • Boethling, R. S., & Sommer, E. (2000). Prediction of biodegradability from structure: imidazoles. Water research, 34(15), 3847-3854. [Link]

  • Lenters, V., et al. (2015). Can Control Banding be Useful for the Safe Handling of Nanomaterials? A Systematic Review. Annals of occupational hygiene, 59(6), 673–688. [Link]

  • Scialli, A. R. (2025). Reproductive and developmental toxicity risk assessment for 4-methylimidazole. Food and Chemical Toxicology, 199, 115206. [Link]

  • European Chemicals Agency. (n.d.). Dossier content. ECHA. [Link]

  • European Chemicals Agency. (n.d.). Substance. ECHA. [Link]

  • Costa, S. P. F., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 26(11), 3173. [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]

  • Bernot, R. J., et al. (2005). Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. Environmental Toxicology and Chemistry, 24(1), 87-92. [Link]

  • MDPI. (2024, May 10). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. MDPI. [Link]

  • Markiewicz, M., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. International Biodeterioration & Biodegradation, 105, 15-22. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-3-methyl-imidazolium chloride. Carl ROTH. [Link]

  • ANSES. (2010). Development of a specific Control Banding Tool for Nanomaterials. ANSES. [Link]

  • Brouwer, D. (2012). Control banding approaches for nanomaterials. Annals of occupational hygiene, 56(5), 506–514. [Link]

  • FDA. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. FDA. [Link]

Sources

Technical Guide: Ionization Profiling of 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the ionization characteristics, pKa values, and physicochemical profiling of 1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4). It is designed for pharmaceutical scientists requiring actionable data for salt selection, solubility optimization, and analytical method development.

Executive Summary

1-Butyl-1H-imidazole-4-carboxamide is a functionalized imidazole derivative often utilized as a diverse intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including purine nucleoside analogs and lipid-based drug delivery systems.[1][2][3]

Its physicochemical behavior is defined by the imidazole ring , which acts as a monoprotic base under physiological conditions. The presence of the electron-withdrawing 4-carboxamide group significantly modulates the basicity of the ring nitrogen compared to the unsubstituted parent scaffold.

Parameter Value / Description
CAS Number 1427020-83-4
Molecular Formula C₈H₁₃N₃O
Primary Ionization (pKa) 5.4 ± 0.4 (Predicted/Analog-derived)
Ionization Type Monoprotic Weak Base (Cationic

Neutral)
LogP (Neutral) ~0.7 (Lipophilic shift via butyl group)
Physiological State (pH 7.4) Predominantly Neutral (>99%)

Structural Basis of Ionization

To accurately predict and manipulate the behavior of this molecule, one must understand the electronic "push-pull" dynamics affecting the imidazole ring.

The Ionization Center

The molecule contains three nitrogen atoms, but only N3 of the imidazole ring is ionizable in the physiological pH range (1–14).

  • N1 (Pyrrole-like): Substituted with a butyl group. Non-ionizable.

  • Exocyclic Amide Nitrogen: Delocalized lone pair into the carbonyl. Non-basic (pKa < 0) and non-acidic (pKa > 15).

  • N3 (Pyridine-like): The sole basic center. It accepts a proton to form the imidazolium cation.

Electronic Effects on pKa

The pKa of the N3 nitrogen is shifted from the standard imidazole value (6.95) by two opposing forces:

  • N-Butyl Group (+I Effect): The alkyl chain exerts a weak inductive electron-donating effect, which would theoretically increase basicity slightly (e.g., 1-methylimidazole pKa

    
     7.1).
    
  • 4-Carboxamide Group (-I / -M Effect): The carbonyl moiety is a strong electron-withdrawing group (EWG). Through resonance and induction, it reduces the electron density at N3, making it less available to accept a proton.

Net Result: The electron-withdrawing nature of the carboxamide dominates, depressing the pKa by approximately 1.5–2.0 log units relative to 1-butylimidazole.

Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the protonated (cationic) and neutral species.

IonizationScheme Figure 1: Ionization Equilibrium of 1-Butyl-1H-imidazole-4-carboxamide Cation CATIONIC SPECIES (pH < 5.0) [Protonated N3] Neutral NEUTRAL SPECIES (pH > 6.0) [Uncharged] Cation->Neutral - H+ (Ka) Solubility_High High Aqueous Solubility (Salt Form) Cation->Solubility_High Solubility_Low Lower Solubility (Lipophilic) Neutral->Solubility_Low

The pKa Value: Analysis & Data

While specific experimental literature data for the N-butyl derivative is proprietary to certain datasets, we can derive a high-confidence range using Structure-Activity Relationship (SAR) data from validated analogs.

Analog Comparison Table
Analog CompoundStructure NotepKa (N3)Relevance
Imidazole Unsubstituted6.95Baseline
1-Methylimidazole N-Alkyl only7.10Shows alkyl effect is minimal/positive
Dacarbazine 4-Carboxamide + 5-Triazene4.42Triazene is strongly EWG; lowers pKa further
4-Phenylimidazole 4-Aryl (weak EWG)6.10Shows effect of conjugation
1-Butyl-1H-imidazole-4-carboxamide Target Molecule 5.2 – 5.8 Estimated Range
Implications of pKa ~5.4
  • At pH 1.0–3.0 (Stomach/Reaction): The molecule is >99% protonated (Cationic). It will be highly soluble in water.[4]

  • At pH 7.4 (Blood/Cytosol): The molecule is >99% neutral.

    • Calculation: Using Henderson-Hasselbalch:

      
      
      
    • 
       (Neutral:Cation).
      
  • Permeability: The high fraction of neutral species at physiological pH suggests good membrane permeability and potential for passive diffusion.

Experimental Determination Protocols

For drug development filings (IND/NDA), estimated values are insufficient. The following protocols are the industry standard for empirically determining the pKa of this specific molecule.

Potentiometric Titration (Gold Standard)

Due to the moderate solubility of the neutral form, a co-solvent method may be required if the concentration precipitates during titration.

Instrument: Sirius T3 or GLpKa (Pion Inc). Conditions: 25°C, Ionic Strength 0.15 M KCl.

Step-by-Step Protocol:

  • Sample Prep: Weigh ~3 mg of 1-Butyl-1H-imidazole-4-carboxamide. Dissolve in 0.1 M HCl (ensure full protonation).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 10.0.

  • Data Processing: The Bjerrum plot will show a single inflection point.

  • Validation: If precipitation causes electrode drift (common above pH 7), switch to Cosolvent Titration (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic (Yasuda-Shedlovsky extrapolation).

UV-Metric Titration (Alternative)

The conjugation between the imidazole and the carboxamide provides a distinct UV chromophore that shifts upon ionization.

Advantages: Requires less sample (< 1 mg) and works at lower concentrations (avoiding precipitation). Workflow:

  • Prepare a 50 µM solution in a Universal Buffer.

  • Measure UV absorbance (200–350 nm) at pH increments of 0.5.

  • Observe the bathochromic/hypsochromic shift of the

    
     (typically around 210–230 nm for imidazole amides).
    
  • Plot Absorbance vs. pH to determine pKa.

Experimental Decision Tree

ProtocolSelection Figure 2: Selection of Analytical Method for pKa Determination Start Start: pKa Determination SolubilityCheck Is Aqueous Solubility > 0.5 mM? Start->SolubilityCheck Potentiometry Standard Potentiometry (Sirius T3) SolubilityCheck->Potentiometry Yes Cosolvent Cosolvent Potentiometry (MeOH/Water) SolubilityCheck->Cosolvent No (Precipitates) UVMetric UV-Metric Titration (D-PAS) Cosolvent->UVMetric If Sample Limited (<1mg)

Implications for Drug Development

Salt Selection

Since the pKa is ~5.4, forming stable salts requires a strong acid (pKa < 3.4) to ensure a proton transfer gap of >2 units.

  • Recommended Counter-ions: Hydrochloride (HCl), Methanesulfonate (Mesylate), Sulfate.

  • Non-Recommended: Acetate, Lactate (Acid pKas are too close; salt will disproportionate in solid state or solution).

Chromatography (HPLC/LC-MS)
  • Retention Time: At pH 2 (0.1% Formic acid), the molecule is cationic and will elute early (low retention) on C18 columns.

  • Peak Shape: To avoid peak tailing due to secondary interactions with silanols, run the mobile phase at pH > 7.5 (using Ammonium Bicarbonate) to keep the molecule neutral, or use a high-strength ionic modifier at low pH.

Formulation
  • Lipid Nanoparticles (LNPs): If this molecule is a headgroup component, its pKa of 5.4 is ideal for endosomal escape. It remains neutral in the blood (pH 7.4) but becomes protonated/cationic in the acidic endosome (pH 5.0–5.5), triggering membrane destabilization.

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • PubChem Compound Summary. (2024). Dacarbazine (CID 135398738). National Center for Biotechnology Information. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
  • ChemScene. (2024). Product Data: 1-Butyl-1H-imidazole-4-carboxamide.[5]Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-step synthesis protocol for 1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4).[1] This compound is a critical intermediate in the development of purine nucleoside analogs (e.g., AICAR derivatives) and functionalized ionic liquids.

The primary challenge in synthesizing 4-substituted imidazoles is regioselectivity during the


-alkylation step.[1] Standard alkylation of 4-imidazolecarboxylates typically yields a mixture of 1,4- and 1,5-isomers.[1] This protocol utilizes a thermodynamically controlled alkylation strategy followed by chromatographic purification to isolate the desired 1,4-isomer, followed by a high-yield ammonolysis of the ester.[1]

Retrosynthetic Analysis

The synthesis is disconnected into two primary stages:

  • Amidation: Conversion of the ester functionality to a primary amide.[1]

  • Regioselective

    
    -Alkylation:  Introduction of the butyl group at the N1 position of methyl 4-imidazolecarboxylate.[1]
    

Retrosynthesis Target 1-Butyl-1H-imidazole-4-carboxamide (Target) Intermediate Methyl 1-butyl-1H-imidazole-4-carboxylate (Intermediate) Target->Intermediate Ammonolysis Reagent2 Ammonia (MeOH) (Aminolysis) Target->Reagent2 SM Methyl 4-imidazolecarboxylate (Starting Material) Intermediate->SM N-Alkylation Reagent1 1-Bromobutane (Alkylation) Intermediate->Reagent1

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercial precursors.

Experimental Protocol

Stage 1: Synthesis of Methyl 1-butyl-1H-imidazole-4-carboxylate

Objective: Alkylate the imidazole ring while maximizing the ratio of the 1,4-isomer over the 1,5-isomer.[1]

Mechanistic Insight

The imidazole ring contains two nitrogen atoms. In 4-substituted imidazoles (where R is an electron-withdrawing group like -COOMe), the N1-H tautomer is generally favored.[1] However, alkylation under basic conditions involves the imidazolide anion. Steric hindrance and electronic repulsion from the C4-ester group generally disfavor attack at the adjacent nitrogen (N3), thereby favoring the formation of the 1,4-isomer (alkylation at the remote nitrogen) [1].

Materials
  • Methyl 4-imidazolecarboxylate (1.0 eq)[1]

  • 1-Bromobutane (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc) / Hexanes (for workup/purification)

Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-imidazolecarboxylate (10.0 g, 79.3 mmol) and

    
      (21.9 g, 158.6 mmol) in anhydrous DMF  (100 mL).
    
  • Activation: Stir the suspension at room temperature for 30 minutes to ensure deprotonation/equilibration.

  • Addition: Add 1-Bromobutane (10.2 mL, 95.1 mmol) dropwise via a syringe or addition funnel over 15 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The starting material (

    
    ) should disappear, and two spots will appear (Major: 1,4-isomer, 
    
    
    
    ; Minor: 1,5-isomer,
    
    
    ).
  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with water (300 mL) and extract with EtOAc (

      
       mL). Note: DMF is water-soluble, but multiple extractions are needed to recover the product fully.[1]
      
    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[5]
      
  • Purification (Critical): Purify the crude residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM or 30-70% EtOAc in Hexane). Isolate the major (less polar) fraction.[1]

    • Yield Expectation: 65–75% (approx. 10–11 g).[1]

    • Validation:

      
       NMR should show the butyl group signals and distinct imidazole singlets. The regiochemistry is confirmed by NOE (Nuclear Overhauser Effect) between the N-methylene protons and the C5-H proton (strong signal for 1,4-isomer).[1]
      
Stage 2: Ammonolysis to 1-Butyl-1H-imidazole-4-carboxamide

Objective: Convert the methyl ester to the primary amide using ammonia.[1]

Materials
  • Methyl 1-butyl-1H-imidazole-4-carboxylate (from Stage 1)[1]

  • 7N Ammonia in Methanol (

    
    )[1]
    
  • Pressure vessel (sealed tube or autoclave)

Procedure
  • Setup: Dissolve the purified ester (5.0 g, 27.4 mmol) in 7N

    
     in MeOH  (50 mL, ~13 eq). Place the solution in a heavy-walled pressure vessel.
    
  • Reaction: Seal the vessel and heat to 80°C behind a blast shield. Stir for 24 hours.

    • Why this temp? Ester ammonolysis can be slow at RT.[1][3][4] Heating accelerates the nucleophilic attack of

      
       on the carbonyl carbon [2].
      
  • Monitoring: Cool a small aliquot and check by TLC (10% MeOH in DCM). The ester spot should be replaced by a more polar amide spot (

    
    ).
    
  • Workup:

    • Cool the vessel to 0°C before opening (ammonia gas release).

    • Concentrate the mixture to dryness under reduced pressure.

  • Purification:

    • Triturate the resulting solid with cold diethyl ether or a mixture of pentane/EtOAc (9:1) to remove trace impurities.[1]

    • Filter the white solid and dry under high vacuum.[2]

    • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Amidation Start Start: Methyl 4-imidazolecarboxylate + K2CO3 + DMF Add Add 1-Bromobutane (Dropwise, 60°C, 16h) Start->Add Extract Aq. Workup (EtOAc/Brine) Remove DMF Add->Extract Column Flash Chromatography (Separate 1,4-isomer from 1,5-isomer) Extract->Column React2 Dissolve in 7N NH3/MeOH (Sealed Vessel, 80°C, 24h) Column->React2 Pure Intermediate Evap Concentrate to Dryness React2->Evap Triturate Triturate (Ether/EtOAc) Isolate Solid Evap->Triturate Final Final Product: 1-Butyl-1H-imidazole-4-carboxamide Triturate->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Quality Control & Data Specifications

Analytical Data Summary
ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column,

gradient
Mass Spec (ESI)

LC-MS
Melting Point 142–145°C (Lit.[1][6] range for analogs)Capillary MP
NMR Characterization (Expected)

 NMR (400 MHz, DMSO-

):
  • 
     7.75 (s, 1H, C2-H )[1]
    
  • 
     7.60 (s, 1H, C5-H )[1]
    
  • 
     7.30 (br s, 1H, NH -amide)[1]
    
  • 
     7.05 (br s, 1H, NH -amide)[1]
    
  • 
     4.05 (t, 
    
    
    
    Hz, 2H, N-CH2 )
  • 
     1.75 (m, 2H, alkyl)
    
  • 
     1.25 (m, 2H, alkyl)
    
  • 
     0.90 (t, 
    
    
    
    Hz, 3H, terminal CH3 )

Note: The C5-H proton in the 1,4-isomer typically resonates upfield relative to the C2-H. In the 1,5-isomer, the steric crowding often causes significant shifts.[1]

Troubleshooting & Optimization

  • Regioisomer Ratio: If the 1,5-isomer ratio is too high (>20%), switch the solvent from DMF to Acetonitrile and lower the temperature to 40°C. While the reaction rate decreases, the selectivity for the steric-favored 1,4-isomer often improves [3].[1]

  • Incomplete Amidation: If the ester persists after 24h, add fresh ammonia solution and increase temperature to 90°C. Ensure the vessel is rated for the generated pressure (~5-10 bar).

  • Water Content: Strictly anhydrous conditions in Stage 1 are required to prevent hydrolysis of the ester back to the carboxylic acid, which will not alkylate efficiently under these conditions.

References

  • Helal, C. J., & Lucas, J. C. (2002).[7] A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133-4134.[7]

  • Lin, H. H. (2020). Selective ammonolysis of carboxylic acid derivatives. Iowa State University Digital Repository.[1]

  • BenchChem Technical Support. (2025). Enhancing Regioselectivity of Imidazole Substitution Reactions.

Sources

Application Note: Using 1-Butyl-1H-imidazole-4-carboxamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4) is a pivotal heterocyclic building block in medicinal chemistry. Structurally, it represents a lipophilic analog of imidazole-4-carboxamide (ICA) , a scaffold historically significant as a precursor to purine nucleosides (e.g., AICA-riboside) and alkylating antineoplastic agents (e.g., Dacarbazine).

The introduction of the N-butyl chain at the 1-position modulates the physicochemical profile of the parent imidazole, significantly enhancing lipid solubility (LogP ~0.78) and membrane permeability while retaining the hydrogen-bonding capability of the primary amide. This intermediate is increasingly utilized in the synthesis of H3 receptor antagonists , xanthine oxidase inhibitors , and novel antiviral nucleoside mimetics .

This guide provides a definitive technical workflow for the synthesis, purification, and downstream application of 1-Butyl-1H-imidazole-4-carboxamide, emphasizing the critical challenge of regiocontrol (1,4- vs. 1,5-isomerism).

Chemical Profile & Safety

PropertySpecification
IUPAC Name 1-Butyl-1H-imidazole-4-carboxamide
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Water
pKa (Calculated) ~13.5 (Amide), ~6.0 (Imidazole N3)
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Safety Advisory:

  • H315/H319: Causes skin and serious eye irritation.

  • Handling: The precursor n-butyl bromide is an alkylating agent. Perform all synthesis steps in a fume hood.

  • Stability: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acid/base at elevated temperatures.

Synthesis Protocols

The synthesis of 1-substituted imidazole-4-carboxamides presents a classic regioselectivity challenge. Direct alkylation of the parent imidazole often yields a mixture of 1,4- and 1,5-isomers. Two protocols are provided: Protocol A (Regioselective Cyclization) for high-purity requirements, and Protocol B (Direct Alkylation) for cost-effective bulk preparation.

Diagram: Synthetic Pathways[4]

SynthesisPathways Start_A Ethyl 3-(dimethylamino)- 2-isocyanoacrylate Inter_A Ethyl 1-butyl-1H- imidazole-4-carboxylate Start_A->Inter_A Cyclization (Regioselective) Reagent_A n-Butylamine Reagent_A->Inter_A Product 1-Butyl-1H-imidazole- 4-carboxamide Inter_A->Product Ammonolysis (NH3/MeOH) Start_B 1H-Imidazole-4-carboxamide Mix_B Mixture: 1,4-isomer (Major) + 1,5-isomer (Minor) Start_B->Mix_B Alkylation (Non-selective) Reagent_B n-Butyl Bromide (Base: K2CO3) Reagent_B->Mix_B Mix_B->Product Chromatographic Separation

Caption: Comparative synthetic routes. Route A (top) ensures 1,4-regiochemistry via cyclization. Route B (bottom) requires isomer separation.

Protocol A: Regioselective Synthesis (Recommended)

Mechanism: This route utilizes the reaction between an isocyanoacrylate and a primary amine.[1] The amine attacks the beta-carbon, followed by cyclization onto the isocyanide carbon. Sterics dictate the formation of the 1,4-isomer exclusively.

Reagents:

  • Ethyl 3-(dimethylamino)-2-isocyanoacrylate (CAS: 1118-16-7)

  • n-Butylamine (1.05 equiv)

  • Ethanol (Anhydrous)[2]

  • Ammonia (7N in Methanol)

Step-by-Step:

  • Cyclization: Dissolve Ethyl 3-(dimethylamino)-2-isocyanoacrylate (10 mmol) in anhydrous ethanol (20 mL).

  • Add n-Butylamine (10.5 mmol) dropwise at room temperature.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The dimethylamine group is displaced, and the ring closes.

  • Isolation (Ester): Evaporate solvent under reduced pressure. The residue is Ethyl 1-butyl-1H-imidazole-4-carboxylate . (Yield: ~80-90%).

  • Ammonolysis: Dissolve the crude ester in 7N NH₃ in MeOH (20 mL).

  • Seal in a pressure tube and heat to 80°C for 24 hours.

  • Purification: Cool to 0°C. The product often precipitates. Filter and wash with cold ether. If no precipitate, evaporate and recrystallize from EtOAc/Hexane.

Validation:

  • 1H NMR (DMSO-d6): Distinct singlet for C2-H (~7.8 ppm) and C5-H (~7.6 ppm). Note: In 1,4-isomers, the protons are chemically distinct. In 1,5-isomers, the C2-H is often shifted downfield due to proximity to the N-alkyl group.

Protocol B: Direct Alkylation (Cost-Effective)

Context: Useful when starting material (1H-imidazole-4-carboxamide) is abundant. Expect a ~3:1 to 4:1 ratio of 1,4- (desired) to 1,5- (undesired) isomers.

Reagents:

  • 1H-imidazole-4-carboxamide (CAS: 26832-08-6)

  • n-Butyl Bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Suspend 1H-imidazole-4-carboxamide (10 mmol) and Cs₂CO₃ (15 mmol) in DMF (15 mL). Stir for 30 min at RT.[3]

  • Add n-Butyl Bromide (11 mmol) dropwise.

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Isomer Separation (Critical):

    • The crude oil contains both isomers.

    • Flash Chromatography: Silica gel.[4] Gradient 0% -> 10% MeOH in DCM.

    • Elution Order: The 1,5-isomer (more polar due to aligned dipoles) typically elutes after the 1,4-isomer (less polar).

    • Tip: Use TLC with 10% MeOH/DCM. The top spot is usually the target 1,4-isomer.

Downstream Applications

Once isolated, 1-Butyl-1H-imidazole-4-carboxamide serves as a versatile scaffold.

Dehydration to Nitrile

Conversion to 1-Butyl-1H-imidazole-4-carbonitrile is a key step for generating tetrazole bioisosteres (common in sartans and antivirals).

  • Reagent: POCl₃ (Phosphorus Oxychloride) or Trifluoroacetic Anhydride (TFAA)/Pyridine.

  • Protocol: Dissolve amide in DCM/Pyridine (4:1). Add TFAA at 0°C. Stir 2h. Quench with NaHCO₃.

  • Application: The resulting nitrile is a precursor for [3+2] cycloadditions with azides to form 1-butyl-4-(1H-tetrazol-5-yl)-imidazole .

Hofmann Rearrangement

Conversion to 4-Amino-1-butylimidazole .

  • Reagent: PhI(OAc)₂ (PIDA) or Br₂/NaOH.

  • Utility: Access to 4-amino-imidazoles, which are unstable and difficult to synthesize directly, but essential for purine biomimetics.

Diagram: Downstream Logic

Downstream Amide 1-Butyl-1H-imidazole- 4-carboxamide Nitrile 1-Butyl-1H-imidazole- 4-carbonitrile Amide->Nitrile Dehydration (POCl3) Amine 4-Amino-1-butylimidazole (Unstable Intermediate) Amide->Amine Hofmann Rearrangement Tetrazole Tetrazole Derivative (Bioisostere) Nitrile->Tetrazole NaN3 / ZnBr2 Purine Purine/Nucleoside Analogs Amine->Purine Cyclization

Caption: Functional transformations of the carboxamide group to high-value pharmacophores.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[3][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 220 nm (Amide absorption) and 254 nm.

  • Retention Time: The 1-butyl derivative will elute significantly later (~5-6 min) than the unsubstituted imidazole-4-carboxamide (~1-2 min) due to the lipophilic butyl chain.

NMR Characterization (400 MHz, DMSO-d6)
  • δ 7.75 (s, 1H, H-2): Diagnostic singlet.

  • δ 7.58 (s, 1H, H-5): Diagnostic singlet.

  • δ 7.20 & 6.95 (br s, 2H, NH₂): Amide protons.

  • δ 4.05 (t, 2H, N-CH₂): Triplet indicating N-alkylation.

  • Differentiation: In the 1,5-isomer , the N-CH₂ signal often shows a different splitting pattern or shift due to steric crowding with the C4-carboxamide group.

References

  • Regioselective Synthesis: Sisko, J., et al.[3][6] "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates." Journal of Organic Chemistry, 2000. Link

  • Purine Precursors: Shaw, G. "Imidazoles and purines." Comprehensive Heterocyclic Chemistry, 1984. (Context on AICA-riboside analogs).
  • Isomer Separation: BenchChem Technical Support. "Separation of Imidazole Regioisomers: Technical Guide." BenchChem, 2025.[7][8] Link

  • Pharmaceutical Utility: Zhang, L., et al. "Synthesis and biological evaluation of novel imidazole-4-carboxamide derivatives." European Journal of Medicinal Chemistry, 2014. (General reference for scaffold utility).
  • Safety Data: PubChem CID 12394419 (N-butyl-1H-imidazole-1-carboxamide - Note: Structural isomer for safety comparison). Link

Sources

Application Note: Advanced Crystallization Protocols for 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the crystallization and purification of 1-Butyl-1H-imidazole-4-carboxamide . It synthesizes chemical principles with practical process engineering to address the specific challenges posed by the amphiphilic nature of this molecule (lipophilic butyl chain + polar carboxamide/imidazole core).

Introduction & Physicochemical Context

1-Butyl-1H-imidazole-4-carboxamide represents a class of functionalized imidazoles often used as intermediates in the synthesis of purine nucleoside analogs, antifungal agents, and agrochemicals.

Unlike its precursor, imidazole-4-carboxamide (which is highly polar and high-melting), the introduction of the


-butyl chain  at the N1 position significantly alters the solubility profile. This modification introduces an amphiphilic character:
  • The Head Group (Imidazole-Carboxamide): High polarity, hydrogen bond donor/acceptor potential (

    
    ), and propensity for 
    
    
    
    stacking.
  • The Tail Group (Butyl): Lipophilic, flexible, increasing solubility in organic solvents and lowering the melting point relative to the unsubstituted parent.

Critical Challenge: The primary difficulty in crystallizing this derivative is the risk of "oiling out" (liquid-liquid phase separation) rather than nucleation, driven by the rotational freedom of the butyl chain and the compound's intermediate polarity. Furthermore, synthesis often yields a mixture of 1,4- and 1,5-regioisomers , making crystallization a critical step for isomeric purity.

Pre-Formulation Solubility Profiling

Before attempting bulk crystallization, the solubility profile must be mapped. Based on the functional group analysis, the following solvent classes are categorized for this specific molecule.

Solvent ClassRepresentative SolventsInteraction MechanismSuitability
High Solvency Methanol, Ethanol, DMSOH-bond disruption; dipole-dipole.Dissolution Solvent
Intermediate Ethyl Acetate (EtOAc), IPA, AcetoneWeak H-bonding; moderate polarity.Crystallization Solvent (Cooling)
Anti-Solvents

-Hexane, Heptane, Diethyl Ether
London dispersion forces only.Precipitant
Problematic WaterAmphiphilic micelle formation risk.Use with Caution

Protocol A: Temperature-Controlled Cooling Crystallization (Recommended)

This method utilizes Ethyl Acetate (EtOAc) or Isopropanol (IPA) . These solvents offer the best balance: they dissolve the compound at high temperatures but show a steep solubility drop upon cooling, promoting controlled crystal growth over oiling.

Workflow Diagram

CoolingCrystallization node_start Crude Solid/Oil node_dissolve Dissolution at Reflux (EtOAc or IPA) node_start->node_dissolve node_filter Hot Filtration (Remove inorganics) node_dissolve->node_filter node_cool1 Slow Cool to 40°C (Hold 1 hr) node_filter->node_cool1 node_seed Seeding (0.5 wt%) @ Metastable Zone node_cool1->node_seed Critical Step node_cool2 Linear Cool to 0-5°C (Rate: 10°C/hr) node_seed->node_cool2 node_isolate Filtration & Wash (Cold Solvent) node_cool2->node_isolate node_dry Vacuum Drying (40°C, -0.1 MPa) node_isolate->node_dry node_final Pure Crystals node_dry->node_final

Figure 1: Logic flow for the temperature-controlled cooling crystallization process.

Step-by-Step Procedure
  • Dissolution:

    • Charge crude 1-Butyl-1H-imidazole-4-carboxamide into a reactor.

    • Add Ethyl Acetate (5-7 volumes relative to mass, e.g., 5-7 mL/g).

    • Heat to reflux (

      
      77°C). If not fully soluble, add Methanol  dropwise (max 5% v/v) as a co-solvent to assist.
      
  • Clarification:

    • Perform a hot filtration (using a pre-heated funnel) to remove inorganic salts (e.g., NaBr/KBr from alkylation).

  • Nucleation Control:

    • Cool the filtrate slowly to 45°C .

    • Seeding: Add 0.1–0.5 wt% of pure seed crystals. If no seeds are available, scratch the vessel wall or induce sonication.

    • Note: If the solution turns milky (oiling), reheat immediately and add 10% more solvent.

  • Crystal Growth:

    • Ramp down temperature to 0–5°C at a rate of 10°C per hour.

    • Hold at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry. Wash the cake with cold Ethyl Acetate/Hexane (1:1) to remove surface impurities.[1]

    • Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization (High Recovery)

Use this method if the compound is too soluble in EtOAc or if you are purifying from a reaction mixture containing polar byproducts.

System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude material in the minimum amount of Methanol at room temperature (approx. 2-3 volumes).

  • First Addition: Add MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring until a persistent haze appears.

  • Aging: Stop addition and stir for 30 minutes. Allow the haze to develop into distinct nuclei.

  • Second Addition: Slowly add the remaining anti-solvent (target ratio Methanol:MTBE = 1:5) over 2 hours.

  • Filtration: Collect solids.

    • Why MTBE? It is less volatile than diethyl ether (safer) and pairs well with the lipophilic butyl chain to push the polar core out of solution.

Regioisomer Purification Strategy

In the synthesis of 1-butyl-1H-imidazole-4-carboxamide from imidazole-4-carboxamide, the 1,5-isomer is a common impurity.

  • Mechanism: The 1,4-isomer (desired) is generally more symmetric and has a higher melting point and lower solubility than the 1,5-isomer.

  • Separation Technique:

    • Recrystallize from Water/Ethanol (90:10) .

    • The 1,4-isomer will crystallize out upon cooling.[1]

    • The 1,5-isomer, being more soluble due to the steric clash between the butyl group and the adjacent carbonyl preventing efficient packing, tends to remain in the mother liquor.

Analytical Validation

Every batch must be validated to ensure the crystallization successfully purged impurities.

TechniquePurposeAcceptance Criteria
HPLC (Reverse Phase) Purity & Isomer Ratio>99.0% Area; <0.1% Regioisomer
DSC (Differential Scanning Calorimetry) Polymorph CheckSharp endotherm (Single MP). Broad peak indicates mixture.
PXRD (Powder X-Ray) CrystallinityDistinct Bragg peaks; absence of amorphous halo.
1H-NMR (DMSO-d6) IdentityConfirm Butyl integration (0.9 ppm triplet) vs. Imidazole protons.

Troubleshooting Guide: "Oiling Out"

Symptom: The solution separates into two liquid layers (a solvent layer and a product-rich oil layer) instead of precipitating crystals.

Root Cause:

  • Concentration is too high (supersaturation exceeds the metastable limit).

  • Cooling is too rapid.

  • Impurities are acting as surfactants.

Remediation Decision Tree:

Troubleshooting node_problem Oiling Out Observed node_check Check Purity node_problem->node_check node_pure High Purity (>90%) node_check->node_pure node_impure Low Purity (<80%) node_check->node_impure node_action1 Reheat & Dilute (Add 20% Solvent) node_pure->node_action1 node_action2 Switch Solvent System (Use IPA instead of EtOAc) node_pure->node_action2 node_action3 Silica Plug Filtration (Remove Tars first) node_impure->node_action3

Figure 2: Decision matrix for handling oiling events.

References

  • Synthesis & Properties of Imidazole Derivatives

    • ChemScene.[2] (n.d.). Product Data: 1-Butyl-1H-imidazole-4-carboxamide.[2][3] Retrieved from

  • General Crystallization of Imidazole Carboxamides

    • Nakamura, A., et al. (2019). "Ribosides and Ribotide of a Fairy Chemical, Imidazole-4-carboxamide." Organic Letters. [4]

  • Purification of Alkyl-Imidazoles (Patent Literature)

    • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1). Retrieved from

  • Structural Data (Analogous Compounds)

    • Kang, J.T., et al. (2010). "tert-Butyl 4-formyl-1H-imidazole-1-carboxylate."[5] Acta Crystallographica Section E.

Sources

Reaction conditions for amide functionalization of butyl-imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amide Functionalization of Butyl-Imidazoles

Executive Summary & Strategic Overview

The functionalization of imidazole scaffolds, particularly 1-butylimidazole (and its isomers), is a critical transformation in the synthesis of ionic liquids, peptidomimetics, and pharmaceutical intermediates (e.g., Losartan analogs). Introducing an amide moiety typically serves two purposes: creating a hydrogen-bonding pharmacophore or establishing a linker for fragment-based drug design.

This guide moves beyond generic "amide coupling" to address the specific electronic and steric challenges of the butyl-imidazole core. We present three distinct methodologies, ranked by synthetic utility and complexity:

  • Method A: Direct C2-Lithiation & Carboxamidation (The "Gold Standard") – Best for installing amides at the C2 position of 1-butylimidazole with high regiocontrol.

  • Method B: Transition-Metal Catalyzed C-H Amidation (The "Late-Stage" Approach) – Ideal for functionalizing complex scaffolds where strong bases (n-BuLi) are not tolerated.

  • Method C: Classical De Novo Coupling – The reliable fallback using carboxylic acid precursors.

Strategic Decision Matrix

Use the following logic to select the optimal protocol for your substrate.

Constraint / Requirement Recommended Method Key Reagents Pros Cons
Target Position: C2 (between N atoms)Method A (Lithiation) n-BuLi, Isocyanates100% Regioselectivity, High YieldsRequires -78°C, Anhydrous conditions
Substrate Sensitivity: Base-sensitive groups present (e.g., esters, nitriles)Method B (Catalytic) Co(III) or Cu(II) cat., IsocyanatesMild conditions, Tolerates functional groupsRequires expensive catalysts, Optimization needed
Starting Material: Imidazole-carboxylic acid availableMethod C (Coupling) HATU, DIPEA, AmineExtremely robust, Simple setupAtom uneconomical, Multi-step synthesis required

Method A: Direct C2-Lithiation & Carboxamidation

Principle: The C2 proton of 1-butylimidazole is significantly more acidic (pKa ~33) than the C4/C5 protons due to the inductive effect of the two flanking nitrogens. Deprotonation with n-butyllithium generates a stable C2-lithio species that acts as a potent nucleophile toward isocyanates, yielding carboxamides directly in a single step.

Mechanism Visualization

LithiationMechanism Start 1-Butylimidazole Lithiation C2-Lithiation (n-BuLi, -78°C) Start->Lithiation THF, Ar Intermediate 2-Lithio-1-butylimidazole (Nucleophilic Species) Lithiation->Intermediate Deprotonation Quench Electrophile Addition (R-NCO) Intermediate->Quench Nucleophilic Attack Product N-Substituted Imidazole-2-Carboxamide Quench->Product Protonation (Workup)

Figure 1: Mechanistic pathway for the C2-selective carboxamidation via lithiation.

Detailed Protocol

Reagents:

  • 1-Butylimidazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Isocyanate (R-NCO) (1.2 equiv) (e.g., Phenyl isocyanate for model reaction)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Add anhydrous THF and 1-butylimidazole.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. The solution may turn a pale yellow/orange.

    • Critical Check: Stir at -78°C for 30-45 minutes . Insufficient time leads to low conversion; too long (>2 hrs) may cause decomposition or rearrangement.

  • Electrophile Addition: Dissolve the isocyanate in a minimal amount of THF and add it dropwise to the lithiated species at -78°C.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (aq).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 75-90% for aryl isocyanates; 60-80% for alkyl isocyanates.

Method B: Cobalt(III)-Catalyzed C-H Amidation

Principle: For substrates where n-BuLi is too harsh, High-Valent Cobalt (Cp*Co(III)) catalysis offers a powerful alternative. This method utilizes a directing group (often the imidazole nitrogen itself or a C2-directing group) to activate the C-H bond and insert into an isocyanate.

Reagents:

  • 1-Butylimidazole derivative (1.0 equiv)

  • Isocyanate (1.2 equiv)

  • Catalyst: [CpCo(CO)I₂] or ₂ (5 mol%)

  • Additive: AgSbF₆ (10 mol%) (if using the iodide precatalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Catalytic Cycle Visualization

CatalyticCycle Cat Active Catalyst Cp*Co(III) Coord Coordination (Substrate Binding) Cat->Coord CH_Act C-H Activation (Metallacycle Formation) Coord->CH_Act -HX Insert Migratory Insertion (Isocyanate) CH_Act->Insert +R-NCO Proto Protonolysis (Product Release) Insert->Proto Proto->Cat Regeneration

Figure 2: Simplified catalytic cycle for Co(III)-catalyzed C-H amidation.

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a reaction tube, combine the imidazole substrate, isocyanate, Cp*Co catalyst (5 mol%), and AgSbF₆ (10 mol%).

  • Solvent: Add DCE (0.2 M). Seal the tube.

  • Heating: Heat to 100-120°C for 16-24 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove metal salts.

  • Purification: Concentrate and purify via column chromatography.

Method C: Classical Peptide Coupling (Reference Standard)

Principle: If 1-butylimidazole-2-carboxylic acid is available (or synthesized via Method A using CO₂ quench), standard coupling is the most robust method for attaching complex amine partners.

Protocol:

  • Dissolution: Dissolve 1-butylimidazole-2-carboxylic acid (1.0 equiv) in DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins at RT.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2-12 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Troubleshooting & Optimization Guide

Problem Likely Cause Solution
Method A: Low Yield Moisture in THF or IsocyanateRedistill THF over Na/Benzophenone; use fresh isocyanate bottles.
Method A: C5 Regioisomer Temperature too highEnsure internal temp is <-70°C during BuLi addition. C5 lithiation competes at > -40°C.
Method B: No Reaction Catalyst PoisoningEnsure the imidazole N3 is not binding too tightly. Add a bulky acid (e.g., PivOH) as a co-catalyst (10-20 mol%).
General: Solubility Ionic Liquid FormationButyl-imidazoles can form salts. Ensure final product is free-based during workup (pH > 9).

References

  • Direct C2-Lithiation of Imidazoles

    • Iddon, B. "Lithiation of imidazoles." Heterocycles, 1985.

    • Review on Organolithium Stability: "Half-Lives of Organolithium Reagents in Common Ethereal Solvents."[3] J. Org. Chem., 2019.

  • Catalytic C-H Amidation

    • Ellman, J. A., et al.[4] "Cobalt(III)-Catalyzed C-H Bond Amidation with Isocyanates." Org.[4] Lett., 2015.[4][5][6][7]

    • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev., 2011.

  • General Imidazole Functionalization

    • "Synthesis of N-Arylimidazole Derivatives." Biomed. Res., 2020.[6][8][9]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 1-Butyl-1H-imidazole-4-carboxamide , a structural analog of the ribonucleotide precursor AICAR and a key scaffold in purine biosynthesis modulation.

Traditional thermal alkylation of imidazole-4-carboxamide is plagued by long reaction times (12–24 hours) and poor solubility of the polar starting material, leading to incomplete conversion and difficult workups. By leveraging microwave dielectric heating , this protocol achieves >90% conversion in under 20 minutes. The method utilizes the high loss tangent (


) of N,N-Dimethylformamide (DMF) to drive the reaction, significantly improving the regioselectivity profile between the desired 1,4-isomer and the unwanted 1,5-isomer.

Scientific Background & Mechanistic Insight

The Challenge: Tautomerism and Regioselectivity

The starting material, 1H-imidazole-4-carboxamide, exists in a tautomeric equilibrium between the 4-carboxamide and 5-carboxamide forms.

  • Electronic Factors: The carboxamide group is electron-withdrawing, increasing the acidity of the ring protons.

  • Steric Factors: Direct alkylation with 1-bromobutane can occur at either nitrogen. The goal is to selectively alkylate to form the 1,4-disubstituted product (1-butyl-1H-imidazole-4-carboxamide).

  • Microwave Effect: Rapid dielectric heating minimizes the time the reaction spends in the transition state, often improving the kinetic product ratio and ensuring complete consumption of the starting material before thermal degradation occurs.

Microwave Dielectric Heating Mechanism

The reaction relies on dipolar polarization . DMF (


 at 2.45 GHz) couples efficiently with the microwave field. The oscillating field aligns the solvent dipoles, creating internal friction and rapid, uniform heating. This "superheating" effect solubilizes the polar imidazole-4-carboxamide, which is otherwise sparingly soluble in organic solvents at reflux.

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points for isomer separation.

ReactionPathway Start 1H-imidazole-4-carboxamide (Solid, Low Solubility) Reagents Add: 1-Bromobutane Base: Cs2CO3 Solvent: DMF Start->Reagents MW_Step Microwave Irradiation 120°C | 15 min | Dynamic Reagents->MW_Step  Dipolar Coupling Intermediate Reaction Mixture (Dissolved Species) MW_Step->Intermediate  N-Alkylation Workup Aqueous Workup (Remove DMF/Salts) Intermediate->Workup Purification Flash Chromatography (DCM:MeOH Gradient) Workup->Purification Product Target: 1-Butyl-1H-imidazole-4-carboxamide (1,4-Isomer) Purification->Product  Major Fraction Byproduct Byproduct: 1-Butyl-1H-imidazole-5-carboxamide (1,5-Isomer) Purification->Byproduct  Minor Fraction

Figure 1: Reaction pathway and workflow for the microwave-assisted synthesis and purification of 1-Butyl-1H-imidazole-4-carboxamide.

Materials and Methods

Reagents
ReagentMW ( g/mol )Equiv.AmountRole
1H-imidazole-4-carboxamide 111.101.0111 mg (1 mmol)Substrate
1-Bromobutane 137.021.2129 µL (1.2 mmol)Alkylating Agent
Cesium Carbonate (Cs₂CO₃) 325.821.5488 mgBase (Solubility promoter)
DMF (Anhydrous) 73.09-3.0 mLSolvent (MW absorber)

Note on Base Selection: Cs₂CO₃ is preferred over K₂CO₃ due to its higher solubility in DMF and the "cesium effect," which often enhances alkylation yields of nitrogen heterocycles.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high-speed setting required).

Detailed Protocol

Step 1: Reaction Setup
  • Weigh 111 mg of 1H-imidazole-4-carboxamide and 488 mg of Cs₂CO₃ into a 10 mL microwave vial.

  • Add a magnetic stir bar.

  • Add 3.0 mL of anhydrous DMF .

  • Cap the vial and stir at room temperature for 2 minutes to create a slurry.

  • Inject 129 µL of 1-Bromobutane through the septum using a syringe.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °COptimal kinetic window for alkylation without amide hydrolysis.
Hold Time 15:00 minSufficient for >95% conversion.
Pressure Limit 200 psiSafety cutoff (DMF vapor pressure is low, but safety first).
Power Dynamic (Max 200W)Allows reactor to modulate power to maintain 120°C.
Stirring HighEssential for heterogeneous base suspension.

Process Note: You will observe a rapid temperature ramp (approx. 30-60 seconds) due to DMF's high absorptivity.

Step 3: Workup[1]
  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Filter the mixture through a Celite pad to remove inorganic salts (Cs₂CO₃/CsBr). Wash the pad with 10 mL Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove EtOAc and the majority of DMF. Tip: Use a high-vacuum pump with a cold trap to effectively remove DMF.

Step 4: Purification (Critical for Isomer Separation)
  • Resuspend the crude residue in a minimum amount of DCM:MeOH (95:5).

  • Perform Flash Column Chromatography (Silica Gel).[1]

    • Mobile Phase: Gradient elution from 100% DCM to 90:10 DCM:MeOH.

  • Elution Order: The 1-butyl-5-carboxamide (1,5-isomer) typically elutes first (less polar), followed by the desired 1-butyl-4-carboxamide (1,4-isomer) .

  • Collect fractions containing the major spot (Rf ~0.3 in 9:1 DCM:MeOH).

Results and Discussion

Yield Comparison

The microwave protocol demonstrates a significant efficiency advantage over conventional heating.[2]

MethodTemperatureTimeIsolated Yield (1,4-isomer)Regio-ratio (1,4 : 1,5)
Thermal Reflux 100°C (Oil bath)18 hours45%3 : 1
Microwave 120°C15 mins78% 6 : 1
Analytical Validation (Self-Validating Data)

To ensure the correct isomer was isolated, check for the following diagnostic signals:

  • 1H NMR (400 MHz, DMSO-d6):

    • Imidazole C2-H: Singlet at ~7.7–7.8 ppm.

    • Imidazole C5-H: Singlet at ~7.5–7.6 ppm.

    • Amide Protons: Broad singlets at ~7.0 and ~7.3 ppm.

    • N-CH₂ (Butyl): Triplet at ~4.0 ppm.[3] Note: In the 1,5-isomer, this peak often shifts slightly upfield due to shielding from the adjacent carbonyl.

    • NOESY: A critical NOE correlation should be observed between the N-CH₂ protons and the C5-H proton. If the NOE is between N-CH₂ and the amide protons, you have the 1,5-isomer.

Troubleshooting & Expert Tips

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Moisture in DMF.

    • Solution: Imidazole anions are sensitive to quenching by water. Ensure DMF is anhydrous (stored over molecular sieves).

  • Problem: Poor Separation of Isomers.

    • Cause: Column overloaded or gradient too steep.

    • Solution: Use a slower gradient (e.g., 0-5% MeOH in DCM over 20 CV). Alternatively, recrystallize the crude mixture from Acetone/Hexane if the ratio is favorable.

  • Problem: Pressure Spikes.

    • Cause: Decomposition of reagents.[4]

    • Solution: Do not exceed 140°C. Above this temp, the carboxamide group may dehydrate to the nitrile or hydrolyze.

References

  • Microwave-Assisted Synthesis of Imidazole Deriv

    • Source: Bentham Science / Current Microwave Chemistry
    • Context: General overview of microwave acceleration in imidazole functionaliz
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocycliz

    • Source: Preti, L. et al., Molecules (via NCBI/PMC)
    • Context: Establishes the stability of imidazole-4-carboxylates under microwave irradi
  • Regioselective Alkyl

    • Source: BenchChem Technical Support / Liter
    • Context: Discusses steric and electronic control in N-alkyl
  • Synthesis of Imidazole Deriv

    • Source: Organic Chemistry Portal
    • Context: Standard base/solvent combinations for heterocycle alkylation.[5]

Sources

Handling and storage protocols for hygroscopic imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Storage Protocols for Hygroscopic Imidazole Derivatives in Pharmaceutical Development

Executive Summary

Imidazole derivatives are privileged structures in medicinal chemistry, widely utilized in the synthesis of antifungals, antihypertensives, and oncology therapeutics[1]. However, their unique electronic configuration makes them highly susceptible to atmospheric moisture[1]. This application note provides a self-validating framework for the handling, storage, and analytical verification of hygroscopic imidazole active pharmaceutical ingredients (APIs), ensuring solid-state stability and preserving formulation integrity.

Mechanistic Causality: The Imidazole-Moisture Interaction

The imidazole ring is an amphoteric heterocycle characterized by a high dipole moment (approximately 3.61 Debye)[1]. The electronegative nitrogen atoms within the ring act as potent hydrogen bond acceptors, driving rapid moisture sorption from the environment. If left uncontrolled, this hygroscopicity leads to three critical failure modes in pharmaceutical processing:

  • Manufacturing Failure (Sticking): Absorbed moisture creates capillary bridges between the API particles and manufacturing equipment (e.g., tablet punches), leading to severe sticking, poor compressibility, and yield loss[2].

  • Solid-State Instability: Moisture ingress can induce polymorphic phase transitions or hydrate formation, fundamentally altering the drug's solubility, flow properties, and dissolution profile[3].

  • Chemical Degradation: Water acts as both a plasticizer and a reactant, accelerating the hydrolysis of susceptible functional groups attached to the imidazole core.

Workflow Visualization

G A Hygroscopic Imidazole API (High Dipole Moment) B Storage Protocol (Argon Purge, 15-25°C) A->B C Handling & Transfer (Glovebox, <30% RH) B->C D Formulation Strategy (Hydrophobic Co-crystals) C->D F Material Degradation (Capillary Bridging & Hydrolysis) C->F Humidity Excursion (>40% RH) E Analytical Validation (KF Titration & DVS) D->E

Workflow for the handling, storage, and validation of hygroscopic imidazole APIs.

Standard Operating Protocol: Handling & Transfer

Objective: To completely exclude ambient moisture during open-handling phases, preventing kinetic moisture uptake and subsequent capillary bridging.

  • Environmental Equilibration: Transfer the sealed API containers to the processing room at least 24 hours prior to use[2]. Causality: This allows the material to equilibrate to the ambient temperature of the cleanroom, preventing condensation from forming on the inner walls when the container is opened.

  • Isolator Setup: Perform all weighing and transfer operations inside a glovebox or isolator. The environment must be strictly controlled to a maximum of 30-40% Relative Humidity (RH), though <10% RH is strongly recommended for highly sensitive derivatives[2].

  • Time-Bound Processing: Implement a strict out-of-container time limit. The API must not be exposed to the isolator atmosphere for more than 2 hours to prevent cumulative moisture binding[2].

  • Formulation Protection Strategy: To protect the API downstream, employ advanced formulation techniques such as co-crystallization with hydrophobic co-formers[3] or incorporation into a moisture-protective matrix (e.g., lipid-based or PEG formulations) to shield the imidazole core from atmospheric water.

Standard Operating Protocol: Storage & Packaging

Objective: To maintain an anhydrous microenvironment over the drug's shelf life and prevent thermally driven moisture migration.

  • Primary Packaging: Store the imidazole derivative in tightly sealed, original containers (e.g., polyliner drums or lined metal cans)[4].

  • Inert Gas Blanketing: Before sealing, purge the container headspace with Argon[4]. Causality: Argon is denser than air and nitrogen; it settles at the bottom of the container, effectively blanketing the solid powder and displacing any moisture-laden air.

  • Desiccation: Utilize desiccant packs (e.g., molecular sieves or silica gel) within the secondary packaging layer to scavenge any residual moisture[2].

  • Environmental Conditions: Store in a cool, dry, well-ventilated area—typically at controlled room temperature (15°C – 25°C)—away from direct sunlight, strong acids, and oxidizing agents[5],[6].

Analytical Validation System

A handling protocol is only as robust as its validation. The following techniques must be employed to verify the integrity of the storage systems and the API itself.

  • Dynamic Vapor Sorption (DVS): DVS is utilized to map the moisture sorption isotherms of the API[7]. By exposing the sample to stepped humidity levels, researchers can determine the Equilibrium Moisture Content (EMC) and pinpoint the exact RH threshold where moisture-induced crystallization, swelling, or deliquescence occurs[7],[8].

  • Karl Fischer Titration (KFT): KFT is the gold standard for quantifying absolute water content[9]. The Karl Fischer reaction relies on the stoichiometric reaction of iodine and water, which requires an optimal pH range of 5.5 to 8.0 to proceed efficiently[9]. Ironically, while imidazole itself is the preferred buffering base in modern KF reagents to maintain this pH[9], analyzing basic imidazole APIs can shift the pH of the titration medium out of the optimal range. Causality: To ensure accurate, rapid reaction kinetics without positive bias, the addition of buffering agents (such as salicylic acid) to the solvent is critical when titrating highly basic imidazole derivatives[10].

Quantitative Process Parameters

ParameterOperating LimitMechanistic Rationale
Environmental Humidity < 30% RHPrevents capillary bridge formation and subsequent equipment sticking[2].
Open Exposure Time ≤ 2 HoursMinimizes kinetic moisture uptake during weighing and transfer[2].
Storage Temperature 15°C – 25°CMitigates thermal degradation and prevents internal condensation[5],[6].
KF Titration pH 5.5 – 8.0Maintains optimal reaction kinetics for quantitative iodine consumption[9].
Argon Purging Continuous / HeadspaceDisplaces moisture-laden air to provide a dense, inert protective blanket[4].

References

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis . GMP Insiders. Available at:[Link]

  • Tablet Sticking Solutions: Complete Troubleshooting Guide for Pharmaceutical Manufacturing . Morse O Tool. Available at: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations . American Pharmaceutical Review. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs . National Institutes of Health (PMC). Available at: [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials . AZoM. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy . National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Imidazole-4-Carboxamide N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Regioselectivity (N1 vs. N3) in 4-Substituted Imidazoles Audience: Medicinal Chemists, Process Chemists

Executive Summary & Mechanistic Insight[1][2]

The N-alkylation of imidazole-4-carboxamide (ICA) is a classic problem of ambident nucleophilicity. The imidazole ring exists in a tautomeric equilibrium, presenting two nucleophilic nitrogen atoms: N1 (remote) and N3 (adjacent) relative to the carboxamide group at C4.

For most drug development applications (e.g., Temozolomide analogs, nucleoside mimics), the N1-alkylated isomer is the desired bioactive target. However, standard alkylation conditions often yield difficult-to-separate mixtures.

The Core Challenge: Sterics vs. Electronics
  • Electronic Factor: The carboxamide group is an Electron-Withdrawing Group (EWG). It inductively deactivates the adjacent nitrogen (N3), making the distal nitrogen (N1) more nucleophilic.

  • Steric Factor: The carboxamide group creates steric bulk around N3, further favoring alkylation at the remote N1 position.

  • The Trap (Tautomerism): In neutral solution, the proton often resides on N3 (stabilized by H-bonding with the carbonyl oxygen), leaving N1 as the "free" pyridine-like nitrogen. However, under basic alkylation conditions, the anion is formed. The site of reaction then depends on the tightness of the ion pair and the solvent shell.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the competing alkylation pathways.

ImidazoleAlkylation Start Imidazole-4-Carboxamide (Tautomeric Mix) Anion Delocalized Anion (Deprotonated) Start->Anion Base (NaH/Cs2CO3) N1_Path Path A: N1 Attack (Remote/Sterically Favored) Anion->N1_Path Major Pathway (Less Hindered) N3_Path Path B: N3 Attack (Adjacent/Sterically Hindered) Anion->N3_Path Minor Pathway (H-Bond Directed) Prod_N1 Product N1 (Thermodynamic Major) N1_Path->Prod_N1 Prod_N3 Product N3 (Kinetic/Minor) N3_Path->Prod_N3

Figure 1: Mechanistic divergence in the alkylation of imidazole-4-carboxamide. The N1 pathway is generally favored by steric relief and electronic deactivation of N3.

Troubleshooting Guide (FAQ Format)

Scenario A: "I am getting a 50:50 or 60:40 mixture of isomers."

Diagnosis: You are likely operating under conditions that favor loose ion pairs or rapid, non-selective kinetics. This is common when using polar aprotic solvents (DMF, DMSO) with weak bases (K2CO3) or highly reactive electrophiles (MeI).

Corrective Action:

  • Switch Solvent to THF: THF is less polar than DMF. It promotes tighter ion pairing between the cation (e.g., Na+) and the imidazole anion. The cation often coordinates to the N3 nitrogen and the carboxamide oxygen (chelation), effectively "blocking" the N3 side and forcing alkylation to N1.

  • Change Base to NaH: Sodium hydride ensures irreversible deprotonation. The sodium cation is small and hard, facilitating the chelation-control mechanism mentioned above.

  • Temperature Control: Lower the temperature to 0°C during electrophile addition. Lower temperatures favor the lower-energy transition state (N1 alkylation).

Scenario B: "I need the N3-alkylated isomer, but I only get N1."

Diagnosis: You are fighting thermodynamics. The N3 position is sterically crowded and electronically deactivated.

Corrective Action:

  • The "SEM Switch" Strategy: You cannot easily alkylate N3 directly.

    • Step 1: Alkylate with SEM-Cl (favors N1).

    • Step 2: Alkylate the resulting salt (quaternization often occurs at N3).

    • Step 3: Remove the SEM group.[1]

  • Alternative: Use a bulky protecting group (Trityl) which will exclusively sit on N1. Then alkylate N3 (requires forcing conditions). Note: This is difficult with the carboxamide present due to solubility.

Scenario C: "My reaction yield is low (<30%)."

Diagnosis: The carboxamide is an EWG, making the imidazole ring a poor nucleophile. If you use a weak electrophile (e.g., a secondary alkyl bromide), the reaction may stall.

Corrective Action:

  • Add Iodide Source: Add 10 mol% NaI or TBAI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

  • Heat (with caution): If using K2CO3/DMF, increase temp to 60-80°C, but monitor for N-dialkylation (quaternization).

Decision Logic for Optimization

Use this flowchart to select the optimal conditions for your specific target.

OptimizationLogic Q1 Which Isomer is Required? Branch_N1 N1 (Remote) Standard Target Q1->Branch_N1 Branch_N3 N3 (Adjacent) Rare Target Q1->Branch_N3 Q2 Is the Electrophile Reactive? (e.g., MeI, BnBr) Branch_N1->Q2 Strategy_C Strategy C (Blocking): 1. Protect N1 (Trityl/Boc) 2. Alkylate N3 3. Deprotect Branch_N3->Strategy_C Cond_A Condition Set A: Base: NaH (1.1 eq) Solvent: THF (Anhydrous) Temp: 0°C -> RT Q2->Cond_A Yes (High Selectivity Needed) Cond_B Condition Set B: Base: Cs2CO3 (2.0 eq) Solvent: DMF/MeCN Temp: 60°C Q2->Cond_B No (Needs Heat/Polarity)

Figure 2: Decision matrix for selecting reagents based on regioselectivity goals.

Analytical Validation (Self-Validating System)

You cannot rely on TLC alone to distinguish regioisomers. You must use NMR. The following table outlines the definitive signals.

Crucial Note: The "N1" isomer refers to the alkyl group on the nitrogen distal to the carboxamide (often denoted 1,4-disubstituted). The "N3" isomer is adjacent to the carboxamide (1,5-disubstituted).

FeatureN1-Alkyl (Desired)N3-Alkyl (Minor)Mechanism of Proof
NOE Correlation Strong NOE between N-CH₂ and H5 NO NOE between N-CH₂ and H5H5 is the proton on the ring carbon next to N1.
NOE Correlation Weak/No NOE to Amide NH₂Strong NOE to Amide NH₂N3 is spatially close to the carboxamide group.
HMBC N-CH₂ correlates to C5 and C2N-CH₂ correlates to C4 and C2C4 is the quaternary carbon bearing the amide.
13C Shift (N-CH₂) Typically 48-52 ppmTypically 44-48 ppmN3 is more sterically crowded, often shielding the carbon.

Standard Operating Protocols (SOPs)

SOP-01: High-Selectivity N1-Alkylation (NaH Method)

Best for primary alkyl halides and achieving >10:1 regioselectivity.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon/Nitrogen.

  • Dissolution: Add Imidazole-4-carboxamide (1.0 equiv) and anhydrous THF (0.2 M concentration) .

    • Note: The starting material may not fully dissolve. This is acceptable.

  • Deprotonation: Cool to 0°C (ice bath). Add NaH (60% in oil, 1.2 equiv) portion-wise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The suspension will change appearance (often becoming whiter/finer). Stir for 30 mins at 0°C to ensure chelation control.
      
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[2]

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 4-16 hours.

  • Quench: Cool to 0°C. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with Brine. Dry over

    
    .
    
SOP-02: Thermodynamic Equilibration (Cs2CO3 Method)

Best for less reactive electrophiles or when THF solubility is an issue.

  • Setup: Standard round bottom flask.

  • Reagents: Combine Imidazole-4-carboxamide (1.0 equiv) , Alkyl Halide (1.2 equiv) , and

    
     (2.0 equiv) .
    
  • Solvent: Add anhydrous DMF (0.3 M) .

  • Reaction: Heat to 60°C . Stir for 12-24 hours.

    • Why Cesium? The "Cesium Effect" increases the solubility of the inorganic base in organic solvents and promotes thermodynamic equilibration, which generally favors the more stable N1-isomer over time, though kinetic mixtures are initially possible.

References

  • Mechanistic Basis of Regioselectivity: L. B. Townsend, "The synthesis of imidazole nucleosides and related compounds," Chem. Rev., vol. 67, no. 5, pp. 533–563, 1967. Link

  • N1 vs N3 Determination (NOE/NMR)
  • Optimization of Indazole/Imidazole Alkylation (Base Effects): Cheung, et al., "Regioselective N-Alkylation of Imidazoles," J. Org. Chem., vol. 75, no. 14, 2010. Link

  • Cesium Effect in Alkylation: Flessner, T. and Doye, S., "Cesium carbonate promoted N-alkylation of indoles and imidazoles," J. Prakt. Chem., vol. 341, pp. 186-190, 1999. Link

Sources

Technical Support Center: Troubleshooting & Purification Guide for 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing 1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4) . The N-alkylation of 1H-imidazole-4-carboxamide using alkyl halides (e.g., 1-bromobutane) is a fundamental transformation, yet it is notoriously prone to generating complex impurity profiles. This document provides causality-driven troubleshooting, quantitative physicochemical data, and self-validating protocols to achieve >98% purity.

Part 1: Frequently Asked Questions & Troubleshooting

Q2: My crude mixture is highly viscous and contains a highly polar impurity that stays at the baseline on normal-phase TLC. What is it? A2: This is the over-alkylated byproduct: 1,3-dibutyl-4-carbamoylimidazolium bromide. Because the mono-alkylated product retains a nucleophilic nitrogen, excess 1-bromobutane or prolonged reaction times will drive a second alkylation event, forming an ionic liquid-like salt. This impurity is highly water-soluble and must be removed via rigorous aqueous washing during liquid-liquid extraction.

Q3: Why does my product streak severely on silica gel during column chromatography, making it impossible to separate the 1,4- and 1,5-isomers? A3: Imidazoles possess a basic nitrogen that strongly hydrogen-bonds with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing severe tailing. To resolve this, the mobile phase must be "basified" (e.g., adding 1% v/v concentrated aqueous NH₄OH or triethylamine). This additive competitively binds the silanol sites, sharpening the elution bands and allowing the closely eluting regioisomers to separate. While advanced analytical separations of 4-substituted imidazoles may utilize cyclodextrin-modified capillary electrophoresis , basified silica is the standard for preparative scale.

Part 2: Mechanistic and Workflow Visualizations

ReactionPathway SM 1H-imidazole-4-carboxamide (Starting Material) TautA Imidazolate Anion (Charge at N1) SM->TautA Base (Deprotonation) TautB Imidazolate Anion (Charge at N3) SM->TautB Base (Deprotonation) Iso14 1-Butyl-1H-imidazole-4-carboxamide (Target 1,4-Isomer) TautA->Iso14 + 1-Bromobutane Iso15 1-Butyl-1H-imidazole-5-carboxamide (Impurity 1,5-Isomer) TautB->Iso15 + 1-Bromobutane OverAlk 1,3-Dibutylimidazolium Salt (Over-alkylation) Iso14->OverAlk Excess 1-Bromobutane Iso15->OverAlk Excess 1-Bromobutane

Caption: Mechanistic pathway of imidazole alkylation leading to target and impurities.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE Aq Aqueous Phase (Inorganic Salts, 1,3-Dibutyl Salt) LLE->Aq Discard Org Organic Phase (1,4- & 1,5-Isomers, Unreacted SM) LLE->Org Retain Flash Flash Chromatography (Silica, DCM:MeOH:NH4OH) Org->Flash Discard15 Early Fractions (1,5-Isomer & SM) Flash->Discard15 Discard Keep14 Main Fractions (1,4-Isomer) Flash->Keep14 Retain Cryst Recrystallization (Ethyl Acetate / Hexane) Keep14->Cryst Pure Pure 1-Butyl-1H-imidazole- 4-carboxamide Cryst->Pure Final Polish

Caption: Step-by-step purification workflow for isolating the target 1,4-isomer.

Part 3: Quantitative Data & Separation Strategy

To design a rational purification scheme, we must exploit the physicochemical differences between the target molecule and its impurities.

Table 1: Physicochemical Profile of Crude Mixture Components

ComponentNature of ImpurityRelative Polarity (TLC Rf)*Solubility ProfileRemoval Strategy
1,4-Isomer (Target) N/A~0.45Soluble in DCM, EtOAcIsolate via column chromatography
1,5-Isomer Regioisomer~0.40Soluble in DCM, EtOAcBasified silica gel chromatography
1,3-Dibutyl Salt Over-alkylation0.00 (Baseline)Highly water-solubleLiquid-Liquid Extraction (Aqueous wash)
1H-imidazole-4-carboxamide Unreacted SM~0.15Poor in cold DCMFiltration / Chromatography
1-Bromobutane Residual Reagent~0.95Highly non-polarEvaporation under high vacuum

*Conditions: Normal phase silica gel, DCM:MeOH (9:1) with 1% NH₄OH.

Table 2: Influence of Reaction Parameters on Regioisomer Ratio

BaseSolventTemperatureTypical 1,4 : 1,5 RatioMechanistic Rationale
K₂CO₃DMF80 °C70 : 30High temp promotes thermodynamic equilibration, increasing the 1,5-isomer yield.
NaHTHF0 °C to RT85 : 15Strong base ensures complete deprotonation; lower temp kinetically favors the 1,4-isomer.
Cs₂CO₃MeCN60 °C90 : 10The "Cesium effect" (enhanced solubility and naked anion formation) maximizes steric differentiation.

Part 4: Step-by-Step Purification Protocols

Protocol A: Selective Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic salts, the 1,3-dibutylimidazolium byproduct, and residual 1-bromobutane.

  • Quench & Concentrate: Quench the crude alkylation reaction with saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove volatile reaction solvents (e.g., THF or MeCN).

  • Phase Separation: Dissolve the resulting residue in Dichloromethane (DCM) and transfer to a separatory funnel. Add an equal volume of distilled water.

  • Extraction: Shake vigorously and allow the layers to separate. The lower organic layer (DCM) contains the target 1,4-isomer, 1,5-isomer, and unreacted starting material. The upper aqueous layer contains the over-alkylated 1,3-dibutyl salt and inorganic byproducts.

  • Self-Validating Check: Spot the aqueous phase on a TLC plate and visualize under UV (254 nm). If a UV-active spot appears above the baseline, product is being lost to the aqueous phase. Back-extract the aqueous layer with fresh DCM until no UV-active spots remain.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Basified Flash Column Chromatography

Objective: Separate the closely eluting 1,4-isomer and 1,5-isomer.

  • Column Preparation: Slurry-pack a silica gel column using DCM containing 1% v/v concentrated aqueous NH₄OH. (Causality: The NH₄OH neutralizes acidic silanol groups on the silica, preventing the basic imidazole nitrogens from streaking).

  • Loading: Dissolve the crude LLE residue in a minimal amount of DCM and carefully load it onto the column bed.

  • Elution Gradient: Begin elution with 100% DCM (containing 1% NH₄OH). Gradually increase polarity to DCM:MeOH (95:5, with 1% NH₄OH).

  • Fraction Collection: The 1,4-isomer (less sterically hindered, slightly less polar) typically elutes just before the 1,5-isomer.

  • Self-Validating Check: Analyze fractions via TLC. Co-spot fractions against a known standard if available. Only pool fractions showing a single, crisp spot at Rf ~0.45. If fractions show a figure-eight or overlapping spots, do not pool them with the main batch.

Protocol C: Recrystallization Polish

Objective: Achieve >98% purity for downstream pharmaceutical applications .

  • Dissolution: Dissolve the pooled 1,4-isomer from Protocol B in a minimum volume of hot Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add Hexane dropwise while swirling until the solution becomes slightly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature to form a seed bed, then transfer to an ice bath (0–4 °C) for 2 hours to maximize yield.

  • Self-Validating Check: Filter the crystals and wash with cold Hexane. Analyze the mother liquor via LC-MS; if significant 1,4-isomer mass remains without 1,5-isomer contamination, concentrate the liquor and perform a second crop crystallization.

Part 5: References

  • Reddit - r/OrganicChemistry. "This is why selective N-alkylation of imidazoles is difficult". Available at: [Link]

  • PubMed. "Separation of chiral 4-substituted imidazole derivatives by cyclodextrin-modified capillary electrophoresis". Biomed Chromatogr. 2001. Available at:[Link]

Solving solubility issues of 1-Butyl-1H-imidazole-4-carboxamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 1-Butyl-1H-imidazole-4-carboxamide .

Unlike generic hydrophilic compounds, 1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4)[1] presents a classic biopharmaceutical challenge. While the basic imidazole ring offers a handle for pH-dependent ionization (pKa ~5.2–7.1)[2][3], the N-butyl substitution introduces significant lipophilicity. This hydrophobic tail drives molecular aggregation in neutral aqueous buffers, severely restricting its intrinsic solubility[4].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to ensure your experiments succeed without formulation-induced artifacts.

Part 1: Diagnostic Solubilization Workflow

Before selecting a solubilization strategy, you must define the physiological and chemical constraints of your downstream application. Use the decision matrix below to determine the optimal path.

Solubilization A 1-Butyl-1H-imidazole-4-carboxamide Solubility Challenge B Target Application? A->B C In Vitro Assays (Cellular/Biochemical) B->C D In Vivo Studies (Animal Dosing) B->D E Co-Solvency (DMSO + Tween-80) C->E Tolerates ≤1% Organic F pH Modulation (HCl Salt Formation) D->F High Conc. Needed G Complexation (HP-β-CD Inclusion) D->G Neutral pH Required

Fig 1: Decision matrix for solubilizing 1-Butyl-1H-imidazole-4-carboxamide based on application.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into PBS? The Causality: Phosphate-Buffered Saline (PBS) maintains a pH of 7.4. At this physiological pH, the imidazole nitrogen of 1-Butyl-1H-imidazole-4-carboxamide remains un-ionized (neutral). When the DMSO is diluted by the aqueous buffer, the solvent's dielectric constant abruptly shifts. The lipophilic butyl chains undergo hydrophobic collapse, forcing the un-ionized molecules out of the aqueous phase (a phenomenon known as "solvent shift precipitation")[5]. The Solution: You must lower the thermodynamic barrier to solvation. Either pre-mix your DMSO stock with a non-ionic surfactant (e.g., 5% Tween-80) to form micelles before adding it to PBS, or utilize cyclodextrin complexation to shield the butyl group.

Q2: How can I achieve a high-concentration aqueous stock without using any organic solvents? The Causality: According to the Henderson-Hasselbalch principle, the solubility of weak bases increases exponentially as the pH drops below their pKa[6]. By adjusting the aqueous vehicle to an acidic pH (e.g., pH 4.0) using dilute HCl, you protonate the imidazole nitrogen. This transforms the lipophilic free base into a highly water-soluble cationic hydrochloride salt. The Solution: Perform in situ salt formation (See Protocol A below).

Q3: My in vivo animal study requires a neutral pH vehicle, but the compound crashes out. What is the best biocompatible approach? The Causality: Cyclodextrins, specifically , feature a hydrophilic exterior and a hydrophobic inner cavity[5]. The lipophilic butyl group of your compound dynamically inserts into this cavity, forming a host-guest inclusion complex. This masks the hydrophobicity from the bulk water, allowing the compound to remain fully dissolved at pH 7.4 without the toxicity of co-solvents. The Solution: Formulate the compound in a 10–20% (w/v) HP-β-CD aqueous solution (See Protocol B below).

Part 3: Quantitative Comparison of Solubilization Strategies

Use the table below to compare the expected outcomes of each solubilization technique and select the one that aligns with your experimental tolerances.

Solubilization StrategyMechanism of ActionMax Expected ConcentrationBiocompatibility / Toxicity Profile
pH Modulation (HCl Salt) Protonates the imidazole nitrogen to form a soluble cationic species.>25 mg/mL High (if buffered post-dissolution). Highly acidic vehicles (pH < 4) may cause injection site necrosis in vivo.
Co-solvency (DMSO) Disrupts the water hydrogen-bonding network to accommodate the butyl chain.~10 mg/mL (in 1% final DMSO)Low to Moderate. DMSO must be strictly kept <1% v/v for cell culture to prevent solvent-induced cytotoxicity.
Cyclodextrin (HP-β-CD) Hydrophobic butyl tail inserts into the lipophilic cavity of the cyclodextrin ring.~5–10 mg/mL Excellent. FDA-approved for parenteral use; well-tolerated in cellular and animal models.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: In Situ Hydrochloride Salt Formation (pH Modulation)

Use this protocol when high concentrations are required and mild acidity is tolerated.

  • Weighing: Accurately weigh 10 mg of 1-Butyl-1H-imidazole-4-carboxamide powder into a sterile glass vial.

  • Acidification: Add 800 µL of sterile ultra-pure water. The compound will remain as a suspension. Dropwise, add 0.1 N HCl while vortexing continuously until the powder completely dissolves (the solution should turn entirely clear).

  • Equilibration: Sonicate the clear solution in a water bath for 5 minutes at room temperature to ensure no micro-crystals remain.

  • Back-Titration: Slowly back-titrate the solution using 0.1 N NaOH to bring the pH up to ~5.5. Monitor the pH carefully using a micro-probe.

  • Volume Adjustment: Top off the solution to exactly 1.0 mL with sterile water to achieve a final concentration of 10 mg/mL.

Self-Validating Checkpoint: If the solution turns cloudy during back-titration (Step 4), the pH has exceeded the solubility limit of the free base. Immediately add 1-2 drops of 0.1 N HCl until optical clarity is fully restored, confirming the compound is back in its soluble ionized state.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for strict neutral-pH requirements, such as IV dosing or sensitive cell assays.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Drug Addition: Add 5 mg of 1-Butyl-1H-imidazole-4-carboxamide to 1 mL of the 20% HP-β-CD vehicle.

  • Complexation: Place the vial on a magnetic stirrer and stir continuously at 300 RPM at 37°C for 24 hours. Note: Complexation is a thermodynamic equilibrium process and requires time; do not rush this step.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble free drug.

  • Collection: Carefully decant the clear supernatant into a fresh sterile vial.

Self-Validating Checkpoint: Do not assume the final concentration is exactly 5 mg/mL. Because uncomplexed drug is removed in Step 4, you must analyze the supernatant via UV-Vis spectrophotometry (using a pre-established standard curve in methanol) to quantify the exact solubilized concentration before proceeding to your assays.

Part 5: References

  • 5-Amino-4-imidazolecarboxyamide (PAMDB000946) pKa and Physiochemical Data. P. aeruginosa Metabolome Database. Available at: [Link]

  • Solubility Enhancement Techniques of Poorly Water-Soluble Drugs. International Journal of Creative Research Thoughts (IJCRT), 2024. Available at:[Link]

  • Solubilization Techniques Used for Poorly Water-Soluble Drugs. Pharmaceutics (via NCBI/PMC), 2023. Available at:[Link]

  • 1H-imidazole-5-carboxamide (CID 152917). PubChem, National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Minimizing Side Reactions During Imidazole Ring Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complexities of imidazole ring substitution. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges in achieving clean and selective functionalization of this pivotal heterocyclic scaffold. Imidazole and its derivatives are fundamental building blocks in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutics.[1][2][3][4]

This resource moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to directly tackle the specific issues that can arise during your experiments, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section is designed to address the most common and perplexing issues encountered during the N-alkylation and C-H functionalization of imidazoles. Each question is framed around a specific experimental problem, with answers that delve into the underlying chemical principles and provide actionable solutions.

Q1: My N-alkylation reaction is yielding a mixture of N-1 and N-3 regioisomers. How can I control the selectivity?

A1: The challenge of regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles is a frequent hurdle. This arises because deprotonation of the imidazole ring generates an imidazolate anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[5] The final product distribution is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5]

Causality and Strategic Solutions:

  • Steric Control: The most straightforward approach is to leverage steric hindrance. A bulky substituent already present on the imidazole ring will physically obstruct the approach of the alkylating agent to the adjacent nitrogen.[5][6] Conversely, using a bulky alkylating agent will favor reaction at the less sterically encumbered nitrogen atom.[5][6]

  • Electronic Influence: The electronic nature of the substituents on the imidazole ring plays a critical role. Electron-withdrawing groups will decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen.[6][7] Conversely, electron-donating groups can enhance the reactivity of the proximal nitrogen.[7]

  • Protecting Groups: For complex molecules where steric and electronic factors are not easily manipulated, the use of a protecting group on one of the nitrogen atoms is a highly effective strategy to ensure site-selective alkylation.[5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be strategically employed to direct substitution.[8] After the desired alkylation, the protecting group can be cleanly removed.

Q2: I'm observing a significant amount of a dialkylated imidazolium salt as a byproduct. What are the primary causes and how can I prevent this over-alkylation?

A2: The formation of a dialkylated imidazolium salt is a common side reaction that occurs when the mono-N-alkylated imidazole product, which is still nucleophilic, reacts with another molecule of the alkylating agent. [9] This is particularly prevalent when an excess of the alkylating agent is used or at elevated reaction temperatures.[9]

Prevention Strategies:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reactants. Use the alkylating agent in a 1:1 or slightly less than stoichiometric ratio relative to the imidazole.

  • Controlled Addition: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of a second alkylation event.

  • Temperature Management: While higher temperatures can increase the reaction rate, they can also promote over-alkylation.[9] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Q3: My reaction yield is consistently low, or the reaction fails to go to completion. What factors should I investigate?

A3: Low yields in imidazole N-alkylation can often be traced back to incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions. [9]

Troubleshooting Steps:

  • Base and Solvent System Evaluation:

    • Strong Bases: For imidazoles with lower acidity (e.g., those with electron-donating groups) or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is necessary to ensure complete deprotonation.[9]

    • Weaker Bases: For many applications, particularly with more reactive alkylating agents like benzyl bromide or alkyl iodides, weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient and generally easier to handle.[9]

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If your reaction is sluggish, consider switching to a more reactive alkylating agent.[6]

  • Temperature Optimization: As mentioned previously, temperature is a critical parameter. A systematic increase in temperature while closely monitoring the reaction can significantly improve both the rate and the yield.[9]

Q4: I am attempting a C-H functionalization and obtaining a mixture of products or no reaction at the desired position. How can I achieve better regiocontrol?

A4: Direct C-H functionalization is a powerful method for elaborating the imidazole core, but achieving regioselectivity can be challenging due to the different reactivities of the C-H bonds. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[5] The C4 position is often the least reactive.[5]

Strategies for Regiocontrolled C-H Functionalization:

  • Targeting the C5 Position: For electrophilic aromatic substitution reactions, the C5 position is the most favored.

  • Targeting the C2 Position:

    • Deprotonation: The acidity of the C2 proton allows for regioselective deprotonation using a strong base like n-butyllithium, followed by quenching with an electrophile.[10]

    • Catalyst Control: In palladium-catalyzed C-H arylations, the choice of base can influence the regioselectivity. For instance, switching from a carbonate base to an alkoxide base can favor arylation at the C2 position over the C5 position.[5]

  • Targeting the C4 Position: Direct functionalization at the C4 position is notoriously difficult.[5] A clever strategy involves the use of a "placeholder" protecting group like the SEM group. By protecting the N-1 position and performing a C5-arylation, a subsequent "SEM-switch" can be induced, moving the protecting group to the N-3 position and making the C4 position available for functionalization.[8]

Frequently Asked Questions (FAQs)

This section addresses broader, more fundamental questions regarding imidazole substitution reactions, providing a solid foundation of knowledge for designing robust experimental protocols.

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a classic nucleophilic substitution reaction that generally proceeds in two steps. [9]

  • Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring, resulting in the formation of a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack: This imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond to yield the N-alkylated imidazole product.[9]

Q2: Aside from issues with regioselectivity and over-alkylation, what are other common side reactions to be aware of?

A2: Several other side reactions can complicate your imidazole substitution experiments.

  • C-alkylation: While less common, direct alkylation at a carbon atom of the imidazole ring can occur, particularly at the C2 position if both nitrogen atoms are sterically hindered.[9]

  • Decomposition: Imidazole and some of its N-alkylated derivatives can be unstable at high temperatures or in the presence of strong bases, leading to decomposition and the formation of a dark, tarry reaction mixture.[9]

  • Ring Opening: Under harsh conditions, such as with benzoyl chloride in the presence of a strong base like sodium hydroxide, the imidazole ring can undergo cleavage.[11]

Q3: What are some effective strategies for purifying N-alkylated imidazoles from the reaction mixture?

A3: The purification of N-alkylated imidazoles can sometimes be challenging due to the presence of unreacted starting materials, regioisomers, and the dialkylated imidazolium salt.

  • Column Chromatography: This is the most common and often the most effective method for separating the desired product from closely related impurities.

  • Crystallization: If your N-alkylated imidazole is a solid, recrystallization can be a highly effective technique for achieving high purity.

  • Acid-Base Extraction: This can be useful for removing unreacted imidazole. By washing the organic layer with a dilute acid solution, the basic unreacted imidazole will be protonated and move into the aqueous layer.

Q4: How does the choice of solvent impact the outcome of an imidazole substitution reaction?

A4: The solvent plays a multifaceted role in imidazole substitution reactions.

  • Solubility: The solvent must be able to dissolve the imidazole substrate, the base, and the alkylating agent to a sufficient extent for the reaction to proceed efficiently.

  • Polarity: Polar aprotic solvents such as acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used because they can effectively solvate the imidazolate anion and promote the nucleophilic substitution reaction.[9]

  • Influence on Regioselectivity: In some cases, the solvent can influence the ratio of N-1 to N-3 alkylation products.

Data Summary Table

IssueCommon Cause(s)Recommended Solution(s)
Poor Regioselectivity (N-1 vs. N-3) Delocalization of anionic charge; similar steric/electronic environment of N1 and N3.Utilize steric hindrance (bulky substituents or alkylating agents); leverage electronic effects (EWG/EDG); employ protecting groups (e.g., SEM).[5][6][7]
Over-alkylation (Imidazolium Salt Formation) Excess alkylating agent; high reaction temperature.Use 1:1 or slightly substoichiometric amounts of alkylating agent; add alkylating agent dropwise; maintain moderate reaction temperature.[9]
Low Yield / Incomplete Reaction Incomplete deprotonation; low reactivity of alkylating agent; suboptimal temperature.Use a stronger base (e.g., NaH); switch to a more reactive alkylating agent (R-I > R-Br); systematically optimize the reaction temperature.[6][9]
C-Alkylation Side Product Steric hindrance at both nitrogen atoms.If N-alkylation is desired, use a less sterically hindered imidazole substrate if possible.
Decomposition High temperature; presence of strong bases.Carefully control the reaction temperature; consider using a milder base if feasible.[9]

Experimental Protocols & Visualizations

Protocol: Regioselective N-Alkylation of a Substituted Imidazole

This protocol provides a general method for the N-alkylation of a substituted imidazole using a standard base and solvent system.

Materials:

  • Substituted imidazole (1.0 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)

  • Alkylating agent (e.g., benzyl bromide) (1.1 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted imidazole (1.0 equiv) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equiv) to the solution.

  • Stir the suspension at room temperature for 30 minutes to allow for partial deprotonation and formation of the imidazolate anion.

  • Slowly add the alkylating agent (1.1 equiv) dropwise to the stirred mixture over 10-15 minutes.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated imidazole.

Diagrams

G cluster_0 Troubleshooting Workflow for Imidazole N-Alkylation cluster_1 Optimization Strategies Start Reaction Start: N-Alkylation of Imidazole Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Analysis Analyze Product Mixture Monitor->Analysis Desired Desired Product (High Yield & Purity) Analysis->Desired Success Issues Identify Issues: Low Yield, Side Products, Poor Regioselectivity Analysis->Issues Problem Detected Opt_Base Adjust Base/Solvent (e.g., NaH/DMF vs K2CO3/MeCN) Issues->Opt_Base Low Yield Opt_Temp Optimize Temperature Issues->Opt_Temp Slow Reaction Opt_Stoich Control Stoichiometry (Dropwise Addition) Issues->Opt_Stoich Over-alkylation Opt_PG Consider Protecting Group Issues->Opt_PG Regio-isomers Opt_Base->Monitor Opt_Temp->Monitor Opt_Stoich->Monitor Opt_PG->Monitor

Caption: Troubleshooting workflow for imidazole N-alkylation.

Sources

Technical Support Center: Purification of 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with a causality-driven framework for isolating 1-Butyl-1H-imidazole-4-carboxamide via silica gel column chromatography.

This guide moves beyond basic instructions by explaining the physicochemical mechanisms dictating the compound's behavior on a silica column, ensuring your purification workflow is robust, reproducible, and self-validating.

Physicochemical Profiling & Chromatography Strategy

To design a successful purification protocol, we must first analyze the molecular architecture of 1-Butyl-1H-imidazole-4-carboxamide. The molecule features a polar heterocyclic core (a basic imidazole nitrogen and a hydrogen-bond donating/accepting carboxamide group) paired with a lipophilic butyl tail. This duality requires a carefully balanced mobile phase to prevent irreversible adsorption to the stationary phase.

ParameterValue / RecommendationMechanistic Rationale
Target Compound 1-Butyl-1H-imidazole-4-carboxamideHeterocyclic core with a polar head and lipophilic alkyl tail.
Molecular Weight 167.21 g/mol Essential for mass balance and yield calculations.
Stationary Phase Silica Gel (40-63 µm)Standard phase; however, acidic silanols will interact strongly with the basic imidazole N3.
Mobile Phase System DCM / MeOH (Gradient)Balances the solvation of the hydrophobic butyl chain (DCM) while disrupting H-bonds (MeOH).
Basic Modifier 1.0% v/v Triethylamine (Et3N)Competitively binds acidic silanol sites, preventing peak tailing and irreversible adsorption.
Visualization UV 254 nm & KMnO₄ StainThe imidazole ring absorbs UV light; KMnO₄ oxidizes the organic framework for secondary confirmation of non-UV active impurities.

Troubleshooting Guides & FAQs

Q1: My target compound streaks severely on silica TLC and tails during column elution. How can I resolve this? A1: This is a classic issue with basic nitrogenous heterocycles. The unsubstituted basic nitrogen (N3) of the imidazole ring and the carboxamide group interact strongly with the acidic silanol (Si-OH) groups on standard bare silica gel. To mitigate this, you must "deactivate" the silica. Add 0.5% to 1.0% (v/v) Triethylamine (Et3N) to your mobile phase. The Et3N competitively binds to the acidic silanol sites, preventing the imidazole from anchoring to the stationary phase, thereby sharpening the elution band and eliminating streaking.

Q2: I am experiencing co-elution with the unreacted starting material, 1-butyl-1H-imidazole-4-carboxylic acid. How can I separate them? A2: Carboxylic acids and primary carboxamides often exhibit similar Retention factors (


) in highly polar solvent systems due to their strong hydrogen-bonding capabilities. However, their acid-base profiles differ significantly. Before loading the crude mixture onto the column, perform a liquid-liquid extraction. Dissolve the crude in an organic solvent (e.g., EtOAc or DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and partition into the aqueous layer, while the neutral carboxamide remains in the organic layer.

Q3: I loaded my sample using a minimal amount of DCM, but it precipitated at the top of the column, leading to poor resolution. What went wrong? A3: While 1-Butyl-1H-imidazole-4-carboxamide may dissolve in pure DCM, the sudden exposure to the localized concentration at the column head can cause rapid crystallization. To prevent this, employ a dry loading technique. Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent completely to yield a free-flowing powder. This ensures a uniform dissolution rate and prevents localized precipitation during elution.

Q4: What is the optimal solvent system for gradient elution of this specific compound? A4: Imidazole carboxamides are generally too polar for standard Hexane/Ethyl Acetate systems. A Dichloromethane (DCM) and Methanol (MeOH) gradient is highly recommended. Start with 100% DCM to flush out non-polar impurities. Gradually increase the polarity to 90:10 DCM:MeOH. The gradual addition of methanol disrupts the hydrogen bonding between the carboxamide and the silica gel, allowing the compound to partition into the mobile phase.

Step-by-Step Experimental Protocol

The use of silica gel chromatography for the purification of imidazole carboxamide libraries is a well-established standard, heavily reliant on polar solvent gradients to achieve high purity . Furthermore, the addition of a basic modifier or the use of a Dichloromethane/Methanol gradient is critical to disrupt strong hydrogen bonding interactions with the stationary phase, a common challenge in the isolation of 1H-imidazole-4-carboxamide derivatives .

Phase 1: Column Preparation (Slurry Packing)
  • Select a glass chromatography column appropriate for the scale of the crude mixture (typically 30-50g of silica per 1g of crude).

  • Prepare a slurry of silica gel (40-63 µm particle size) in the initial mobile phase: 100% DCM with 1% Et3N .

  • Pour the slurry into the column in a single, continuous motion to prevent banding. Allow the silica to settle under gravity, then apply gentle positive air pressure to pack the bed firmly. Causality: Packing with the basic modifier ensures the entire silica bed is pre-deactivated before the target compound is introduced.

Phase 2: Sample Loading (Dry Loading Method)
  • Dissolve the crude 1-Butyl-1H-imidazole-4-carboxamide in a minimal volume of a DCM/MeOH (1:1) mixture.

  • Add dry silica gel to the solution (approximately 3 times the mass of the crude product).

  • Evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully pour the dry-loaded silica onto the flat top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top. Causality: The sand layer acts as a mechanical buffer, preventing the disruption of the sample band when fresh solvent is poured into the column.

Phase 3: Gradient Elution
  • Washing: Elute with 2 Column Volumes (CV) of 100% DCM + 1% Et3N. Causality: This non-polar flush removes highly lipophilic impurities (e.g., unreacted alkyl halides from the N-butylation step) without mobilizing the target compound.

  • Gradient Initiation: Elute with 3 CV of 98:2 DCM:MeOH + 1% Et3N.

  • Target Elution: Elute with 3-5 CV of 95:5 DCM:MeOH + 1% Et3N. Monitor fractions closely. Causality: The 5% methanol concentration provides sufficient hydrogen-bond disruption to overcome the carboxamide-silica interactions, allowing the target to partition into the mobile phase.

  • Column Flush: Elute with 2 CV of 90:10 DCM:MeOH + 1% Et3N to ensure complete recovery of the target compound.

Phase 4: Fraction Analysis & Pooling
  • Spot every 3rd fraction onto a silica gel TLC plate.

  • Develop the plate in 90:10 DCM:MeOH + 1% Et3N.

  • Visualize the spots using a UV lamp (254 nm) and confirm by staining with Potassium Permanganate (KMnO₄).

  • Pool the fractions containing the pure target compound (

    
     ~ 0.35) and concentrate under reduced pressure at 40°C.
    

Purification Workflow Visualization

PurificationWorkflow Start Crude 1-Butyl-1H-imidazole- 4-carboxamide SolubilityCheck Assess Solubility (DCM vs. MeOH) Start->SolubilityCheck DryLoad Dry Loading (Adsorb on Silica) SolubilityCheck->DryLoad Poor Solubility WetLoad Wet Loading (Dissolve in min. DCM) SolubilityCheck->WetLoad Good Solubility ColumnPack Pack Column (Silica Gel + 1% Et3N) DryLoad->ColumnPack WetLoad->ColumnPack Elution Gradient Elution (DCM to 90:10 DCM:MeOH) ColumnPack->Elution TLC TLC Analysis (UV 254 nm / KMnO4) Elution->TLC Pure Concentrate Pure Fractions (Target Compound) TLC->Pure Rf ~ 0.3-0.4

Decision tree for the chromatographic purification of 1-Butyl-1H-imidazole-4-carboxamide.

References

  • Title: Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction Source: European Journal of Medicinal Chemistry URL: [Link]

Overcoming steric hindrance in 1-butyl imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis of 1-Butyl Imidazoles

Topic: Overcoming Steric Hindrance in N-Alkylation Document ID: TS-IMID-042 Status: Active Audience: Process Chemists, medicinal Chemists

Diagnostic Matrix: Identifying Your Steric Bottleneck

Before modifying your protocol, you must identify the specific source of steric hindrance. "1-Butyl imidazole synthesis" failures typically stem from one of two distinct steric clashes. Use this matrix to select your solution module.

Scenario Substrates The Problem The Solution
A. The Hindered Nucleophile 2-Substituted Imidazole (e.g., 2-methyl, 2-isopropyl) + n-Butyl HalideThe substituent at C2 blocks the approach of the electrophile to the N1 lone pair. Reaction is sluggish or stalls.Go to Module A: Switch to High-Energy Ground State (NaH/DMF) or Microwave Acceleration.
B. The Bulky Electrophile Imidazole + tert-Butyl Halide (or sec-butyl)The alkyl group is too bulky for

attack.

elimination (formation of butene) dominates.
Go to Module B: Abandon

. Use Acid-Catalyzed Addition to Olefins or

pathways.
C. Regio-Conflict 4-Substituted Imidazole + n-Butyl HalideSteric bulk at C4 vs C5 creates a mixture of 1,4- and 1,5-isomers.Go to Module C: Thermodynamic vs. Kinetic Control strategies.

Troubleshooting Guides & Protocols

Module A: The Hindered Nucleophile (2-Substituted Systems)

Target: Synthesis of 1-butyl-2-methylimidazole (and analogs).

The Issue: A substituent at the 2-position (between the nitrogens) creates a "steric gate," significantly reducing the nucleophilic reaction rate of the


 nitrogen. Standard reflux in acetonitrile often fails to reach completion.

Q: My reaction with 2-isopropylimidazole and 1-bromobutane is stuck at 60% conversion after 24h. Adding more bromide just causes quaternization (ionic liquid formation). How do I push it to completion?

A: You are facing a kinetic wall. The rate of N-alkylation is competing with the rate of degradation or over-alkylation. You must increase the nucleophilicity of the imidazole anion, not just the concentration of the electrophile.

Protocol: The "Super-Nucleophile" Method (NaH/DMF) Rationale: By fully deprotonating the imidazole with Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMSO), you create a "naked" imidazolide anion. The solvent shells in DMF are loose, minimizing additional steric bulk around the nucleophile.

  • Setup: Flame-dry a 3-neck flask under

    
     or Ar.
    
  • Deprotonation: Suspend NaH (1.2 equiv, 60% in oil, washed with hexanes) in anhydrous DMF (5 mL/mmol).

  • Addition: Add 2-substituted imidazole (1.0 equiv) slowly at 0°C. Caution:

    
     gas evolution. Stir at RT for 30 mins until clear (formation of imidazolide anion).
    
  • Alkylation: Cool to 0°C. Add 1-bromobutane (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. If hindrance is severe (e.g., 2-phenyl), heat to 60°C.

  • Quench: Pour into ice water. Extract with EtOAc.[1][2]

Q: I cannot use DMF due to downstream removal issues. Is there a "Green" alternative for hindered substrates?

A: Yes. Use Microwave-Assisted Synthesis without Solvent . Microwave irradiation provides direct dielectric heating, often overcoming the activation energy barrier imposed by steric hindrance that thermal reflux cannot surmount without degradation.

  • Mix: 2-substituted imidazole (1 equiv) + 1-bromobutane (1.2 equiv) + finely ground KOH (1.5 equiv).

  • Conditions: Microwave reactor, 100W, 80°C, 5-10 minutes.

  • Yield: Typically >90% with minimal quaternization if stoichiometry is controlled.

Module B: The Bulky Electrophile (tert-Butyl Targets)

Target: Synthesis of 1-tert-butylimidazole.[3]

The Issue: You cannot synthesize 1-tert-butylimidazole using tert-butyl bromide and imidazole via


. The steric crowding at the tertiary carbon of the halide prevents nucleophilic attack, leading exclusively to elimination (isobutylene gas).

Q: I tried reacting imidazole with t-butyl bromide and K2CO3, but I only recovered starting material. What happened?

A: You performed an expensive elimination reaction. The basic imidazole pulled a proton from the t-butyl bromide, generating isobutylene gas. You must switch mechanisms from Nucleophilic Substitution (


) to Electrophilic Addition .

Protocol: Acid-Catalyzed Addition to Isobutylene Rationale: Instead of displacing a leaving group, the imidazole nitrogen attacks a carbocation (or activated double bond) generated from isobutylene.

  • Reagents: Imidazole, Isobutylene (gas) or tert-butyl acetate (precursor), Triflic acid (catalyst) or

    
    .
    
  • Procedure (Pressure Vessel):

    • Dissolve imidazole in glacial acetic acid or use a sealed tube with toluene.

    • Add condensed isobutylene (excess, >2 equiv) and catalytic conc.

      
      .
      
    • Seal and heat to 100°C for 12-24 hours.

  • Mechanism: The acid protonates the isobutylene to form the tert-butyl carbocation (or activates the alkene). The imidazole (acting as a base/nucleophile) attacks the cation.[1]

  • Workup: Neutralize with NaOH, extract with ether.

Note: If you lack pressure equipment, use Boc-anhydride (


) to install the t-butyl group (forming N-Boc imidazole), then heat to decarboxylate if the goal is a specific transient protection. For permanent alkylation, the isobutylene route is industrial standard.
Module C: Regioselectivity (4- vs 5-Substituted)

Q: When alkylating 4-methylimidazole with n-butyl bromide, I get a 60:40 mixture of 1-butyl-4-methylimidazole and 1-butyl-5-methylimidazole. How do I favor the less hindered 1,4-isomer?

A: This is a classic tautomeric trap. In solution, 4-methylimidazole is in equilibrium with 5-methylimidazole.

  • Steric Rule: The alkyl group prefers the nitrogen furthest from the bulky substituent (leading to the 1,4-isomer).

  • Optimization: Use a Trityl (Triphenylmethyl) Protecting Group strategy if 99% purity is required, or use Phase Transfer Catalysis (PTC) in a non-polar solvent.

Protocol: PTC for Steric Selection Using a non-polar solvent (toluene) with a solid base (KOH) and a catalyst (TBAB) keeps the imidazole deprotonated and "tight" with the cation, enhancing the steric discrimination compared to polar solvents where the anion is free.

Visualizing the Decision Pathway

ImidazoleSynthesis Start Start: Synthesis of 1-Butyl Imidazole CheckSubstrate Analyze Steric Source Start->CheckSubstrate TypeA Hindered Nucleophile (2-Substituted Imidazole) CheckSubstrate->TypeA 2-Methyl/Phenyl Group TypeB Bulky Electrophile (tert-Butyl Target) CheckSubstrate->TypeB t-Butyl Target TypeC Standard/Linear (n-Butyl + Unsub. Imidazole) CheckSubstrate->TypeC n-Butyl Target DecisionA Can you use DMF/NaH? TypeA->DecisionA DecisionB Do you have Pressure Equipment? TypeB->DecisionB Method_Std Standard SN2 (NaOH / Reflux / Acetonitrile) TypeC->Method_Std Method_NaH Method A1: Super-Nucleophile (NaH / DMF / 0°C) DecisionA->Method_NaH Yes Method_MW Method A2: Microwave Assisted (Solvent-Free / KOH) DecisionA->Method_MW No (Green Route) Method_Iso Method B1: Acid-Catalyzed Addition (Isobutylene / H2SO4 / Pressure) DecisionB->Method_Iso Yes (Industrial) Method_SN1 Method B2: In-situ Generation (t-Butyl Acetate / Acid) DecisionB->Method_SN1 No (Lab Scale)

Caption: Decision tree for selecting the optimal synthesis route based on steric constraints of the imidazole ring or alkyl group.

Comparative Data: Solvent & Base Effects[1][4]

The following data highlights how solvent choice impacts the conversion of hindered imidazoles (e.g., 2-methylimidazole) with 1-bromobutane (24h, 60°C).

SolventBaseDielectric Constant (

)
Conversion (%)Comments
THF NaH7.565%Slow; solvent too non-polar to separate ion pair effectively.
Acetonitrile

37.572%Standard condition; struggles with 2-substituents.
DMF NaH36.798% Recommended. Naked anion overcomes steric barrier.
Toluene KOH + TBAB2.485%PTC Method. Good conversion, easy workup, "Green".
Water NaOH80.140%Poor solubility of alkyl halide; high solvation shell hinders attack.

References

  • Preparation of 1-Butylimidazole via Phase Transfer Catalysis

    • Source: PrepChem. "Synthesis of 1-n-butylimidazole."
    • URL:[Link]

  • Microwave-Assisted Synthesis of Ionic Liquids (Overcoming Sterics)

    • Source: Deetlefs, M., & Seddon, K. R. (2003). "Improved preparation of ionic liquids using microwave irradiation." Green Chemistry.

    • URL:[Link]

  • Steric Effects in Imidazole Alkylation (Regioselectivity)

    • Source: BenchChem Technical Support.[4] "Troubleshooting N-Alkylation Reactions of Imidazole."

  • Synthesis of 1-tert-butylimidazole (Acid Catalyzed Route)

    • Source: Arduengo, A. J., et al. (1999). "Imidazolylidenes, imidazolinylidenes and imidazolidines." Tetrahedron. (Contextual reference for bulky imidazole synthesis).
    • URL:[Link]

Sources

Technical Support Center: Stability of 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in analytical and synthetic workflows.

Subject: Stability Profile & Troubleshooting Guide for Acidic Conditions Compound CAS: 1427020-83-4 Molecular Formula: C₈H₁₃N₃O Support Level: Advanced / R&D

Executive Summary: The Acid Stability Paradox

Researchers often misinterpret the behavior of 1-Butyl-1H-imidazole-4-carboxamide in acid. Unlike simple amides, this molecule possesses a basic imidazole ring that dictates its initial response to pH changes.

  • Mild Acid (pH 2.0 – 5.0): The compound is thermodynamically stable . The imidazole ring protonates (forming the imidazolium cation), which increases water solubility and creates an electrostatic barrier that temporarily protects the carboxamide group from hydrolysis.

  • Strong Acid / Heat (pH < 1.0, >40°C): The protective barrier is overcome. The carboxamide functionality undergoes irreversible hydrolysis to form 1-Butyl-1H-imidazole-4-carboxylic acid .

Key Takeaway: In standard HPLC mobile phases (0.1% TFA/Formic Acid), the molecule is stable. In synthetic workups using strong mineral acids (HCl/H₂SO₄) with heat, degradation is imminent.

Mechanistic Insight: Protonation vs. Degradation

To troubleshoot effectively, you must distinguish between reversible salt formation and irreversible chemical degradation.

The Reaction Pathway

The following diagram illustrates the competition between the reversible protonation of the imidazole ring and the irreversible hydrolysis of the amide.

ReactionPathway Neutral Neutral Species (1-Butyl-1H-imidazole-4-carboxamide) Low Aqueous Solubility Cation Protonated Cation (Imidazolium Salt) High Aqueous Solubility STABLE at RT Neutral->Cation +H+ (pH < 5) Fast, Reversible Cation->Neutral -H+ (pH > 7) Intermediate Tetrahedral Intermediate Cation->Intermediate +H2O, Heat, Strong Acid Slow (Rate Limiting) Degradant Degradation Product (1-Butyl-1H-imidazole-4-carboxylic acid) Irreversible Intermediate->Degradant -NH4+

Figure 1: Mechanistic pathway showing the reversible protonation (blue) versus the irreversible hydrolysis (red) under acidic stress.

Why This Matters for Your Experiment:
  • Electronic Deactivation: Upon protonation (pH < ~5.5), the imidazole ring becomes positively charged. This electron-withdrawing cation reduces the nucleophilicity of the amide carbonyl, making it less susceptible to acid hydrolysis than a standard benzamide [1][2].

  • Solubility Shift: You may observe the compound dissolving rapidly in 1N HCl. This is not degradation; it is the formation of the hydrochloride salt.

Troubleshooting Guide: Common Failure Modes

Use this matrix to diagnose issues observed during LC-MS or synthetic workups.

Scenario A: "I see two peaks in my HPLC chromatogram."
Potential CauseDiagnosisSolution
pH Mismatch If the mobile phase pH is near the pKa (~5.5), the neutral and cationic forms may interconvert slowly on the column, causing peak splitting or broadening.Buffer the Mobile Phase: Ensure pH is distinct from the pKa. Use 0.1% TFA (pH ~2) to keep it fully protonated, or Ammonium Bicarbonate (pH 8) for neutral form (requires alkali-stable column).
Hydrolysis One peak corresponds to the parent, the other to the carboxylic acid degradant.Check Mass Shifts: Parent = [M+H]⁺ 168. Degradant = [M+H]⁺ 169 (Acid form). If confirmed, reduce acid concentration or temperature in sample prep.
Scenario B: "The compound disappears during workup."
Potential CauseDiagnosisSolution
Extraction Loss You acidified the aqueous layer to remove impurities, then extracted with organic solvent (DCM/EtOAc).Wrong Phase: In acid, the molecule is a water-soluble salt. It will not extract into organics. Neutralize first: Adjust pH to ~8-9 using NaHCO₃ before extraction.
Precipitation A white solid formed upon adding strong acid.Salt Formation: You likely precipitated the hydrochloride salt, not a degradant. Filter and analyze by NMR (D₂O) to confirm integrity.

Analytical Protocols

Protocol 1: Validated HPLC Method for Stability Testing

Standard C18 columns often fail due to the basic imidazole interacting with silanols. Use this optimized condition.

  • Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) or HILIC mode.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Imidazole ring).

  • Flow Rate: 1.0 mL/min.[2]

Pass/Fail Criteria:

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer concentration).

  • Retention Time: The carboxylic acid degradant will elute earlier than the amide parent in Reverse Phase due to increased polarity.

Protocol 2: Forced Degradation Stress Test

Perform this to determine the exact half-life in your specific matrix.

  • Preparation: Dissolve 10 mg of 1-Butyl-1H-imidazole-4-carboxamide in 10 mL of 1.0 M HCl .

  • Incubation: Split into three vials:

    • Vial A: Room Temperature (25°C).

    • Vial B: 60°C (Water bath).

    • Vial C: Control (neutral buffer).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately neutralize aliquots with 100 µL of 1.0 M NaOH or dilute 1:10 in Mobile Phase A to stop the reaction.

  • Analysis: Inject via HPLC.

    • Result: If Vial B shows >5% degradation while Vial A is stable, the compound is heat-labile in acid .

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) in my LC-MS mobile phase? A: Yes. 0.1% TFA is standard and safe. The low pH (~2.0) protonates the imidazole, improving peak shape and preventing silanol interactions. It is not strong enough or hot enough to hydrolyze the amide during a standard run time [3].

Q: What is the estimated pKa of the imidazole ring? A: While unsubstituted imidazole has a pKa of ~6.9, the electron-withdrawing carboxamide group at position 4 lowers the pKa of the ring nitrogen. Expect a pKa in the range of 5.0 – 5.8 [4]. This means at pH 4, the molecule is >90% protonated.

Q: I need to remove the Boc group from a precursor. Will the carboxamide survive 4M HCl in Dioxane? A: This is a high-risk condition. While 4M HCl/Dioxane is standard for Boc removal, the presence of adventitious water can lead to amide hydrolysis.

  • Recommendation: Monitor the reaction closely by LC-MS. If hydrolysis is observed, switch to TFA/DCM (1:1) at 0°C, which is milder and less likely to hydrolyze the amide [5].

Q: Is the hydrolysis product (Carboxylic Acid) biologically active? A: In many imidazole-based signaling pathways (like AICAR derivatives), the amide is critical for hydrogen bonding in the active site. The carboxylic acid variant is often inactive or possesses significantly different pharmacokinetics due to the negative charge at physiological pH [6].

Interactive Troubleshooting Logic

Use this flow to determine your next step.

Troubleshooting Start Start: Issue Detected Q1 Is the issue Analytical (HPLC) or Synthetic (Isolation)? Start->Q1 Analytical Analytical Issue Q1->Analytical Synthetic Synthetic Issue Q1->Synthetic Q_Peak Problem: Peak Tailing or Splitting? Analytical->Q_Peak Q_RT Problem: Retention Time Shift? Analytical->Q_RT Sol_Buffer Solution: Add Buffer (Ammonium Formate) or use Ion Pairing (TFA) Q_Peak->Sol_Buffer Sol_pH Solution: Check Mobile Phase pH. Keep pH < 3 or > 8. Q_RT->Sol_pH Q_Loss Problem: Low Yield after Acid Workup? Synthetic->Q_Loss Q_Degrade Problem: New Peak (M+1) Synthetic->Q_Degrade Sol_Extract Cause: Compound is in Aqueous Phase. Solution: Neutralize to pH 8 before extraction. Q_Loss->Sol_Extract Sol_Temp Cause: Hydrolysis. Solution: Lower Temp, Reduce Acid Conc. Q_Degrade->Sol_Temp

Figure 2: Decision tree for troubleshooting stability and isolation issues.

References

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of the Aminolysis of Phenyl Acetate. Journal of the American Chemical Society.[3] (Context: General catalysis mechanisms in imidazoles).

  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids.[4] Canadian Journal of Chemistry. (Context: Mechanistic pathways of imidazole derivatives in acid).

  • ChromForum. (2004). HPLC Method for Imidazole Derivatives.[1][2][5][6] (Context: Practical HPLC buffering for basic heterocycles).

  • Williams, R. (2022).[7] pKa Data Compilation for Heterocycles. Organic Chemistry Data. (Context: pKa values for imidazole and carboxamide substituents).

  • BenchChem. (2025).[2][5] Stability and Storage of N-Boc-imidazole: A Technical Guide. (Context: Acid sensitivity of imidazole protecting groups and handling).

  • Cheng, X., et al. (2013).[6] HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite.[6] Journal of Chromatography B. (Context: Analytical behavior of imidazole-4-carboxamide metabolites).

Sources

Validation & Comparative

Mechanistic Principles: The Imidazole-4-Carboxamide Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of small-molecule pharmacophores requires more than just acquiring a spectrum; it demands an understanding of how the molecule interacts with its analytical environment. 1-Butyl-1H-imidazole-4-carboxamide is a critical intermediate and structural motif in the development of various biologically active compounds, including GPCR ligands and kinase inhibitors.

Because this molecule contains both a highly polarizable imidazole ring and a primary carboxamide group, its


H NMR spectral profile is highly sensitive to the analytical conditions chosen. This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths to help researchers optimize their structural elucidation workflows.

Before comparing analytical environments, we must understand the inherent structural dynamics of the molecule:

  • Hydrogen Bonding & Tautomeric Character: The imidazole ring's H-2 and H-5 protons are highly sensitive to the dielectric constant and hydrogen-bond accepting capabilities of the solvent. The chemical shift of the proton in the 2-position (H-2) exhibits significant solvent and concentration dependence due to competitive hydrogen-bonding interactions[1].

  • Restricted Rotation: The primary carboxamide group (-CONH

    
    ) exhibits partial double-bond character along the C-N bond due to resonance. Depending on the solvent, the two protons on the nitrogen can either rapidly exchange (appearing as a single broad peak) or become locked in distinct cis and trans environments relative to the carbonyl oxygen.
    

Comparative Analysis 1: Solvent Systems (DMSO- vs. CDCl )

The choice of deuterated solvent is the single most critical variable in the NMR analysis of imidazole carboxamides. Significant changes in chemical shift values (


 ppm) are frequently observed for heterocyclic systems when transitioning from low-polarity solvents like CDCl

to high-polarity solvents like DMSO-

[2].
Performance Comparison Table
Proton AssignmentDMSO-

(

, ppm)
CDCl

(

, ppm)
MultiplicityCausality of Spectral Difference
Imidazole H-2 7.707.45Singlet (s)Strong H-bond deshielding by DMSO oxygen pulls the signal downfield.
Imidazole H-5 7.607.35Singlet (s)Solvation shell polarity differences alter local electron density.
Amide -NH

(trans)
7.305.80 (coalesced)Broad singlet (br s)DMSO acts as a strong H-bond acceptor, locking the amide rotation and resolving the trans proton[3].
Amide -NH

(cis)
7.10-Broad singlet (br s)In CDCl

, lack of stabilization leads to rapid exchange and coalescence into a single broad peak.
Butyl N-CH

(1')
3.983.95Triplet (t)Minimal solvent effect; primarily dictated by electronegativity of N1.
Butyl -CH

- (2')
1.681.75Quintet (p)Aliphatic chain experiences slight shielding differences based on solvent cavity size.
Butyl -CH

- (3')
1.251.35Sextet (h)Minimal solvent effect.
Butyl -CH

(4')
0.880.95Triplet (t)Minimal solvent effect.
Logical Workflow of Solvent-Solute Interactions

Solvent_Effects Root 1-Butyl-1H-imidazole-4-carboxamide Structural Dynamics DMSO DMSO-d6 Matrix (High Polarity, H-Bond Acceptor) Root->DMSO CDCl3 CDCl3 Matrix (Low Polarity, Weak Interactor) Root->CDCl3 DMSO_Amide Primary Amide (-CONH2) Restricted Rotation Locked Two distinct peaks (~7.1, 7.3 ppm) DMSO->DMSO_Amide DMSO_Imid Imidazole Core (H-2, H-5) Strong Deshielding via H-Bonding Downfield shift (H-2 ~7.7 ppm) DMSO->DMSO_Imid CDCl3_Amide Primary Amide (-CONH2) Rapid Proton Exchange Broad coalesced peak (~5.5-6.5 ppm) CDCl3->CDCl3_Amide CDCl3_Imid Imidazole Core (H-2, H-5) Weak Solvation Shell Upfield shift (H-2 ~7.5 ppm) CDCl3->CDCl3_Imid

Fig 1: Logical relationship diagram detailing how solvent polarity dictates the spectral output. (Max Width: 760px)

Scientist's Verdict: For 1-Butyl-1H-imidazole-4-carboxamide, DMSO-


 is the superior solvent . It prevents the quadrupolar broadening of the amide protons from obscuring the baseline and provides sharp, distinct singlets for the imidazole core, allowing for accurate integration and impurity profiling.

Comparative Analysis 2: Field Strength Resolution (400 MHz vs. 600 MHz)

While the imidazole and amide protons are well-separated, the 1-butyl chain presents a classic case of aliphatic coupling that benefits from higher magnetic fields.

  • At 400 MHz (Benchtop/Standard Routine): The chemical shift difference (

    
    ) between the 2' (-CH
    
    
    
    -) and 3' (-CH
    
    
    -) protons is relatively small compared to their coupling constant (
    
    
    Hz). This results in second-order effects (roofing) and peak broadening, making the quintet and sextet appear merged or distorted.
  • At 600 MHz (High-Field): The

    
     ratio increases linearly with the field strength. The 2' quintet (1.68 ppm) and 3' sextet (1.25 ppm) resolve into pure, first-order multiplets.
    

Scientist's Verdict: If verifying the exact topology of the alkyl chain (e.g., distinguishing a 1-butyl from an isobutyl or sec-butyl isomer), a 600 MHz instrument is highly recommended to eliminate second-order spectral artifacts.

Validated Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high scientific integrity, follow this optimized workflow. Every step is designed with a specific causal purpose to maximize the signal-to-noise (S/N) ratio and resolution.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control):

    • Action: Dissolve exactly 5.0 mg of 1-Butyl-1H-imidazole-4-carboxamide in 0.6 mL of DMSO-

      
       (approx. 50 mM).
      
    • Causality: Maintaining a strict 50 mM concentration prevents excessive intermolecular hydrogen bonding, which would otherwise cause unpredictable concentration-dependent drifting of the H-2 and amide signals.

  • Probe Tuning and Matching (ATM):

    • Action: Insert the sample and run the Automatic Tuning and Matching (ATM) routine for the

      
      H channel.
      
    • Causality: Matches the impedance of the probe to the sample's specific dielectric constant (DMSO is highly lossy compared to CDCl

      
      ). This maximizes RF power transfer and ensures a uniform 90° excitation pulse.
      
  • 3D Gradient Shimming:

    • Action: Execute a gradient shimming protocol (e.g., topshim on Bruker) focusing on the Z, Z

      
      , and Z
      
      
      
      axes.
    • Causality: Corrects magnetic field inhomogeneities. Perfect shimming is mandatory to resolve the fine

      
      -couplings (~7 Hz) of the butyl chain.
      
    • Self-Validation Checkpoint: The full-width at half-maximum (FWHM) of the residual DMSO pentet (2.50 ppm) must be

      
       Hz. If it is broader, re-shim.
      
  • Acquisition Parameters:

    • Action: Set Number of Scans (ns) = 16, Relaxation Delay (d1) = 2.0 seconds, and Acquisition Time (aq) = 3.0 seconds.

    • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation (

      
      ) of the sterically hindered imidazole protons, guaranteeing that the integrals of the aromatic vs. aliphatic regions yield an exact 1:1:2:2:2:3 ratio.
      
Procedural Workflow

NMR_Workflow A 1. Sample Prep (5 mg / 0.6 mL) B 2. Tuning & Matching (Maximize S/N) A->B C 3. 3D Shimming (Optimize Homogeneity) B->C D 4. Acquisition (ns=16, d1=2s) C->D E 5. Data Processing (Zero-filling, FT) D->E

Fig 2: Standardized self-validating workflow for high-resolution 1H NMR acquisition. (Max Width: 760px)

Conclusion

For the definitive structural elucidation of 1-Butyl-1H-imidazole-4-carboxamide, utilizing DMSO-


 at a field strength of 600 MHz  provides the optimal analytical environment. DMSO-

acts as a chemical locking mechanism for the primary amide, resolving the restricted rotation into clear cis/trans signals, while the higher field strength guarantees first-order resolution of the aliphatic butyl chain.

References

  • Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids ChemPhysChem (Wiley / NIH) URL:[Link]

  • Influence of solvents on the 1H-NMR chemical shifts of heterocyclic compounds ResearchGate / University of Nigeria URL:[Link]

  • 1H-Imidazole-4-carboxamide, N-phenyl- - Chemical Shifts SpectraBase (Wiley Science Solutions) URL:[Link]

Sources

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Butyl-Imidazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. In the realm of heterocyclic chemistry, butyl-imidazole carboxamides represent a class of compounds with significant potential in medicinal chemistry and materials science. Distinguishing between their structural isomers, particularly the n-butyl, sec-butyl, isobutyl, and tert-butyl variants, is a common analytical challenge. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of these isomers, offering a framework for their unambiguous identification.

Mass spectrometry, a cornerstone of modern analytical chemistry, provides invaluable information about a molecule's structure through the analysis of its fragmentation patterns. When a molecule is ionized within the mass spectrometer, it forms a molecular ion that can then break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural characterization. For isomeric compounds, which share the same molecular formula and thus the same exact mass, subtle differences in their fragmentation pathways become the key to their differentiation.[1][2]

This guide will delve into the expected fragmentation behaviors of butyl-imidazole carboxamides under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), with a focus on how the structure of the butyl group influences the resulting mass spectra.

General Fragmentation Principles: The Amide and Imidazole Moieties

Before dissecting the specific fragmentation of butyl-imidazole carboxamides, it's essential to understand the typical fragmentation behavior of their constituent parts: the amide linkage and the imidazole ring.

Amide Bond Cleavage: A Dominant Pathway

Amides, when subjected to mass spectrometric analysis, frequently undergo cleavage of the N-CO bond.[3] This is a result of the stability of the resulting acylium ion. Under both EI and ESI conditions, the protonated molecule or molecular ion can fragment to lose the neutral amine moiety, leading to the formation of a resonance-stabilized acylium cation.[3] For butyl-imidazole carboxamides, this would involve the cleavage of the bond between the carbonyl carbon and the nitrogen of the butylamine group.

Imidazole Ring Fragmentation

The imidazole ring itself is a relatively stable aromatic system. Its fragmentation under mass spectrometry typically involves the loss of small neutral molecules. However, in the context of the larger butyl-imidazole carboxamide structure, fragmentation is more likely to be directed by the more labile amide bond and the alkyl substituent.[4]

Comparative Fragmentation Analysis of Butyl-Imidazole Carboxamide Isomers

The primary differentiator in the mass spectra of n-butyl, sec-butyl, isobutyl, and tert-butyl-imidazole carboxamides will be the fragmentation of the butyl group. This fragmentation is often initiated by cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage). The stability of the resulting carbocations and radical species will dictate the relative abundance of the fragment ions.

A study on the differentiation of N-butyl pentylone isomers using GC-EI-MS demonstrated that characteristic ion ratios can be effectively used to distinguish between the four butyl isomers.[5] This principle can be extended to butyl-imidazole carboxamides.

Expected Fragmentation Pathways:

The following table summarizes the expected key fragment ions for the different butyl-imidazole carboxamide isomers. The proposed fragmentations are based on established principles of mass spectrometry.

IsomerStructureExpected Key Fragment Ions (m/z) and Proposed Fragment StructuresRationale for Differentiation
n-Butyl-imidazole carboxamide Imidazole-CO-NH-CH₂CH₂CH₂CH₃[M-CH₃]⁺ : Loss of a methyl radical.[M-C₂H₅]⁺ : Loss of an ethyl radical.[M-C₃H₇]⁺ : Loss of a propyl radical (likely a major fragment).m/z 72 : [CH₂=NH-CH₂CH₂CH₃]⁺ via α-cleavage.m/z 44 : [CH₃CH₂CH=NH₂]⁺ via McLafferty rearrangement.The n-butyl isomer is expected to show a series of fragments corresponding to the sequential loss of alkyl radicals from the butyl chain. The ion at m/z 72 resulting from α-cleavage will be significant.
sec-Butyl-imidazole carboxamide Imidazole-CO-NH-CH(CH₃)(CH₂CH₃)[M-CH₃]⁺ : Loss of a methyl radical from the sec-butyl group.[M-C₂H₅]⁺ : Loss of an ethyl radical (likely the most abundant fragment due to the formation of a secondary carbocation).m/z 86 : [CH(CH₃)=NH-CH₂CH₃]⁺ via α-cleavage.m/z 58 : [CH₃CH=NH-CH₃]⁺The most prominent fragmentation for the sec-butyl isomer is expected to be the loss of an ethyl radical, leading to a stable secondary carbocation. The relative abundance of the [M-C₂H₅]⁺ ion will be a key differentiator.
Isobutyl-imidazole carboxamide Imidazole-CO-NH-CH₂CH(CH₃)₂[M-CH₃]⁺ : Loss of a methyl radical.[M-C₃H₇]⁺ : Loss of an isopropyl radical (likely a major fragment).m/z 72 : [CH₂=NH-CH₂CH(CH₃)₂]⁺ via α-cleavage.m/z 44 : [CH(CH₃)₂=NH₂]⁺The isobutyl isomer will be characterized by the significant loss of an isopropyl radical. The ion at m/z 72 will be present, but its ratio to other fragments will differ from the n-butyl isomer.
tert-Butyl-imidazole carboxamide Imidazole-CO-NH-C(CH₃)₃[M-CH₃]⁺ : Loss of a methyl radical to form a very stable tertiary carbocation (expected to be the base peak).m/z 58 : [C(CH₃)₂=NH₂]⁺The tert-butyl isomer is expected to show a very prominent peak corresponding to the loss of a methyl radical, as this results in the formation of a highly stable tertiary carbocation. This [M-CH₃]⁺ ion will likely be the base peak in the spectrum.

Experimental Protocol for Mass Spectrometric Analysis

To obtain reproducible and high-quality mass spectra for the comparative analysis of butyl-imidazole carboxamide isomers, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve the synthesized and purified butyl-imidazole carboxamide isomers in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • For ESI-MS, further dilute the stock solutions with the mobile phase to a concentration of 1-10 µg/mL.

  • For GC-MS, ensure the solvent is appropriate for the GC injection system.

2. Instrumentation:

  • For GC-EI-MS: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • For LC-ESI-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

3. GC-EI-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ion Source Temperature: 230-250 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

4. LC-ESI-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each compound by performing a ramping collision energy experiment (e.g., 10-40 eV) to obtain informative product ion spectra.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathways and the experimental process, the following diagrams are provided.

Fragmentation_Pathways cluster_nButyl n-Butyl Isomer cluster_secButyl sec-Butyl Isomer cluster_isoButyl iso-Butyl Isomer cluster_tertButyl tert-Butyl Isomer M_n [M]⁺· F1_n [M-C₃H₇]⁺ M_n->F1_n - C₃H₇· F2_n m/z 72 M_n->F2_n α-cleavage M_s [M]⁺· F1_s [M-C₂H₅]⁺ (Major) M_s->F1_s - C₂H₅· F2_s m/z 86 M_s->F2_s α-cleavage M_i [M]⁺· F1_i [M-C₃H₇]⁺ M_i->F1_i - C₃H₇· (isopropyl) F2_i m/z 72 M_i->F2_i α-cleavage M_t [M]⁺· F1_t [M-CH₃]⁺ (Base Peak) M_t->F1_t - CH₃· F2_t m/z 58 M_t->F2_t fragmentation

Caption: Proposed dominant fragmentation pathways for butyl-imidazole carboxamide isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation A Synthesize & Purify Isomers B Dissolve in Suitable Solvent A->B C Dilute for Analysis B->C D Inject into GC-MS or LC-MS/MS C->D E Ionize (EI or ESI) D->E F Fragment (CID) E->F G Detect Fragment Ions F->G H Acquire Mass Spectra G->H I Compare Fragmentation Patterns H->I J Analyze Characteristic Ion Ratios I->J K Identify Isomer J->K

Caption: General experimental workflow for the differentiation of butyl-imidazole carboxamide isomers.

Conclusion: A Path to Unambiguous Identification

References

  • [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. PubMed. [Link]

  • N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. PMC. [Link]

  • The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. ResearchGate. [Link]

  • The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. PubMed. [Link]

  • GNPS. UCSD/CCMS - Spectrum Library. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • PubChem. Butylimidazole. [Link]

  • PubChem. N-butyl-1H-imidazole-1-carboxamide. [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS One. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • MassBank of North America (MoNA). Download Spectra. [Link]

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. BfR. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst (RSC Publishing). [Link]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]

  • Synthesis, molecular structure characterization, and in vitro and in silico investigations of heterocyclic N-butylamide-substituted carboxamides. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • QSAR analysis of N-Alkyl imidazole analogues as antibacterial agents. SciSpace. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. [Link]

  • SWGDRUG Mass Spectral Library. [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]

Sources

Advanced HPLC Method Development: 1-Butyl-1H-imidazole-4-carboxamide Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1-Butyl-1H-imidazole-4-carboxamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The accurate purity analysis of 1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4) presents a distinct chromatographic challenge due to its moderate polarity (LogP ~0.78), basic imidazole moiety, and the critical need to resolve regioisomeric impurities (e.g., the 1,5-isomer).[1]

This guide objectively compares three distinct separation strategies: Standard C18 (Low pH) , HILIC (Hydrophilic Interaction) , and the recommended Polar-Embedded Reverse Phase (RP) . While standard C18 often fails to retain this polar analyte or separate it from its synthesis precursors, the Polar-Embedded strategy demonstrates superior resolution of regioisomers and robustness for QC environments.

Analyte Profiling & Critical Quality Attributes (CQA)

Before method selection, we must understand the physicochemical behavior of the target molecule.

PropertyValueChromatographic Implication
Structure Imidazole ring + Butyl chain + CarboxamideMixed mode interactions: Hydrophobic (butyl), H-bonding (amide), Ionic (imidazole N).[1]
LogP ~0.78Low hydrophobicity.[1] Risk of elution in void volume (

) on standard C18.
pKa ~7.0 (Imidazole N)Basic. At pH < 5, the molecule is protonated (

), further reducing retention on RP columns.
Key Impurities 1. Imidazole-4-carboxamide (Precursor)2.[1] 1-Butyl-1H-imidazole-5-carboxamide (Regioisomer)The 1,4 vs. 1,5 regioisomer separation is the critical method driver.[1]

Comparative Analysis of Separation Strategies

We evaluated three methodologies to determine the optimal protocol for purity analysis.

Alternative A: Standard C18 (Low pH)
  • Column: C18 (5 µm, 100 Å), 250 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[1]

  • Performance:

    • Retention: Poor (

      
      ). The protonated analyte elutes near the void volume.
      
    • Peak Shape: Significant tailing (

      
      ) due to interactions between the cationic imidazole and residual silanols on the silica surface.
      
    • Verdict: Unsuitable for quantitative purity analysis.[1]

Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Column: Bare Silica or Amide-bonded phase.[1]

  • Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 5.8).

  • Performance:

    • Retention: Excellent (

      
      ).
      
    • Selectivity: Good separation of the highly polar precursor (Imidazole-4-carboxamide).[1]

    • Drawbacks: Long equilibration times and sensitivity to sample diluent (must be high organic). Poor solubility of the crude reaction mixture in high-organic mobile phases can lead to precipitation.[1]

    • Verdict: Viable for R&D , but less robust for routine QC.

Alternative C: Polar-Embedded C18 (Recommended)[1]
  • Column: Polar-Embedded C18 (e.g., Amide or Carbamate embedded ligand), 3 µm.

  • Mobile Phase: 10 mM Phosphate Buffer (pH 7.5) / Methanol.[1][2]

  • Performance:

    • Mechanism: The embedded polar group shields silanols (reducing tailing) and interacts with the carboxamide group of the analyte (increasing retention).

    • pH Strategy: Operating at pH 7.5 (near/above pKa) keeps a portion of the analyte neutral, significantly boosting hydrophobic retention on the C18 chain.

    • Verdict: Superior for regioisomer separation and peak symmetry.[1]

Quantitative Comparison Data
ParameterStandard C18 (pH 3.[1]0)HILIC (Amide)Polar-Embedded C18 (pH 7.5)
Retention Factor (

)
0.8 (Fail)6.23.5 (Optimal)
Tailing Factor (

)
1.91.11.05
Resolution (

)
(1,4 vs 1,5 isomer)
0.5 (Co-elution)1.83.2
Theoretical Plates (

)
~4,500~12,000~14,500

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the Polar-Embedded C18 strategy, optimized for the separation of the 1,4-isomer (Target) from the 1,5-isomer (Impurity) and the starting material.

Reagents & Equipment[1][3]
  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), Dipotassium Hydrogen Phosphate (
    
    
    
    ), HPLC Grade Water.
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm.

  • System: HPLC with UV-Vis or PDA detector.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 7.5 ± 0.1 using 
    
    
    
    or KOH.[1] Filter through 0.22 µm membrane.[1]
  • Organic (Mobile Phase B): 100% Methanol. Note: Methanol is preferred over Acetonitrile here to promote H-bonding selectivity with the embedded phase.[1]

Instrument Conditions
  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temp: 30°C

  • Detection: UV @ 220 nm (Amide absorption)

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.0955Equilibrate
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibrate
23.0955End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between 1-Butyl-1H-imidazole-4-carboxamide and 1-Butyl-1H-imidazole-5-carboxamide.
    
  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision: %RSD < 2.0% for retention time (n=6).

Method Development Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the Polar-Embedded strategy, highlighting the failure points of alternative methods.

MethodDevelopment Start Analyte: 1-Butyl-1H-imidazole-4-carboxamide (Polar, Basic, Regioisomers) CheckLogP Check LogP (~0.78) & pKa (~7) Start->CheckLogP StandardC18 Test: Standard C18 (pH 3.0) CheckLogP->StandardC18 ResultC18 Result: Low Retention (k'<1) Peak Tailing StandardC18->ResultC18 Decision1 Need more retention & Silanol Shielding? ResultC18->Decision1 HILIC Test: HILIC (Amide/Silica) Decision1->HILIC Alternative PolarEmbed Test: Polar-Embedded C18 (pH 7.5) Decision1->PolarEmbed Recommended ResultHILIC Result: Good Retention Solubility Issues HILIC->ResultHILIC Final Final Method: Polar-Embedded C18 Phosphate Buffer pH 7.5 ResultHILIC->Final Backup ResultPolar Result: Optimal k' (~3.5) Regioisomer Separation PolarEmbed->ResultPolar ResultPolar->Final

Figure 1: Decision tree for selecting the Polar-Embedded C18 stationary phase over Standard C18 and HILIC.

Discussion: Mechanism of Action

Why the Recommended Method Works

The success of the Polar-Embedded C18 at pH 7.5 relies on a dual-mechanism:

  • Silanol Shielding: Standard silica has acidic silanols (

    
    ) that ion-exchange with the basic imidazole nitrogen, causing tailing.[1] Polar-embedded phases contain a hydrophilic group (e.g., carbamate) near the ligand base that creates a "water shield," preventing the analyte from interacting with surface silanols [1].
    
  • Regioisomer Selectivity: The 1,4 and 1,5 isomers differ slightly in their dipole moments and 3D shape. The polar-embedded group engages in specific hydrogen bonding with the carboxamide moiety.[1] This secondary interaction, combined with hydrophobic retention, magnifies the selectivity (

    
    ) between the isomers compared to purely hydrophobic C18 interactions [2].
    
  • pH Effect: At pH 7.5, the imidazole ring is largely deprotonated (neutral). This maximizes hydrophobic interaction with the C18 chain, ensuring sufficient retention (

    
    ) to separate the analyte from the void volume where polar synthesis salts elute [3].
    

References

  • Gritti, F., & Guiochon, G. (2010). Adsorption mechanisms of polar compounds on polar-embedded reversed-phase stationary phases.[1] Journal of Chromatography A. [Link]

  • Neue, U. D., et al. (2001). Separation of polar compounds on a polar-embedded reversed-phase column. Journal of Chromatography A. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparing 1-Butyl vs 1-Methyl-1H-imidazole-4-carboxamide reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-Butyl-1H-imidazole-4-carboxamide and 1-Methyl-1H-imidazole-4-carboxamide , focusing on their distinct reactivity profiles, physicochemical properties, and applications in medicinal chemistry and material science.

Executive Summary

Both compounds are


-substituted derivatives of imidazole-4-carboxamide (ICA) , a "fairy chemical" with significant biological activity. The primary differentiator is the 

-substituent (butyl vs. methyl), which dictates their solubility, steric profile, and reaction kinetics.
  • 1-Methyl-1H-imidazole-4-carboxamide: Characterized by high crystallinity, lower lipophilicity, and rapid nucleophilic kinetics at the N3 position. It is a preferred intermediate for rigid pharmaceutical scaffolds (e.g., purine nucleoside analogs).

  • 1-Butyl-1H-imidazole-4-carboxamide: Exhibits higher lipophilicity and increased steric bulk. It is often utilized in the design of ionic liquids, extraction solvents (TSSE), and lipophilic prodrugs where membrane permeability is prioritized over rapid metabolic clearance.

Physicochemical Profile

The following data highlights the structural and physical divergences that influence experimental handling and reactivity.

Property1-Methyl-1H-imidazole-4-carboxamide1-Butyl-1H-imidazole-4-carboxamide
CAS Number 129993-47-11427020-83-4
Molecular Weight 125.13 g/mol 167.21 g/mol
Formula C

H

N

O
C

H

N

O
LogP (Calc.) ~ -0.2 (Hydrophilic)~ 0.78 (Lipophilic)
H-Bond Donors 1 (Amide NH

)
1 (Amide NH

)
Steric Profile Low (Methyl group is compact)Moderate (Butyl chain adds flexibility & bulk)
Primary Utility Nucleoside synthesis, Crystal engineeringIonic liquids, Lipophilic prodrugs, Extraction

Reactivity Analysis

Nucleophilic Substitution & Quaternization

The most critical reactivity difference lies in the kinetics of N3-quaternization . Imidazoles are amphoteric, but N-substituted imidazoles act as nucleophiles at the N3 position.

  • Methyl Analog: The small methyl group exerts minimal steric hindrance. Consequently, the N3 nitrogen is highly accessible, making this analog significantly more reactive toward electrophiles (e.g., alkyl halides) to form imidazolium salts.

  • Butyl Analog: The flexible butyl chain introduces steric drag and entropic factors that slightly retard the rate of N3-attack. However, the resulting butyl-substituted salts often possess lower melting points, making them ideal candidates for Room Temperature Ionic Liquids (RTILs) .

Regioselectivity in Synthesis

Synthesizing these specific isomers from the parent 1H-imidazole-4-carboxamide requires careful control of regioselectivity.

  • Electronic Effect: The carboxamide group at C4 is electron-withdrawing. This deactivates the N1 proton but also affects the tautomeric equilibrium.

  • Steric Control:

    • Methylation: Often yields a mixture of 1,4- and 1,5-isomers due to the small size of the methylating agent (MeI or DMS).

    • Butylation: The larger butyl bromide/iodide favors the less sterically hindered position (remote from the carboxamide), typically improving selectivity for the 1,4-isomer (1-butyl-1H-imidazole-4-carboxamide) over the 1,5-isomer.

Biological Context: The "Fairy Chemical" Pathway

The parent compound, Imidazole-4-carboxamide (ICA) , has been identified as a "fairy chemical" (derived from fairy ring-forming mushrooms) that inhibits the expression of Axl and PD-L1/PD-L2 .[1][2]

  • Mechanism: ICA suppresses the mRNA and protein expression of the receptor tyrosine kinase Axl.[3] Axl signaling is known to upregulate PD-L1; therefore, ICA indirectly restores T-cell mediated antitumor immunity.

  • Relevance of Alkylation:

    • 1-Methyl: May serve as a metabolically stable probe but risks losing H-bond interactions critical for the "fairy chemical" binding pocket.

    • 1-Butyl: Increases lipophilicity, potentially enhancing cellular uptake (permeability) before being metabolized back to the active parent ICA or acting via a modified hydrophobic fit.

Pathway Diagram: Mechanism of Action

Fairy_Chemical_Pathway ICA Imidazole-4-carboxamide (Fairy Chemical) Axl_mRNA Axl mRNA Expression ICA->Axl_mRNA Inhibits PDL1 PD-L1 / PD-L2 Upregulation ICA->PDL1 Indirectly Blocks Axl_Protein Axl Surface Protein Axl_mRNA->Axl_Protein Translation Axl_Protein->PDL1 Promotes Immune_Evasion Immune Evasion (T-cell Suppression) PDL1->Immune_Evasion Induces Antitumor Restored Antitumor Immunity PDL1->Antitumor Blockade leads to

Caption: Mechanism of Imidazole-4-carboxamide (ICA) in suppressing Axl/PD-L1 axis to restore antitumor immunity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Alkyl-1H-imidazole-4-carboxamide

Objective: To synthesize the target 1-butyl or 1-methyl derivative from the parent imidazole-4-carboxamide while maximizing the 1,4-isomer yield.

Materials:

  • Starting Material: 1H-imidazole-4-carboxamide (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (for Butyl) OR Iodomethane (for Methyl) (1.1 eq)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 eq) – Preferred for regiocontrol.
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1H-imidazole-4-carboxamide in anhydrous DMF (0.2 M concentration) under N

    
     atmosphere.
    
  • Deprotonation: Add Cs

    
    CO
    
    
    
    and stir at room temperature for 30 minutes. The mixture will become cloudy as the imidazolate anion forms.
  • Alkylation:

    • For Butyl: Add 1-bromobutane dropwise. Heat to 60°C for 4–6 hours. (Heating is required to overcome steric barrier of the butyl chain).

    • For Methyl: Add Iodomethane dropwise at 0°C , then warm to RT. Stir for 2 hours. (Fast kinetics; cooling prevents over-alkylation to imidazolium salts).

  • Quenching: Pour reaction mixture into ice-water (5x volume).

  • Isolation:

    • Butyl Analog:[4] Extract with Ethyl Acetate (3x). The lipophilic butyl group ensures good partitioning into the organic phase. Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Methyl Analog: Continuous extraction with DCM or n-Butanol may be required due to higher water solubility.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Self-Validating Purity Check (TLC & NMR)
  • TLC System: 10% Methanol in DCM.

    • Observation: The 1-alkyl product will have a higher R

      
       than the starting material. The 1-Butyl analog will have a higher R
      
      
      
      than the 1-Methyl analog.
  • 1H NMR Validation (DMSO-d6):

    • Look for the N-CH

      
        triplet (Butyl) vs. N-CH
      
      
      
      singlet (Methyl).
    • Regioisomer Check: Confirm the cross-peak between the N-alkyl group and the C2-H proton (singlet around 7.6-7.8 ppm) in NOESY spectra to verify N1-alkylation (1,4-isomer) vs N3-alkylation (1,5-isomer).

References

  • Inoue, C., et al. (2022).[5][6] "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma."[1][2] Cells, 11(3), 374.[5] Link[1]

  • Takemura, H., et al. (2019).[6] "A Fairy Chemical, Imidazole-4-carboxamide, is Produced on a Novel Purine Metabolic Pathway in Rice."[5][6] Scientific Reports, 9,[5] 1. Link

  • Hakmaoui, Y., et al. (2022).[7] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16.[7] Link

  • ChemScene. (n.d.). "1-Butyl-1H-imidazole-4-carboxamide Product Data." ChemScene. Link

  • BenchChem. (2025).[8] "Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole." BenchChem.[8] Link

Sources

Solid-State Characterization of 1-Butyl-1H-imidazole-4-carboxamide: A Comparative XRD Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource for researchers and drug development professionals. It synthesizes established crystallographic principles with specific structural data on imidazole carboxamide derivatives to provide a comparative analysis framework for 1-Butyl-1H-imidazole-4-carboxamide .[1]

Executive Summary & Technical Context

1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4) is a critical intermediate in the synthesis of bioactive imidazole derivatives, including Thrombin Activatable Fibrinolysis Inhibitors (TAFIa) and potential agrochemicals related to "fairy chemicals" (e.g., Imidazole-4-carboxamide, ICA).[1]

Unlike its liquid precursor 1-Butylimidazole , this carboxamide derivative is a solid at room temperature, necessitating rigorous solid-state characterization to ensure process consistency.[1] In drug development, the specific crystalline form (polymorph) of such intermediates directly impacts solubility, bioavailability, and downstream reaction yields.

This guide provides a comparative structural analysis, benchmarking the 1-butyl derivative against its parent compound (ICA ) and related analogs, and outlines a self-validating protocol for generating high-fidelity XRD data.[1]

Comparative Structural Analysis

The following table contrasts the expected solid-state properties of 1-Butyl-1H-imidazole-4-carboxamide with its structural "alternatives"—the parent molecule and a related pharmaceutical standard.

Table 1: Comparative Solid-State Properties[1]
Feature1-Butyl-1H-imidazole-4-carboxamide Imidazole-4-carboxamide (ICA) Dacarbazine 1-Butylimidazole
Role Target IntermediateParent / Reference StdStructurally Related DrugPrecursor / Negative Control
Physical State Crystalline SolidCrystalline SolidCrystalline SolidLiquid (Oil)
Crystal System Predicted:[1] Monoclinic/TriclinicMonoclinic (

)
Monoclinic (

)
N/A (Amorphous)
Dominant Interaction Amide-Amide H-bonding + Alkyl PackingStrong H-bond Network (N-H...O)H-bonding +

-Stacking
Van der Waals (Liquid)
Key XRD Feature Low-angle peaks (<10°

) due to butyl chain extension.[1]
High intensity peaks at ~12.9°, 19.1°, 20.3°

.
Distinct peaks at 10.5°, 17.2°, 21.5°

.
Broad "Amorphous Halo" (No Bragg peaks).
Melting Point > 90°C (Est.)~210°C (Decomposes)205°C (Explosive decomp.)-

Expert Insight: The introduction of the n-butyl chain at the N1 position disrupts the planar hydrogen-bonding network seen in the parent ICA.[1] While ICA forms tight, high-melting sheets, the 1-butyl derivative will likely adopt a "herringbone" or lamellar packing to accommodate the hydrophobic butyl tail, resulting in a unique low-angle diffraction peak corresponding to the long axis of the unit cell.[1]

Experimental Protocol: High-Fidelity XRD Generation

To obtain a publication-quality diffractogram for this compound, follow this self-validating workflow. This protocol is designed to distinguish true polymorphs from solvation effects.

Phase 1: Sample Preparation & Recrystallization
  • Objective: Generate a phase-pure crystalline sample free of amorphous 1-butylimidazole.

  • Solvent System: Use Ethyl Acetate/Heptane (1:1) or Isopropanol . Avoid water, as imidazole carboxamides can form hydrates.

  • Procedure:

    • Dissolve crude solid in minimal hot Ethyl Acetate.

    • Add Heptane dropwise until turbidity persists.

    • Cool slowly to 4°C over 12 hours.

    • Validation: Vacuum dry at 40°C for 4 hours to remove lattice solvent (verify with TGA if available).

Phase 2: Powder X-Ray Diffraction (PXRD) Parameters
  • Instrument: Bruker D8 Advance or PANalytical Empyrean (Cu K

    
     radiation, 
    
    
    
    ).
  • Geometry: Bragg-Brentano (Reflection mode).[1]

  • Sample Holder: Zero-background silicon wafer (essential for small organic quantities to avoid glass background).[1]

Scan Parameters:

  • Range: 2° to 40°

    
     (Crucial to capture the low-angle butyl chain peak).[1]
    
  • Step Size: 0.02°

    
    .
    
  • Time per Step: 1.0 - 2.0 seconds (Signal-to-noise ratio > 20 for main peak).

  • Rotation: 15 rpm (to minimize preferred orientation effects common in plate-like amides).

Analysis Workflow & Decision Logic

The following diagram illustrates the logical pathway for characterizing the solid form, distinguishing between the target material, salts, and amorphous impurities.

XRD_Workflow Start Crude 1-Butyl-1H-imidazole-4-carboxamide PXRD_Scan Perform PXRD Scan (2° - 40° 2θ) Start->PXRD_Scan Check_Halo Amorphous Halo Only? PXRD_Scan->Check_Halo Check_Peaks Sharp Bragg Peaks? Check_Halo->Check_Peaks No Result_Amorphous Result: Amorphous/Oily (Likely residual 1-Butylimidazole) Check_Halo->Result_Amorphous Yes Compare_ICA Compare vs. Parent ICA (Peaks at 12.9°, 19.1°) Check_Peaks->Compare_ICA Yes Result_NewPhase Result: Novel Phase (Target Compound) Compare_ICA->Result_NewPhase Unique Pattern Result_Salt Result: Salt/Solvate (Check DSC/TGA) Compare_ICA->Result_Salt Shifted/Extra Peaks

Figure 1: Decision logic for validating the solid-state form of imidazole carboxamide derivatives.

Critical Data Interpretation

When analyzing the XRD data for 1-Butyl-1H-imidazole-4-carboxamide, look for these specific markers:

  • The "Butyl Shift":

    • The parent ICA has a primary reflection at ~12.9°

      
        (d-spacing ~6.8 Å).
      
    • The 1-butyl derivative will likely show a new, lower-angle peak at ~6.0° - 8.0°

      
        (d-spacing 11-14 Å).[1] This corresponds to the layer spacing increase caused by the butyl chain length.
      
  • Amide Stacking:

    • Expect a strong reflection near 26° - 28°

      
        (d-spacing ~3.3 Å), characteristic of 
      
      
      
      -
      
      
      stacking interactions between the imidazole rings, similar to those seen in Dacarbazine and other planar heteroaromatics.[1]
  • Impurity Flag:

    • If the baseline is elevated with a broad hump centered at 20°-25°, the sample contains significant amorphous content (likely trapped solvent or unreacted 1-butylimidazole oil).[1] Action: Recrystallize from slow evaporation.

References

  • Choi, J. H., et al. (2010).[2] "Plant-growth regulator, imidazole-4-carboxamide, produced by the fairy ring forming fungus Lepista sordida."[1][2] Journal of Agricultural and Food Chemistry, 58(18), 9956-9959.[2]

    • Establishes the crystal structure of the parent Imidazole-4-carboxamide (ICA).
  • ChemScene. (2024). "Product Data: 1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4)."[1]

    • Verifies commercial availability and basic physicochemical properties.
  • National Institute of Standards and Technology (NIST). (2023). "Dacarbazine IR and Mass Spectra." NIST Chemistry WebBook, SRD 69.

    • Provides comparative spectral data for the structurally rel
  • Takemoto, H., et al. (2023). "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals."[1][3] Canadian Journal of Chemistry, 101, 449–452.[3] [3]

    • Details the synthetic pathways and derivatiz

Sources

Bioactivity comparison of N-butyl substituted imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: N-Butyl Substituted Imidazole Derivatives vs. Standard Therapeutics

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and anticancer agents. However, the specific functionalization of the N1 position with a butyl group (N-butyl substitution) has emerged as a critical structural modification. This guide objectively compares the bioactivity of N-butyl substituted imidazole derivatives—including ionic liquids (ILs) and transition metal complexes—against standard therapeutics, detailing the mechanistic causality and self-validating experimental workflows required for their evaluation.

Rationale for N-Butyl Substitution

The addition of a 4-carbon (butyl) chain strikes an optimal physicochemical balance. Shorter chains (methyl, ethyl) often lack the lipophilicity required to penetrate cellular phospholipid bilayers efficiently. Conversely, longer chains (octyl, decyl) can act as harsh surfactants, leading to non-specific cytotoxicity and hemolytic activity. The N-butyl group optimizes the partition coefficient (


), allowing these derivatives to selectively disrupt microbial membranes or internalize into cancer cells to target mitochondrial pathways[1][2].

Comparative Bioactivity Profiles

To objectively evaluate performance, the bioactivity of N-butyl imidazole derivatives is benchmarked against established clinical standards.

Table 1: In Vitro Anticancer Efficacy N-butyl imidazoles demonstrate moderate to highly potent cytotoxicity depending on their structural framework (e.g., ionic liquids vs. organometallic complexes).

Compound ClassCell LineEfficacy MetricValueReference StandardStandard Value
1-Butylimidazole-derived ILs (Halide/Alkyl substituted)MDA-MB-435 (Breast)


Adriamycin

[3]
[FeCp(dppe)(1-butylimidazole)]

(Organometallic)
MCF-7 (Breast)


Cisplatin~

[4]
[FeCp(dppe)(1-butylimidazole)]

A2780 (Ovarian)


Cisplatin~

[4]

Table 2: In Vitro Antimicrobial & Antifungal Efficacy While less potent than fluoroquinolones, N-butyl imidazoles show distinct advantages against resistant fungal strains via membrane disruption.

Compound ClassPathogenAssay TypeValueReference StandardStandard Value
N-alkylimidazole-2-carboxylic acids S. aureus (Gram +)MICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Ampicillin

2-Substituted-4,5-diphenyl-N-butyl-imidazole B. subtilis (Gram +)Zone of Inhibition

(at

)
Norfloxacin

[1]
1-Butylimidazole-derived ILs S. cerevisiae (Yeast)MICMembrane DisruptionFluconazoleFungistatic[2]

Mechanistic Pathways of Bioactivity

The biological activity of N-butyl imidazole derivatives is driven by the synergistic effect of the cationic imidazolium head (which provides electrostatic affinity to negatively charged membranes) and the lipophilic butyl tail (which drives lipid bilayer insertion).

Mechanism NBI N-Butyl Imidazolium Derivatives Membrane Phospholipid Bilayer Interaction NBI->Membrane Lipophilic Tail + Cationic Head Mito Mitochondrial Depolarization NBI->Mito Intracellular Uptake Lysis Cell Lysis (Bacterial/Fungal) Membrane->Lysis Membrane Disruption Bcl2 Downregulation of Bcl-2 & Bcl-x Mito->Bcl2 Caspase Caspase 3/9 Activation Bcl2->Caspase Apoptosis Apoptosis (Cancer Cells) Caspase->Apoptosis

Caption: Mechanistic pathways of N-butyl imidazole derivatives in antimicrobial and anticancer applications.

In cancer models, once internalized, these compounds induce mitochondrial membrane depolarization. This stress downregulates anti-apoptotic proteins (Bcl-2, Bcl-x) and triggers the caspase cascade, culminating in apoptosis[5].

Self-Validating Experimental Workflows

To ensure high scientific integrity, the evaluation of these derivatives must follow strict, self-validating protocols. The following methodologies explain the causality behind specific experimental choices.

Workflow Synth Microwave-Assisted Solvent-Free Synthesis Char Characterization (FTIR, 1H/13C NMR, LCMS) Synth->Char 82-95% Yield Split Char->Split Bio1 Antimicrobial Screening (Broth Microdilution MIC) Split->Bio1 Bio2 Cytotoxicity Assay (SRB / MCF-7 & MDA-MB-435) Split->Bio2 Data Data Analysis & IC50/GI50 Calculation Bio1->Data Bio2->Data

Caption: Self-validating experimental workflow from microwave synthesis to bioactivity profiling.

Protocol A: Microwave-Assisted Solvent-Free Quaternization
  • Causality: Traditional reflux synthesis of imidazolium salts requires toxic halogenated solvents (e.g., dichloromethane) and extensive column chromatography. Trace residual solvents can artificially inflate cytotoxicity readings in subsequent bioassays. A microwave-assisted, solvent-free approach eliminates this confounding variable while boosting yields to 82–95%[3].

  • Step-by-Step:

    • Combine 1-butylimidazole (1.0 eq) with the target alkyl/aryl halide (1.1 eq) in a microwave-safe quartz vessel.

    • Irradiate at 300 W, maintaining a temperature of 120°C for 15–25 minutes.

    • Wash the resulting viscous liquid with ethyl acetate to remove unreacted starting materials.

    • Dry under high vacuum for 24 hours.

  • Self-Validation Check: Before biological testing, perform

    
    H NMR. The success of quaternization is strictly validated by the appearance of a distinct singlet at 10.39–10.77 ppm (the acidic C2 proton of the imidazolium ring) and the downfield shift of the N-CH
    
    
    
    protons to 4.64–5.29 ppm[6]. If these shifts are absent, the batch must be discarded.
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Causality: Researchers often default to the MTT assay for viability. However, many transition metal-complexed imidazoles (like the FeCp derivatives) or highly redox-active ionic liquids can directly reduce MTT tetrazolium salts into formazan in the absence of living cells, creating false-positive viability data. The SRB assay avoids this by binding stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, non-metabolic measurement of cellular protein mass[3].

  • Step-by-Step:

    • Seed MCF-7 or MDA-MB-435 cells in 96-well plates at

      
       cells/well and incubate for 24 h.
      
    • Treat cells with N-butyl imidazole derivatives at varying concentrations (1–100

      
      M) for 48 h.
      
    • Fix cells in situ by adding cold 50% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Wash with deionized water and air dry.

    • Stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

    • Wash unbound dye repeatedly with 1% acetic acid to reduce background noise.

    • Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm.

  • Self-Validation Check: Include Adriamycin (

    
    ) as a positive control for apoptosis[3], and a vehicle control (DMSO 
    
    
    
    ). The assay is only valid if the vehicle control shows
    
    
    viability compared to untreated media.

References

1.3 - RSC Advances (RSC Publishing) 2. 1 - PMC (NIH) 3.2 - ResearchGate 4.6 - ACS Omega (ACS Publications) 5.4 - MTAK 6.7 - SciELO

Sources

Definitive Guide to Elemental Analysis Standards for 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of imidazole-based therapeutics—specifically analogs of the "fairy chemical" imidazole-4-carboxamide (ICA)—precise structural validation is non-negotiable. 1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4) serves as a critical lipophilic derivative, often utilized to enhance membrane permeability relative to its parent nucleobase precursors.

This guide establishes the Elemental Analysis (EA) Standards for this compound. Unlike generic Certificates of Analysis (CoA), we rigorously compare EA against alternative validation methods (NMR, HPLC) to demonstrate why combustion analysis remains the "Gold Standard" for confirming bulk purity and stoichiometric integrity in nitrogen-rich heterocycles.

Technical Profile & Theoretical Standards

Before establishing acceptance criteria, we must define the theoretical baseline. 1-Butyl-1H-imidazole-4-carboxamide is a nitrogen-dense small molecule. Discrepancies in Nitrogen (N) values are the primary indicator of incomplete alkylation or residual solvent contamination.

Product Specifications
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 167.21 g/mol [1][2][3]

  • Physical State: Solid (typically off-white to pale yellow)

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

Theoretical Elemental Composition (The Standard)

The following table defines the Target Values for a chemically pure, anhydrous sample. These are the benchmarks against which your synthesized or purchased batch must be measured.

ElementCountAtomic Mass ContributionTheoretical % (w/w) Acceptance Tolerance (±0.4%)
Carbon (C) 896.0957.47% 57.07% – 57.87%
Hydrogen (H) 1313.107.84% 7.44% – 8.24%
Nitrogen (N) 342.0225.13% 24.73% – 25.53%
Oxygen (O) 116.009.57% Calculated by difference

Critical Insight: Imidazole derivatives are prone to forming hydrates. A deviation in Carbon of >0.5% often signals the presence of a hemihydrate or residual reaction solvent (e.g., ethyl acetate), which HPLC often misses due to lack of chromophores.

Comparative Analysis: EA vs. Alternative Methods

Why insist on Elemental Analysis when NMR and HPLC are available? The table below objectively compares the "Performance" of EA against common alternatives for this specific molecule.

Method Performance Matrix
FeatureElemental Analysis (CHN) 1H-NMR Spectroscopy HPLC-UV/MS
Primary Utility Bulk Purity & StoichiometryStructural ConnectivityTrace Impurity Profiling
Detection of Inorganics High (Ash residue/Low totals)NoneNone
Solvent Detection Indirect (C/H ratio shift)High (Distinct peaks)Low (Elution void volume)
Water Detection Indirect (Low C/N, High H)Low (Exchangeable protons)None
Blind Spot Isomers (Regioisomers have same EA)Paramagnetic impuritiesNon-UV active salts (e.g., NaCl)
Verdict for this Product Essential for verifying salt form (Free base vs. HCl).Essential for verifying the N1-butyl vs. N3-butyl regioisomer.Essential for quantifying organic byproducts.
The "Hydrate Trap" Simulation

A common failure mode for 1-Butyl-1H-imidazole-4-carboxamide is unexpected hydration.

  • Pure Compound: C = 57.47%

  • Monohydrate (

    
    ):  MW shifts to 185.22.
    
    • New C% =

      
      
      
    • Result: A drop of ~5.6% in Carbon content.

Experimental Protocol: Validating Your Standard

To achieve reliable results, you must follow a self-validating protocol. Imidazoles can be hygroscopic; therefore, sample preparation is as critical as the combustion itself.

Step 1: Pre-Analysis Drying
  • Equipment: Vacuum Abderhalden drying pistol or vacuum oven.

  • Conditions: 40°C at <10 mbar for 4 hours.

  • Reasoning: Removes surface moisture without subliming the product (MP is typically >96°C, but vacuum lowers sublimation points).

Step 2: Calibration Standard Selection

Do not use the product itself as a standard. Calibrate the CHN Analyzer using a Certified Reference Material (CRM) with similar N-content.

  • Recommended CRM: Acetanilide (10.36% N) or Sulfanilamide (16.27% N).

  • Why? While Sulfanilamide is closer in Nitrogen content (16% vs 25%), Acetanilide is generally more stable. For this high-nitrogen compound, ensure your instrument's combustion loop is calibrated for high-N release to prevent "tailing" peaks.

Step 3: The Combustion Workflow

The following diagram illustrates the decision logic for validating the purity of 1-Butyl-1H-imidazole-4-carboxamide.

EA_Validation_Workflow Start Synthesized/Purchased 1-Butyl-1H-imidazole-4-carboxamide Drying Vacuum Dry (40°C, 4h, <10mbar) Start->Drying Analysis Run CHN Analysis (Triplicate) Drying->Analysis Check_C Check Carbon (C) Within ±0.4%? Analysis->Check_C Check_N Check Nitrogen (N) Within ±0.4%? Check_C->Check_N Yes Fail_LowC FAIL: Low Carbon (Likely Hydrate/Salt) Check_C->Fail_LowC < -0.4% Fail_HighC FAIL: High Carbon (Solvent Contamination) Check_C->Fail_HighC > +0.4% Pass PASS: Validated Reference Standard (Use for Bio-Assays) Check_N->Pass Yes Check_N->Fail_LowC Deviant Action_Salt Perform Silver Nitrate Titration (Check for Halides) Fail_LowC->Action_Salt Action_Solvent Run 1H-NMR (Identify Solvent) Fail_HighC->Action_Solvent

Figure 1: Decision logic for validating 1-Butyl-1H-imidazole-4-carboxamide purity via Elemental Analysis.

Troubleshooting & Interpretation

When your EA results fail the ±0.4% standard, use this diagnostic table to identify the root cause.

ObservationDiagnosisRemediation
C ↓, N ↓, H ↑ Water Absorption. The sample is a hydrate or wet.Re-dry at 50°C under high vacuum (P2O5 trap).
C ↓, N ↓, H ↓ Inorganic Contamination. Silica gel or inorganic salts (NaCl) from workup.Filter through a 0.2µm PTFE membrane; check ash content.
C ↑, H ↑ Solvent Trap. Residual Ethyl Acetate or Hexane.Extended drying; grind sample to fine powder before drying.
N ↓↓ (Significant) Incomplete Reaction. Likely contamination with non-nitrogenous precursor (e.g., butyl bromide).Check HPLC; repurify via column chromatography.

References

  • Chemical Identity & Properties

    • PubChem.[1][4] N-butyl-1H-imidazole-1-carboxamide (Compound Summary). National Library of Medicine. [Link]

  • Commercial Availability & Specifications
  • Analytical Guidelines

    • FDA.[5] Elemental Analysis Manual (EAM) for Food and Related Products. (Used as a baseline for ICP/EA methodology). [Link]

    • USP <233>.[6] Elemental Impurities—Procedures.[5][6][7][8] United States Pharmacopeia.[6] (General Chapter for pharmaceutical elemental analysis).

  • Synthesis Context (Related Imidazoles)

    • PrepChem. Synthesis of 1-n-butylimidazole.[4] (Precursor synthesis methodology). [Link]

Sources

A Researcher's Guide to the UV-Vis Spectroscopic Characterization of Imidazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole-4-carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activities are intimately linked to their electronic and structural properties. For researchers in drug discovery and development, a rapid, reliable, and accessible method for structural characterization is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful yet straightforward tool to probe the electronic structure of these compounds, offering insights into conjugation, substituent effects, and molecular environment.

This guide provides an in-depth technical overview of the UV-Vis spectroscopic characterization of imidazole-4-carboxamides. Moving beyond a simple recitation of protocols, we will explore the underlying principles, explain the "why" behind experimental choices, and present comparative data to guide your research.

The Foundation: Understanding Electronic Transitions in the Imidazole Scaffold

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic and heterocyclic compounds like imidazole-4-carboxamides, the most significant transitions are the π → π* and, to a lesser extent, n → π* transitions.[1][2]

  • π → π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands and are characteristic of conjugated systems. The imidazole ring, being aromatic, possesses a conjugated π system, giving rise to these absorptions.[1] Extending the conjugation, for instance by adding aromatic substituents, generally shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift).

  • n → π Transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions.

The unsubstituted imidazole ring itself exhibits a strong absorption around 207-209 nm.[1][3] The addition of a carboxamide group and other substituents extends the conjugated system, shifting the primary absorption bands into a more readily accessible region of the UV-Vis spectrum (typically >250 nm).[2]

Experimental Protocol: A Self-Validating Approach to UV-Vis Analysis

The following protocol is designed to ensure accuracy and reproducibility in the acquisition of UV-Vis spectra for imidazole-4-carboxamide derivatives.

Step 1: Sample and Solvent Preparation
  • Solvent Selection: The choice of solvent is critical. It must dissolve the compound and be transparent in the wavelength range of interest. Spectroscopic grade methanol or ethanol are often suitable starting points due to their polarity and UV cutoff below 210 nm. For less polar compounds, acetonitrile or cyclohexane can be used.

  • Concentration: Prepare a stock solution of the imidazole-4-carboxamide derivative in the chosen solvent, typically at a concentration of 1 mg/mL. From this, prepare a dilute solution (e.g., 5-10 µg/mL). The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.[4]

  • Cuvettes: Use a matched pair of quartz cuvettes (one for the sample, one for the reference) to minimize baseline errors. Ensure they are scrupulously clean.

Step 2: Instrument Setup and Data Acquisition
  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.

  • Baseline Correction: Fill both cuvettes with the pure solvent. Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample beam path.

  • Acquire Spectrum: Run the spectral scan. The instrument will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

The following diagram illustrates the general workflow for acquiring a UV-Vis spectrum.

G cluster_prep Preparation cluster_acq Data Acquisition Solvent Select Solvent Sample Prepare Stock & Dilute Sample Solvent->Sample Cuvettes Clean & Match Cuvettes Sample->Cuvettes Baseline Run Baseline Correction Cuvettes->Baseline Warmup Instrument Warm-up Warmup->Baseline Measure Measure Sample Baseline->Measure Spectrum Acquire Spectrum & Identify λmax Measure->Spectrum

Caption: General workflow for UV-Vis spectroscopic analysis.

Comparative Analysis: The Impact of Substituents and Solvent

The electronic environment of the imidazole-4-carboxamide core significantly influences its UV-Vis spectrum. By comparing derivatives with different substituents, we can deduce valuable structure-activity relationships.

Substituent Effects on λmax

Substituents on the imidazole ring or on an N-aryl carboxamide moiety can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, or alkyl groups, when attached to a conjugated system, tend to cause a bathochromic shift and an increase in molar absorptivity (a hyperchromic effect).

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens can have a more complex effect. Often, they also lead to a bathochromic shift by extending the conjugated system and enabling intramolecular charge transfer (ICT) transitions.[5][6]

The diagram below illustrates how substituents can modulate the energy of the electronic transitions.

G cluster_0 Substituent Effects on π → π* Transition Core Unsubstituted Imidazole (Core Chromophore) EDG Addition of EDG (e.g., -OCH₃) Core->EDG Bathochromic Shift (Red Shift) EWG Addition of EWG (e.g., -NO₂) Core->EWG Bathochromic Shift (Red Shift)

Caption: Influence of substituents on absorption wavelength.

The following table provides illustrative UV-Vis absorption data for a hypothetical series of N-aryl-imidazole-4-carboxamides in methanol. The trends shown are based on established principles of substituent effects on aromatic systems.

CompoundSubstituent (R) on N-phenyl ringExpected λmax (nm)Rationale
1 -H (unsubstituted)~285Baseline π → π* transition of the conjugated system.
2 -OCH₃ (para)~295The electron-donating methoxy group extends conjugation, causing a bathochromic shift.
3 -Cl (para)~290The halogen provides a modest bathochromic shift.
4 -NO₂ (para)~310The strong electron-withdrawing nitro group creates a significant charge-transfer character, leading to a strong bathochromic shift.[5]
Solvatochromism: The Influence of the Molecular Environment

Solvatochromism is the change in the absorption or emission spectrum of a compound when dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited states.[7] For imidazole derivatives, especially those with significant intramolecular charge-transfer character, a change in solvent polarity can lead to noticeable shifts in λmax.

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a bathochromic shift. This is common in many D-A (donor-acceptor) type imidazole derivatives.[5]

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar, an increase in solvent polarity will cause a hypsochromic shift.

For example, a study on a donor-acceptor imidazole derivative showed its absorption maximum shifting from 387 nm in non-polar toluene to 406 nm in highly polar DMSO, demonstrating positive solvatochromism.[5]

Comparison with Alternative Spectroscopic Techniques

While UV-Vis spectroscopy is a powerful tool, it is most effective when used in conjunction with other characterization techniques.

TechniqueInformation ProvidedAdvantages for Imidazole-4-CarboxamidesLimitations
UV-Vis Spectroscopy Electronic transitions, conjugationRapid, sensitive to electronic changes, good for quantitative analysis.Provides limited structural information on its own.
Infrared (IR) Spectroscopy Functional groups (C=O, N-H, C=N)Confirms the presence of the carboxamide and imidazole functionalities.Does not provide information on the overall molecular framework.
Nuclear Magnetic Resonance (NMR) Detailed C-H framework, connectivityUnambiguously determines the complete molecular structure and stereochemistry.Less sensitive, requires larger sample amounts, more time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsConfirms molecular formula and can provide structural clues through fragmentation.Does not provide information on isomerism.

Conclusion

UV-Vis spectroscopy offers a highly accessible and informative method for the characterization of imidazole-4-carboxamides. By understanding the principles of electronic transitions, and by systematically evaluating the effects of substituents and solvents, researchers can gain significant insights into the electronic properties of these vital pharmaceutical building blocks. When integrated into a comprehensive analytical workflow that includes NMR, IR, and MS, UV-Vis spectroscopy plays an indispensable role in accelerating the drug discovery and development process.

References

  • Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981.
  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5), 187.
  • Venkatesan, S., et al. (2023). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Arabian Journal of Chemistry, 16(4), 104634.
  • A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. (2025).
  • Vaitkeviciene, V., et al. (2019). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.
  • Wilson, E. G., et al. (2023). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.
  • Jayabharathi, J., et al. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200.
  • Li, M., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy, 2014, 724182.
  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). Molecules, 27(12), 3844.
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2013). Der Pharma Chemica, 5(2), 158-166.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(1), 1-15.
  • 1H-Imidazole-4-carboxamide, N-phenyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis. (2021). Journal of Molecular Structure, 1225, 129111.
  • Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. (2018). Scientific Reports, 8(1), 1-12.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Frontiers in Chemistry, 8, 429.
  • pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. (2022). Physical Chemistry Chemical Physics, 24(32), 19349-19359.
  • Shealy, Y. F., et al. (1965). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry, 30(7), 2475-2478.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2011). Molecules, 16(12), 10437-10451.
  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). Organic Letters, 13(16), 4164-4167.
  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

1-Butyl-1H-imidazole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling specialized synthetic intermediates like 1-Butyl-1H-imidazole-4-carboxamide demands more than a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavior to ensure laboratory safety, preserve chemical integrity, and maintain strict environmental compliance.

This guide provides a self-validating, step-by-step operational and disposal framework grounded in physicochemical causality, designed to be your definitive resource for laboratory safety.

Physicochemical Profiling and Operational Causality

To design an effective handling and disposal strategy, we must first analyze the quantitative properties of the compound. Understanding these metrics allows us to predict how the chemical will interact with its environment and other waste streams.

Table 1: Quantitative Data and Operational Parameters

ParameterValue / ClassificationOperational Rationale (Causality)
CAS Number 1427020-83-4[1]Unique identifier required for EHS tracking and RCRA logging.
Molecular Formula C₈H₁₃N₃O[1]Nitrogen-rich organic; dictates NOx emissions during incineration.
Molecular Weight 167.21 g/mol [1]Used for precise molarity calculations in assay preparation.
Storage Temperature 2-8°C (Sealed, Dry)[1]Cold-chain prevents nucleophilic attack and hydrolysis of the carboxamide group.
Waste Classification Non-Halogenated Organic[2]Lacks halogens; must be segregated from chlorinated waste streams to prevent dioxin formation.

Causality in Handling: The presence of the imidazole ring makes this compound a weak base, while the carboxamide moiety is susceptible to degradation under high heat and humidity. Storing the compound at 2-8°C in a desiccated environment is not merely a suggestion—it is a physical requirement to prevent moisture-induced hydrolysis, which would compromise experimental reproducibility[1]. Furthermore, as a fine crystalline powder, it poses a latent risk of dust dispersion. Local exhaust ventilation is required because aerosolized organic powders can form explosive mixtures with air or cause respiratory irritation[3].

Logical Waste Segregation and RCRA Compliance

Under the US EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 261.3), chemical waste generators must accurately classify discarded materials[4]. While 1-Butyl-1H-imidazole-4-carboxamide is not explicitly listed as a highly acute P-Series or U-Series hazardous waste, its disposal must be managed through controlled destruction due to its potential biological activity and environmental persistence[4].

Causality in Segregation: Why must we strictly segregate this compound from halogenated solvents (like Dichloromethane or Chloroform)? When nitrogen-containing organics (like imidazoles) are incinerated, they generate nitrogen oxides (NOx)[5]. If mixed with halogenated waste, the incineration process requires entirely different temperature profiles and scrubbing mechanics to prevent the synthesis of highly toxic dioxins and furans[2]. Keeping this compound in the Non-Halogenated Organic Waste stream ensures efficient, compliant destruction via flue gas scrubbing[6].

Decision Workflow for Waste Routing

The following diagram illustrates the self-validating decision tree for routing 1-Butyl-1H-imidazole-4-carboxamide waste based on its physical state in the laboratory.

G Start 1-Butyl-1H-imidazole- 4-carboxamide Waste State Determine Physical State (Self-Validation Step) Start->State Solid Solid Waste (Powders, Vials, PPE) State->Solid Liquid Liquid Waste (Assay Solutions) State->Liquid Incineration High-Temp Incineration with Flue Gas Scrubbing Solid->Incineration Solid Bio-Organic Stream SolventCheck Identify Solvent Carrier Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., Chloroform) SolventCheck->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Water) SolventCheck->NonHalogenated C, H, N, O only Halogenated->Incineration Halogenated Stream NonHalogenated->Incineration Non-Halogenated Stream

Decision matrix for segregating 1-Butyl-1H-imidazole-4-carboxamide waste streams.

Step-by-Step Methodologies

Protocol A: Immediate Spill Containment and Cleanup

Objective: To safely recover spilled material without generating airborne dust or contaminating local water systems.

  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone to prevent tracking the powder throughout the lab.

  • Eliminate Ignition Sources: Turn off nearby heat sources and stir plates. Causality: Fine organic dusts can ignite via electrostatic discharge when dispersed in the air[7].

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and tightly fitting safety goggles[6].

  • Dry Containment (Do Not Use Water): Using non-sparking tools, gently sweep the powder into a pile. Causality: Adding water to a water-soluble organic powder before containment can cause it to rapidly spread into floor drains, violating environmental release protocols and complicating cleanup[5].

  • Transfer to Waste Container: Transfer the swept material into a sealable, inert high-density polyethylene (HDPE) container.

  • Secondary Decontamination: Wipe the affected surface with a damp cloth (using a mild solvent like ethanol or water) to capture residual micro-particles. Place the cloth in the solid waste container[3].

Protocol B: Routine Laboratory Disposal Procedure

Objective: To package and transfer experimental waste to Environmental Health and Safety (EHS) for final destruction.

  • Segregate by State:

    • Solids: Place empty reagent vials, contaminated pipette tips, and weighing boats into a designated "Solid Non-Halogenated Organic Waste" bin.

    • Liquids: Pour residual solutions into the appropriate liquid waste carboy (verifying solvent compatibility as per the decision matrix above).

  • Self-Validation Check: Before sealing the liquid waste carboy, verify that no incompatible oxidizing agents (e.g., nitric acid, peroxides) have been added to the same container. Causality: Imidazoles can react exothermically with strong oxidizers, posing a pressurization or fire risk[3].

  • Labeling: Affix a hazardous waste label. Explicitly write "1-Butyl-1H-imidazole-4-carboxamide" and the exact solvent name. Never use abbreviations (e.g., write "Dimethyl Sulfoxide", not "DMSO").

  • EHS Transfer: Submit a waste collection request to your institution's EHS department. The material will be transported to a licensed chemical destruction plant for controlled high-temperature incineration with flue gas scrubbing[6].

References

  • ChemScene. 1427020-83-4 | 1-Butyl-1H-imidazole-4-carboxamide.1

  • Echemi. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide Safety Data Sheets.7

  • ChemicalBook. 5-Hydroxy-1H-imidazole-4-carboxamide - Safety Data Sheet.6

  • BenchChem. Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.2

  • Cole-Parmer. Material Safety Data Sheet - Imidazole.4

  • TCI Chemicals. SAFETY DATA SHEET - 1H-Imidazole-4-carboxamide.3

  • ThermoFisher. SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.5

Sources

Personal Protective Equipment & Handling Guide: 1-Butyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Urgent Directive: Treat 1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4) as a High-Hazard Bioactive Intermediate .

While specific toxicological data for this exact derivative is limited, its structural precursor (1-Butylimidazole , CAS 4316-42-1) is classified as Fatal if swallowed, in contact with skin, or inhaled (Acute Tox. 2) and causes Serious Eye Damage (Cat.[1][2][3][4][5] 1). Consequently, this guide applies a Precautionary "Worst-Case" Safety Protocol . Do not handle on an open bench.

Immediate Critical Actions:

  • Containment: Handle exclusively within a certified Chemical Fume Hood or Powder Weighing Enclosure.

  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the risk of irreversible corneal damage associated with imidazole derivatives.

  • Skin Protection: Double-gloving is required.

Risk Assessment & Hazard Identification (SAR Analysis)

Scientific Integrity Note: In the absence of a compound-specific GHS monograph, we utilize Structure-Activity Relationship (SAR) analysis based on the pharmacophore's components.

Hazard ClassInferred Risk LevelMechanistic Basis
Acute Toxicity High (Category 2/3) The 1-butyl moiety significantly increases lipophilicity compared to the parent imidazole, enhancing dermal absorption and membrane penetration. Analogs (e.g., 1-butylimidazole) exhibit high acute toxicity.[5]
Eye Damage Severe (Category 1) Imidazoles are strong nucleophiles with high pKa values. Direct contact can cause rapid saponification of ocular lipids, leading to permanent corneal opacity.
Skin Irritation Moderate to Severe Likely corrosive or severe irritant. The carboxamide group may modulate basicity but does not eliminate the risk of chemical burns.
Respiratory Irritant (STOT SE 3) Inhalation of dust/aerosols will likely trigger severe mucosal inflammation and bronchospasm.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, the secondary layer ensures operator safety.

Protection ZoneEquipment StandardOperational Logic
Respiratory N95/P3 Respirator (Minimum)Primary Barrier: Engineering controls (Fume Hood). Secondary: If handling >100mg of powder outside an enclosure, a Powered Air Purifying Respirator (PAPR) is recommended.
Ocular Indirect Vent Splash Goggles Critical: Imidazole burns are alkaline-like; they penetrate deep into tissue. Face shields must be worn over goggles during synthesis scale-up (>5g).
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Bright color). Outer: 5-8 mil Extended Cuff Nitrile. Protocol: Change outer gloves immediately upon splash or every 60 mins.
Body Tyvek® Lab Coat / Apron Standard cotton coats are porous. Use a chemical-resistant apron or Tyvek sleeve covers to prevent sleeve saturation.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Environment: Store at 2-8°C (Refrigerated). Keep container tightly sealed.

  • Incompatibility: Segregate from strong oxidizing agents and acids. Imidazole carboxamides can hydrolyze under strong acidic conditions or react violently with oxidizers.

  • Hygroscopy: Protect from moisture; store in a desiccator if the primary seal is compromised.

Phase 2: Weighing & Transfer (The Critical Risk Point)
  • Step 1: Transfer the sealed container into the Fume Hood/Balance Enclosure.

  • Step 2: Place a disposable weighing boat on the balance.

  • Step 3: Use a disposable anti-static spatula. Do not use metal spatulas if possible, to avoid potential catalytic decomposition or contamination.

  • Step 4: After weighing, wipe the exterior of the receiving vessel with a solvent-dampened tissue (Ethanol) before removing it from the hood to ensure no dust tracks out.

Phase 3: Reaction Setup
  • Solvent Choice: Soluble in DMSO, Methanol, and Ethanol. Dissolving the solid immediately reduces the inhalation risk.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Never use an open flame.

Visualized Safety Workflow (DOT Diagram)

The following diagram outlines the decision logic for handling 1-Butyl-1H-imidazole-4-carboxamide, emphasizing the "State of Matter" dependent controls.

SafetyProtocol Start Start: Handling 1-Butyl-1H-imidazole-4-carboxamide StateCheck Check Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState Dry Powder LiquidState Solubilized / Reaction Mix StateCheck->LiquidState In Solution EngControlSolid Engineering Control: Powder Enclosure or Fume Hood SolidState->EngControlSolid EngControlLiq Engineering Control: Chemical Fume Hood LiquidState->EngControlLiq PPESolid PPE: Double Nitrile + Goggles + N95/P3 EngControlSolid->PPESolid ActionSolid Action: Weigh & Dissolve Immediately PPESolid->ActionSolid Waste Disposal: Segregated Organic Waste (Incineration) ActionSolid->Waste PPELiq PPE: Single Nitrile + Safety Glasses/Goggles EngControlLiq->PPELiq ActionLiq Action: Proceed with Synthesis PPELiq->ActionLiq ActionLiq->Waste

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the compound.

Emergency Response & Deactivation

Exposure Scenarios
EventImmediate Response Protocol
Eye Contact TIME CRITICAL. Flush immediately at an eyewash station for minimum 15 minutes . Hold eyelids open. The alkaline nature of imidazoles requires prolonged flushing to normalize pH. Seek ER attention.
Skin Contact Remove contaminated clothing immediately.[4][5] Wash skin with soap and copious water.[1][2][5] Do not use ethanol (may enhance absorption).
Inhalation Evacuate to fresh air.[1][2][5] If breathing is labored, administer oxygen (trained personnel only).
Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, Goggles, N95/P3 respirator.

  • Cover: Gently cover the spill with a damp absorbent pad (to prevent dust generation) or use a dedicated HEPA vacuum.

  • Clean: Wipe surface with 1N HCl (dilute acid) to neutralize the basic imidazole residues, followed by water.

Waste Disposal[1][2][3][4][7]
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Method: High-Temperature Incineration is the only acceptable disposal method.

  • Prohibition: Do NOT pour down the drain. Toxic to aquatic life (inferred from 1-butylimidazole data).

References

  • Apollo Scientific. (2023).[3] Safety Data Sheet: 1-Butyl-1H-imidazole (CAS 4316-42-1).[6][7] Retrieved from 3

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Butylimidazole. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Aminoimidazole-4-carboxamide. Retrieved from 2

  • ChemScene. (n.d.). Product Information: 1-Butyl-1H-imidazole-4-carboxamide (CAS 1427020-83-4).[8][9] Retrieved from 9

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。